1-Butyl-2-thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
butylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2S/c1-2-3-4-7-5(6)8/h2-4H2,1H3,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEGXJPUFRVCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061744 | |
| Record name | Thiourea, butyl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1516-32-1 | |
| Record name | N-Butylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyl-2-thiourea | |
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| Record name | Thiourea, N-butyl- | |
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| Record name | Thiourea, butyl- | |
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| Record name | Butyl-2-thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.696 | |
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| Record name | BUTYLTHIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DX8I3D6G6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,3-Dibutyl-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Dibutyl-2-thiourea, a versatile compound with applications in various industrial and research settings. This document details its chemical and physical properties, experimental protocols for its synthesis, and discusses its biological activities and potential mechanisms of action, making it a valuable resource for professionals in drug development and chemical research.
Core Properties and Identification
1,3-Dibutyl-2-thiourea, also known as N,N'-dibutylthiourea, is a symmetrical N,N'-dialkyl thiourea derivative.[1] It is identified by the Chemical Abstracts Service (CAS) number 109-46-6 .[2][3][4]
Physicochemical Properties
The key physical and chemical properties of 1,3-Dibutyl-2-thiourea are summarized in the table below, compiled from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C9H20N2S | [3] |
| Molecular Weight | 188.33 g/mol | [1][3] |
| Appearance | White to yellowish crystalline powder | [1][2] |
| Melting Point | 63-67 °C | [2][3] |
| Boiling Point | 122 °C at 14 mmHg | [2][3] |
| Density | 0.942 - 1.089 g/cm³ | [1][2] |
| Solubility | Slightly soluble in water | [2][3] |
| Flash Point | 186 °C | [2] |
| Vapor Pressure | 0.0203 mmHg at 25 °C | [2] |
Safety and Hazard Information
1,3-Dibutyl-2-thiourea is classified with the hazard code Xn and is associated with the risk statements R20/21/22, indicating it is harmful by inhalation, in contact with skin, and if swallowed.[2][4] Safety precautions include wearing suitable protective clothing and gloves (S36/37).[2][4] It may also cause an allergic skin reaction and damage to organs through prolonged or repeated exposure.[4] The LD50 (oral, rabbit) is 350 mg/kg.[3]
| Hazard Information | Details | Source(s) |
| Hazard Codes | Xn | [2][3] |
| Risk Statements | R20/21/22 | [2] |
| Safety Statements | S36/37 | [2] |
| GHS Hazard Statements | H302, H312, H317, H372, H411 | [4] |
| Toxicity | LD50 orally in Rabbit: 350 mg/kg | [3] |
Synthesis and Experimental Protocols
The synthesis of N,N'-disubstituted thioureas like 1,3-Dibutyl-2-thiourea can be achieved through several one-pot methods, which are noted for their simplicity and mild reaction conditions.[5]
General Experimental Protocol for Synthesis
A common and efficient method for synthesizing symmetrical N,N'-dialkylthioureas involves the reaction of a primary amine with carbon disulfide. The following is a generalized protocol that can be adapted for the synthesis of 1,3-Dibutyl-2-thiourea.
Materials:
-
n-Butylamine
-
Carbon disulfide
-
Water or an appropriate organic solvent (e.g., acetone)
-
Oxidizing agent (e.g., hydrogen peroxide, air)
Procedure:
-
Dissolve n-butylamine (0.1 mol) in water (100 mL).
-
Add carbon disulfide (0.05 mol) dropwise to the solution with vigorous stirring at room temperature.
-
Continue stirring to allow for the formation of the dithiocarbamate intermediate.
-
Introduce an oxidizing agent, such as by bubbling air through the reaction mixture for 2-3 hours, to facilitate the formation of the thiourea.[5]
-
The 1,3-Dibutyl-2-thiourea product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with water and a small amount of cold ethanol to remove any unreacted starting materials.[5]
-
Dry the purified product under a vacuum.
The reaction progress can be monitored using Thin Layer Chromatography (TLC).[5]
Biological Activity and Potential Applications
Thiourea and its derivatives are a class of compounds with a broad spectrum of biological activities, making them of significant interest to researchers in drug development.[6][7] These activities include antibacterial, antifungal, antiviral, anticancer, and antioxidant properties.[5][8]
The thiourea moiety is considered a key pharmacophore due to its ability to form multiple hydrogen bonds and interact with various biological targets.[9] The lipophilic nature of the butyl groups in 1,3-Dibutyl-2-thiourea can influence its pharmacokinetic and pharmacodynamic properties.
Potential Signaling Pathways and Mechanisms of Action
While specific signaling pathways for 1,3-Dibutyl-2-thiourea are not extensively detailed in the available literature, the broader class of thiourea derivatives has been shown to exert its biological effects through various mechanisms. For instance, in the context of cancer, thiourea derivatives have been found to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.[9][10] Some derivatives act as inhibitors of enzymes like carbonic anhydrase and cholinesterases.[8][11]
The general mechanism often involves the interaction of the thiocarbonyl group with biological macromolecules. The following diagram illustrates a generalized workflow for investigating the biological activity of a thiourea derivative.
Caption: A generalized workflow for the investigation of a thiourea derivative.
The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by a thiourea derivative, leading to an anti-cancer effect.
Caption: A hypothetical signaling pathway inhibited by a thiourea derivative.
Industrial Applications
Beyond its potential in drug discovery, 1,3-Dibutyl-2-thiourea has established uses in various industrial processes. It is utilized as a vulcanization accelerator in the rubber industry and as an anticorrosive agent in paints and glue removers.[2][3]
This guide serves as a foundational resource for researchers and professionals. Further in-depth studies are encouraged to fully elucidate the mechanisms of action and explore the full therapeutic and industrial potential of 1,3-Dibutyl-2-thiourea.
References
- 1. N,N'-Di-n-butylthiourea - Wikipedia [en.wikipedia.org]
- 2. 1,3-Dibutyl-2-thiourea CAS 109-46-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 1,3-Dibutyl-2-thiourea | 109-46-6 [chemicalbook.com]
- 4. chemos.de [chemos.de]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-Butyl-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Butyl-2-thiourea (CAS Number: 1516-32-1). Due to the limited availability of specific experimental data for this compound, this document also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters, in line with established methodologies such as those from the Organisation for Economic Co-operation and Development (OECD).
Core Physicochemical Properties
This compound, with the molecular formula C₅H₁₂N₂S, is a mono-substituted thiourea derivative. Understanding its physicochemical properties is fundamental for its application in research and development, particularly in fields like medicinal chemistry and materials science.
Data Presentation
The available quantitative data for this compound is summarized in the table below. It is important to note that some values are estimates and require experimental verification.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂S | --INVALID-LINK-- |
| Molecular Weight | 132.23 g/mol | --INVALID-LINK-- |
| CAS Number | 1516-32-1 | --INVALID-LINK-- |
| Melting Point | 75.0 - 79.0 °C | --INVALID-LINK-- |
| 76 - 78 °C | --INVALID-LINK-- | |
| 79 °C | --INVALID-LINK-- | |
| Boiling Point | 245 °C (estimate) | --INVALID-LINK-- |
| Solubility | Not available | |
| pKa | Not available | |
| LogP (XLogP3) | 1.71090 | --INVALID-LINK-- |
Experimental Protocols
Detailed experimental methodologies for determining the key physicochemical properties of a solid organic compound like this compound are provided below. These are generalized protocols and may require optimization for the specific substance.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity.[1]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.[1]
-
Procedure:
-
A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[1]
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to about 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[2]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last solid crystal melts is recorded as the end of the melting range.
-
For a pure compound, the melting range is typically narrow (0.5-2°C).[1]
-
Boiling Point Determination (OECD 103)
For substances that are solid at room temperature, the boiling point is determined at reduced pressure and extrapolated to standard atmospheric pressure. The OECD Guideline 103 describes several methods, including the ebulliometer, dynamic, and Siwoloboff methods.[3][4]
-
Apparatus: A device for measuring boiling point under variable pressure, heating mantle, thermometer, and vacuum pump.
-
Procedure (Dynamic Method):
-
The substance is placed in a suitable vessel and heated.
-
The pressure in the apparatus is gradually reduced until the substance boils.
-
The temperature and pressure are recorded simultaneously.
-
This measurement is repeated at several different pressures.
-
The boiling point at standard pressure (101.325 kPa) is then determined by extrapolation of the vapor pressure-temperature curve.
-
Solubility Determination (Shake-Flask Method)
Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature.
-
Apparatus: Shaking apparatus (e.g., orbital shaker), constant temperature bath, analytical balance, centrifuge, and an appropriate analytical instrument (e.g., HPLC, UV-Vis spectrophotometer).
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, octanol) in a flask.
-
The flask is sealed and agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).
-
The suspension is then centrifuged to separate the undissolved solid.
-
A known volume of the supernatant is carefully removed and diluted.
-
The concentration of this compound in the diluted solution is determined using a calibrated analytical method.
-
The solubility is then calculated and expressed in units such as g/L or mol/L.
-
Partition Coefficient (n-octanol/water) Determination (OECD 107, Shake-Flask Method)
The partition coefficient (LogP) is a measure of the differential solubility of a compound in a biphasic system of two immiscible liquids, typically n-octanol and water. It is a key parameter for predicting the lipophilicity and environmental fate of a substance.[5][6][7]
-
Apparatus: Centrifuge tubes with screw caps, mechanical shaker, centrifuge, and analytical instrumentation (e.g., HPLC, GC).
-
Procedure:
-
n-Octanol and water are pre-saturated with each other.
-
A small, accurately weighed amount of this compound is dissolved in either water or n-octanol.
-
The solution is added to a centrifuge tube containing the other solvent. The volume ratio of the two phases is known.
-
The tube is shaken until equilibrium is reached (several hours).
-
The mixture is then centrifuged to ensure complete phase separation.[7]
-
The concentration of the solute in both the aqueous and n-octanol phases is determined by a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the experimental determination of the key physicochemical properties of a solid organic compound like this compound.
Caption: Experimental workflow for the determination of physicochemical properties.
References
An In-Depth Technical Guide to the Synthesis of 1-Butyl-2-thiourea from Butylamine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of 1-Butyl-2-thiourea, a monosubstituted thiourea derivative of interest in various chemical and pharmaceutical research domains. The document details the primary synthetic methodologies, reaction mechanisms, experimental protocols, and characterization of the final product, with a focus on providing actionable information for laboratory and developmental applications.
Introduction
This compound is a valuable building block in organic synthesis and medicinal chemistry. The thiourea moiety is a key structural feature in a wide range of biologically active compounds, exhibiting antibacterial, antifungal, antiviral, and anticancer properties. The synthesis of monosubstituted thioureas such as this compound from readily available primary amines like butylamine is a fundamental transformation in the development of novel therapeutic agents and functional materials. This guide will focus on the most common and practical synthetic routes starting from butylamine.
Synthetic Pathways and Reaction Mechanisms
The synthesis of this compound from butylamine can be primarily achieved through two effective methods: the reaction with a thiocyanate salt (such as ammonium or potassium thiocyanate) in the presence of an acid, and the reaction with carbon disulfide.
Synthesis via Thiocyanate Salt
This is a classical and widely used method for the preparation of monosubstituted thioureas. The reaction proceeds by the in-situ formation of butyl isothiocyanate from butylamine hydrochloride and a thiocyanate salt, which is then attacked by another molecule of butylamine. To favor the formation of the monosubstituted thiourea, the reaction is typically carried out with the amine hydrochloride salt.
The reaction mechanism involves the following key steps:
-
Protonation of Butylamine: Butylamine is first converted to its hydrochloride salt by treatment with an acid, typically hydrochloric acid.
-
Formation of Isothiocyanate: The butylamine hydrochloride then reacts with a thiocyanate salt (e.g., potassium thiocyanate) to form butyl isothiocyanate.
-
Nucleophilic Attack: A molecule of ammonia (generated in equilibrium or added) then acts as a nucleophile, attacking the electrophilic carbon of the butyl isothiocyanate.
-
Proton Transfer: A final proton transfer step yields the this compound product.
Synthesis via Carbon Disulfide
The reaction of primary amines with carbon disulfide is another versatile method for synthesizing thioureas. This route can be tailored to produce symmetrically disubstituted, unsymmetrically disubstituted, or, with careful control of stoichiometry and conditions, monosubstituted thioureas. The reaction proceeds through a dithiocarbamate intermediate.
The mechanism for the formation of a monosubstituted thiourea via this route in the presence of ammonia can be outlined as follows:
-
Nucleophilic Addition: Butylamine acts as a nucleophile and attacks the electrophilic carbon of carbon disulfide to form a dithiocarbamic acid intermediate.
-
Deprotonation: The dithiocarbamic acid is deprotonated to form a dithiocarbamate salt.
-
Reaction with Ammonia: The dithiocarbamate can then react with ammonia.
-
Elimination: Subsequent elimination of hydrogen sulfide leads to the formation of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₅H₁₂N₂S | [1] |
| Molecular Weight | 132.23 g/mol | [1] |
| Melting Point | 76-78 °C | |
| Appearance | White to pale cream crystals or powder | |
| Purity (Typical) | ≥97.5% (HPLC) | |
| Yield (from Thiocyanate) | Variable, typically moderate to good | |
| Yield (from Carbon Disulfide) | Can be high, up to 91% for related disubstituted thioureas | [2] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound from butylamine via the two primary methods.
Method 1: Synthesis from Butylamine Hydrochloride and Potassium Thiocyanate
This protocol is adapted from general procedures for the synthesis of monosubstituted thioureas.[3]
Materials:
-
Butylamine
-
Concentrated Hydrochloric Acid
-
Potassium Thiocyanate
-
Ethanol
-
Water
Procedure:
-
Preparation of Butylamine Hydrochloride: In a fume hood, cautiously add concentrated hydrochloric acid to an equimolar amount of butylamine in a flask, with cooling in an ice bath. The butylamine hydrochloride will precipitate. Isolate the salt by filtration and dry it thoroughly.
-
Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve the dried butylamine hydrochloride (1.0 equivalent) and potassium thiocyanate (1.0 equivalent) in a mixture of ethanol and water.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Purification: Collect the crude this compound by filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials and inorganic salts.
-
Drying: Dry the purified product under vacuum.
Method 2: Synthesis from Butylamine and Carbon Disulfide with Ammonia
This protocol is a conceptual adaptation for monosubstituted thiourea synthesis based on general methods for reacting amines with carbon disulfide.[4][5]
Materials:
-
Butylamine
-
Carbon Disulfide
-
Aqueous Ammonia
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a mechanical stirrer, place a solution of aqueous ammonia in a mixture of ethanol and water.
-
Addition of Butylamine: Add butylamine (1.0 equivalent) to the flask.
-
Addition of Carbon Disulfide: Cool the flask in an ice bath. From the dropping funnel, add carbon disulfide (1.0 equivalent) dropwise to the stirred solution. A vigorous reaction may occur, so the addition rate should be controlled.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours, then gently heat to reflux for an additional period to ensure the completion of the reaction. Monitor the reaction by TLC.
-
Isolation and Purification: Cool the reaction mixture to induce crystallization of the product. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent such as an ethanol/water mixture.
-
Drying: Dry the purified this compound under vacuum.
Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
Spectroscopic Data
| Technique | Key Data |
| ¹H NMR | Spectral data is available for confirmation of the butyl group and the N-H protons. |
| ¹³C NMR | Spectral data is available for confirmation of the carbon skeleton, including the characteristic thiocarbonyl (C=S) signal. |
| FTIR (cm⁻¹) | Expect characteristic peaks for N-H stretching, C-H stretching of the butyl group, and C=S stretching. |
Visualizations
Reaction Pathway: Synthesis from Butylamine Hydrochloride and Potassium Thiocyanate
Caption: Reaction scheme for the synthesis of this compound from butylamine via the thiocyanate route.
Experimental Workflow: General Synthesis and Purification
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Conclusion
This technical guide has detailed two primary and effective methods for the synthesis of this compound from butylamine. Both the thiocyanate and carbon disulfide routes offer viable pathways to the desired product. The choice of method may depend on the availability of reagents, desired scale, and safety considerations. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the laboratory preparation and further investigation of this important thiourea derivative.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 3. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]
- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]
An In-depth Technical Guide on the Health and Safety Data for 1-Butyl-2-thiourea
Disclaimer: The health and safety information for 1-Butyl-2-thiourea (CAS: 1516-32-1) is limited. Much of the available data pertains to the closely related and more extensively studied compound, 1,3-dibutyl-2-thiourea (CAS: 109-46-6). This guide provides data for both compounds where available and clearly indicates the substance . Researchers should exercise caution and consider the data for 1,3-dibutyl-2-thiourea as potentially indicative but not definitive for this compound.
Physicochemical Properties
This section summarizes the key physical and chemical properties of this compound and 1,3-dibutyl-2-thiourea.
| Property | This compound | 1,3-dibutyl-2-thiourea |
| CAS Number | 1516-32-1[1][2][3][4] | 109-46-6 |
| Molecular Formula | C5H12N2S[1][2][4] | C9H20N2S |
| Molecular Weight | 132.23 g/mol [1][4] | 188.33 g/mol |
| Appearance | White to Almost white powder to crystal | White crystalline powder |
| Melting Point | 75.0 to 79.0 °C[1] | 63-65 °C |
| Boiling Point | 245°C (estimate)[1] | Not available |
| Density | 1.005 (estimate)[1] | 1.089 g/cm³ (diffraction) |
| Solubility | Not available | Soluble in water. |
Toxicological Data
The following tables summarize the available toxicological data. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is referenced for hazard identification.
| Endpoint | Species | Route | Value | Reference Compound |
| LD50 | Mouse | Peritoneal | 300 mg/kg[1] | This compound |
| Acute Toxicity (Oral) | - | Oral | Category 4 (Harmful if swallowed)[5] | 1,3-dibutyl-2-thiourea |
| Acute Toxicity (Dermal) | - | Dermal | Category 4 (Harmful in contact with skin) | 1,3-dibutyl-2-thiourea |
| Hazard | GHS Classification | Notes | Reference Compound |
| Skin Sensitization | Skin Sens. 1A (May cause an allergic skin reaction)[6] | 1,3-dibutyl-2-thiourea | |
| Specific Target Organ Toxicity (Repeated Exposure) | STOT RE 1 (Causes damage to organs through prolonged or repeated exposure)[6] | The thyroid gland is a potential target.[7][8] | 1,3-dibutyl-2-thiourea |
| Carcinogenicity | Limited evidence of a carcinogenic effect.[9] | Thiourea has been shown to cause thyroid tumors in animal studies.[10] | Thiourea |
| Reproductive Toxicity | Possible risk of harm to the unborn child.[9] | Thiourea | |
| Aquatic Hazard | Aquatic Chronic 2 (Toxic to aquatic life with long lasting effects)[6] | 1,3-dibutyl-2-thiourea |
Experimental Protocols
Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized OECD guidelines.
This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of a series of toxicity classes.[11][12]
Principle: The test involves a stepwise procedure with the use of a small number of animals (typically 3) of a single sex per step.[13] The presence or absence of compound-related mortality at one dose level determines the subsequent step.[13]
Methodology:
-
Animal Selection: Healthy, young adult rodents (usually female rats) are used.[14] Females are recommended as they are generally slightly more sensitive.
-
Housing and Feeding: Animals are housed individually. Food is withheld overnight before dosing, but water is available ad libitum.[13][14]
-
Dose Administration: The test substance is administered orally in a single dose via gavage.[13][14] Doses are selected from fixed levels of 5, 50, 300, and 2000 mg/kg body weight.[15]
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[14][16] Observations are made frequently on the day of dosing and at least once daily thereafter.
-
Stepwise Procedure:
-
Step 1: A group of 3 animals is dosed at a predetermined starting dose.
-
Step 2: If mortality occurs, the next step involves dosing another 3 animals at a lower dose level. If no mortality occurs, the next step is to dose 3 more animals at a higher dose level.
-
Step 3: This process is continued until the criteria for classification are met. The classification is based on the number of animals that die at specific dose levels.
-
The LLNA is an in vivo method for identifying substances with the potential to cause skin sensitization.[17][18][19]
Principle: The test is based on the principle that sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the site of application.[17][18][19][20] This proliferation is proportional to the dose and potency of the allergen and is measured by the incorporation of a radiolabelled nucleoside into the DNA of dividing lymphocytes.[17][18]
Methodology:
-
Animal Selection: Typically, CBA/J strain mice are used. A minimum of four animals per dose group is required.[18]
-
Dose and Vehicle Selection: At least three concentrations of the test substance, a vehicle control group, and a positive control group are used. The highest concentration should maximize exposure without causing systemic toxicity or excessive local irritation.[17]
-
Induction Phase: For three consecutive days, the test substance or vehicle is applied to the dorsal surface of each ear of the mice.[20]
-
Proliferation Measurement: On day 6, a solution of ³H-methyl thymidine is injected intravenously. Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
Sample Processing and Measurement: A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured using a β-scintillation counter. The results are expressed as disintegrations per minute (DPM).
-
Data Analysis: The Stimulation Index (SI) is calculated for each treatment group by dividing the mean DPM per group by the mean DPM of the vehicle control group. A substance is classified as a skin sensitizer if the SI is 3 or greater.
Signaling Pathways and Experimental Workflows
Thiourea and its derivatives are known to have goitrogenic effects, meaning they can interfere with thyroid function.[7][8] The primary mechanism is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[21][22]
Caption: Proposed mechanism of this compound induced thyroid toxicity via inhibition of thyroid peroxidase.
The following diagram illustrates the decision-making process in the Acute Toxic Class Method.
Caption: Simplified workflow of the OECD 423 Acute Toxic Class Method starting at 300 mg/kg.
References
- 1. echemi.com [echemi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1516-32-1 Cas No. | Butyl-2-thiourea | Apollo [store.apolloscientific.co.uk]
- 4. N-(n-Butyl)thiourea, 98% | Fisher Scientific [fishersci.ca]
- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 6. benchchem.com [benchchem.com]
- 7. Thiourea - Wikipedia [en.wikipedia.org]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. Standardisation and international adoption of defined approaches for skin sensitisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiourea - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oecd.org [oecd.org]
- 13. research.psu.ac.th [research.psu.ac.th]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. ftp.cdc.gov [ftp.cdc.gov]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 21. Mechanism of thyroid peroxidase inhibition by ethylenethiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
An In-depth Technical Guide on the Solubility of 1-Butyl-2-thiourea in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 1-Butyl-2-thiourea
This compound is an organic compound featuring a thiourea core with a butyl substituent on one of the nitrogen atoms. Thiourea and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. The solubility of these compounds is a critical physicochemical parameter that influences their bioavailability, formulation, and application. Understanding the solubility of this compound in various organic solvents is essential for its purification, crystallization, and use in synthetic and biological studies.
Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in organic solvents. Product information from suppliers such as Sigma-Aldrich for this compound (CAS Number: 1516-32-1) explicitly states that analytical data, including solubility, is not collected for this particular compound[1].
For comparative purposes, the solubility of the parent compound, thiourea, has been extensively studied. For instance, its solubility in various monosolvents, including alcohols, ketones, and esters, has been determined over a range of temperatures[2][3][4]. This data for thiourea can serve as a useful reference point for estimating the potential behavior of its alkyl derivatives. It is generally expected that the introduction of a butyl group would increase the lipophilicity of the molecule, potentially leading to higher solubility in nonpolar organic solvents compared to the more polar parent compound.
Experimental Protocols for Solubility Determination
The following section details a standard experimental methodology for determining the solubility of a solid compound like this compound in organic solvents. This protocol is based on the widely used static gravimetric method, which has been successfully applied to determine the solubility of thiourea[2].
Materials and Apparatus
-
Solute: this compound of high purity.
-
Solvents: A range of organic solvents of analytical grade.
-
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer.
-
Thermostatic water bath for temperature control.
-
Calibrated digital thermometer.
-
Analytical balance with a precision of ±0.1 mg.
-
Syringes with filters (e.g., 0.45 µm pore size).
-
Drying oven.
-
Vials for sample collection.
-
Experimental Procedure (Static Gravimetric Method)
-
Temperature Control: The jacketed glass vessel is connected to the thermostatic water bath to maintain a constant temperature for the experiment. The temperature of the solvent inside the vessel is monitored with a calibrated digital thermometer.
-
Sample Preparation: An excess amount of this compound is added to a known mass of the selected organic solvent in the glass vessel.
-
Equilibration: The resulting suspension is continuously stirred at a constant temperature to allow the system to reach solid-liquid equilibrium. The time required to reach equilibrium should be determined experimentally (typically several hours).
-
Sample Withdrawal: Once equilibrium is achieved, stirring is stopped, and the solution is allowed to settle for a predetermined period to allow the undissolved solid to precipitate. A sample of the clear supernatant is then withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of solid particles.
-
Gravimetric Analysis: The withdrawn sample is immediately transferred to a pre-weighed vial. The mass of the wet sample is recorded. The vial is then placed in a drying oven at a suitable temperature to evaporate the solvent completely. After drying, the vial containing the solute residue is weighed again.
-
Calculation of Solubility: The mole fraction solubility (x) of this compound in the solvent can be calculated using the following equation:
x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
where:
-
m₁ is the mass of the dissolved this compound (solute).
-
M₁ is the molar mass of this compound.
-
m₂ is the mass of the solvent.
-
M₂ is the molar mass of the solvent.
-
-
Data Collection: The experiment is repeated at different temperatures to obtain the temperature-dependent solubility profile.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While direct, quantitative solubility data for this compound in organic solvents remains to be published, this guide provides the necessary framework for researchers to determine this crucial parameter. The detailed experimental protocol, based on the established gravimetric method for the parent compound thiourea, offers a reliable starting point for experimental design. The provided workflow diagram further clarifies the logical steps involved in solubility determination. The generation of such data would be a valuable contribution to the chemical and pharmaceutical sciences, facilitating the broader application of this compound in research and development.
References
An In-depth Technical Guide to the Melting and Boiling Points of 1,3-Dibutyl-2-thiourea
An Important Note on Compound Identification: This technical guide focuses on the physical properties of 1,3-Dibutyl-2-thiourea (CAS No. 109-46-6). While the initial query specified "1-Butyl-2-thiourea," publicly available scientific literature and chemical supplier databases contain extensive, consistent data for the N,N'-disubstituted "1,3-dibutyl" derivative, whereas verifiable data for the N-monosubstituted "1-butyl" compound is scarce. It is therefore highly probable that the compound of interest for research and development purposes is 1,3-Dibutyl-2-thiourea.
This document provides a comprehensive overview of the melting and boiling points of 1,3-Dibutyl-2-thiourea, complete with detailed experimental protocols for their determination, for researchers, scientists, and professionals in drug development.
Data Presentation: Physical Properties
The melting and boiling points of 1,3-Dibutyl-2-thiourea are summarized in the table below. The data has been compiled from various chemical data sources. It is important to note the variations in boiling point, which are likely attributable to the different pressures under which the measurements were taken.
| Physical Property | Value | Notes |
| Melting Point | 62 - 67 °C | A range is commonly reported, which is typical for organic compounds.[1][2][3][4][5][6][7] |
| Boiling Point | 252 °C | At atmospheric pressure.[1] |
| >184.7 – <217.6 °C | Range observed under unspecified conditions.[2] | |
| 122 °C | At a reduced pressure of 14 mmHg.[3][7] |
Experimental Protocols
Accurate determination of melting and boiling points is crucial for compound identification and purity assessment.[8][9][10] The following sections detail the standard methodologies for these measurements.
The capillary method is the most common technique for determining the melting point of a solid organic compound.[2][5][11]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device) or a Thiele tube setup.[3]
-
Thermometer (high accuracy).
-
Mortar and pestle.
-
Heating medium (e.g., mineral oil for Thiele tube).[5]
Procedure:
-
Sample Preparation: The sample of 1,3-Dibutyl-2-thiourea must be completely dry and finely powdered.[10] If necessary, grind the crystalline solid using a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample.[12] Tap the sealed end of the tube on a hard surface to compact the sample at the bottom.[4][12] The packed sample height should be approximately 2-3 mm.[4][12]
-
Initial Rough Measurement (Optional but Recommended): To save time, a rapid determination can be performed by heating the sample at a fast rate (e.g., 4-5°C per minute) to find an approximate melting range.[4]
-
Accurate Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus or attach it to a thermometer immersed in a Thiele tube.[3][5]
-
Heat the apparatus rapidly to about 15°C below the approximate melting point found in the rough measurement.[4]
-
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[4]
-
Record the melting range:
-
A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[9]
-
For small sample quantities, the Thiele tube method provides an accurate measurement of the boiling point.[1][13]
Apparatus:
-
Small test tube (fusion tube).
-
Capillary tube (sealed at one end).
-
Thermometer.
-
Rubber band or thread.
-
Heating oil (e.g., mineral oil).
-
Heat source (e.g., Bunsen burner with a small flame).[1][13]
Procedure:
-
Sample Preparation: Place a small amount (about 0.5 mL) of the liquid sample into the small test tube.
-
Assembly:
-
Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[6][14]
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[1]
-
Insert the entire assembly into the Thiele tube containing heating oil. The rubber band must remain above the oil level to prevent it from softening and failing.
-
-
Heating:
-
Observation and Measurement:
-
Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[1][6][15] This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid is just beginning to be drawn back into the capillary tube.[1][6][7] This is the point where the vapor pressure of the substance equals the external atmospheric pressure.[7][16]
-
Record the barometric pressure at the time of the experiment, as boiling point is pressure-dependent.[16]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination and verification of the physical properties of a solid organic compound like 1,3-Dibutyl-2-thiourea.
Workflow for Physical Property Determination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. Thiele tube - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. westlab.com [westlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. store.astm.org [store.astm.org]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. thinksrs.com [thinksrs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. cdn.juniata.edu [cdn.juniata.edu]
- 15. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
An In-Depth Technical Guide to 1-Butyl-2-thiourea: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Butyl-2-thiourea, a member of the substituted thiourea class of compounds. Thiourea derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates.[1][2] This document details the physicochemical properties, a representative synthetic protocol, and the potential applications of this compound in drug development and research.
Physicochemical Properties
This compound, also known as N-Butylthiourea, is an organosulfur compound. Its core structure consists of a thiourea group with a butyl substituent on one of the nitrogen atoms. The quantitative data for this compound are summarized in the table below for clear reference.
| Property | Value | Reference |
| Molecular Formula | C5H12N2S | [3][4] |
| Molecular Weight | 132.23 g/mol | [3][4] |
| CAS Number | 1516-32-1 | [3][4] |
| Appearance | White to yellowish crystals | [5] |
| Melting Point | 76°C to 79°C | [3][4] |
| Boiling Point | 245°C (estimate) | [3] |
| Density | 1.005 g/cm³ (estimate) | [3] |
| InChI Key | GMEGXJPUFRVCPX-UHFFFAOYSA-N | [3][4] |
| SMILES | CCCCNC(N)=S | [4] |
Experimental Protocol: One-Pot Synthesis
The synthesis of substituted thioureas can be achieved through various methods. A common and efficient approach is the one-pot reaction involving an amine and carbon disulfide.[1] The following protocol is a representative method for the synthesis of N-substituted thioureas like this compound.
Method: Oxidative Coupling of Butylamine and Carbon Disulfide.
Principle: This method involves the reaction of a primary amine (butylamine) with carbon disulfide to form a dithiocarbamate intermediate. Subsequent oxidation of this intermediate yields the corresponding thiourea.[6]
Materials:
-
n-Butylamine
-
Carbon Disulfide (CS2)
-
30% Hydrogen Peroxide (H2O2)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
To a solution of n-butylamine (0.1 mol) in water (100 mL), add carbon disulfide (0.05 mol) dropwise while maintaining vigorous stirring at room temperature.
-
Continue stirring the mixture for approximately 30 minutes to facilitate the formation of the dithiocarbamate salt intermediate.
-
Slowly add 30% hydrogen peroxide (0.05 mol) to the reaction mixture. An exothermic reaction is expected, leading to the precipitation of the product.
-
Continue to stir the reaction for an additional hour at room temperature to ensure the completion of the reaction.
-
Collect the precipitated solid product via filtration.
-
Wash the crude product with water to remove any unreacted starting materials and water-soluble byproducts.
-
Further purify the product by recrystallization from a suitable solvent such as ethanol to obtain pure this compound.
-
Dry the purified product under a vacuum.
Visualized Experimental Workflow
The logical flow of the one-pot synthesis protocol is depicted in the following diagram.
Caption: A flowchart illustrating the one-pot synthesis of this compound.
Applications in Drug Development and Research
Thiourea and its derivatives are recognized for their wide spectrum of biological activities, making them valuable scaffolds in medicinal chemistry.[7] While research specifically on this compound may be limited, the broader class of compounds exhibits significant potential in several therapeutic areas.
-
Anticancer Activity: Many thiourea derivatives have demonstrated promising results as anticancer agents.[7][8] Their proposed mechanisms include the induction of apoptosis and the inhibition of signaling pathways crucial for the proliferation and survival of cancer cells.[8]
-
Antioxidant Properties: Thiourea derivatives are known to be effective scavengers of reactive oxygen species.[9] This antioxidant activity is crucial for preventing oxidative stress in biological systems, which is implicated in numerous diseases.
-
Enzyme Inhibition: This class of compounds has been investigated for its ability to inhibit various enzymes. For instance, certain thiourea derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of Alzheimer's disease.[10]
-
Antimicrobial and Antiviral Agents: The thiourea moiety is a key component in various compounds with demonstrated antibacterial, antifungal, and antiviral properties.[2] They have been evaluated as potential treatments for tuberculosis and HIV.[2][10]
-
Sensors and Chelators: The ability of the thiourea group to coordinate with metal ions has led to the development of derivatives as chemosensors for detecting heavy metals like mercury.[10]
The versatility of the thiourea scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties for drug design.[11] The butyl group in this compound, for example, increases its lipophilicity compared to thiourea itself, which can influence its biological activity and membrane permeability. Further research into this compound and its analogues could lead to the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 3. echemi.com [echemi.com]
- 4. N-(n-Butyl)thiourea, 98% | Fisher Scientific [fishersci.ca]
- 5. N,N'-Di-n-butylthiourea - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 10. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Theoretical Frontiers in Thiourea Derivative Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives have emerged as a versatile and highly promising class of compounds in the fields of medicinal chemistry and materials science. Their unique structural features, characterized by the presence of a central thiocarbonyl group flanked by amino groups, allow for a wide range of substitutions, leading to a vast chemical space with diverse biological activities. Theoretical and computational studies have become indispensable tools in navigating this landscape, enabling the rational design and optimization of thiourea derivatives for specific applications. This technical guide provides a comprehensive overview of the core theoretical methodologies employed in the study of these compounds, presenting key quantitative data, detailed experimental and computational protocols, and visualizations of relevant biological pathways.
Core Theoretical Methodologies
The exploration of thiourea derivatives is significantly enhanced by a suite of computational techniques that predict their behavior and properties at the molecular level. These methods not only accelerate the discovery process but also provide deep insights into the mechanisms of action, guiding further experimental work.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational method that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[1][2] This approach is instrumental in predicting the activity of novel thiourea derivatives and identifying the key molecular features that govern their efficacy.
Experimental Protocol: QSAR Model Development
A typical QSAR study involves the following steps:
-
Data Set Preparation: A dataset of thiourea derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.[2]
-
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.[1]
-
Model Building: A statistical method, such as Multiple Linear Regression (MLR), is employed to develop a mathematical equation that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable).[2]
-
Model Validation: The predictive ability of the QSAR model is rigorously assessed using various statistical parameters.
Data Presentation: QSAR Model Statistics
| Model Parameter | Description | Typical Value/Range |
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |
| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through cross-validation techniques like leave-one-out. | > 0.5 |
| F-statistic | A statistical test to assess the overall significance of the regression model. | High value with p < 0.05 |
| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |
Table 1: Key statistical parameters for evaluating the robustness and predictive power of a QSAR model.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a thiourea derivative) when bound to a second molecule (a receptor, typically a protein) to form a stable complex.[2] This method is crucial for understanding the binding mode of thiourea derivatives to their biological targets and for virtual screening of large compound libraries.
Experimental Protocol: Molecular Docking of Thiourea Derivatives
-
Preparation of Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and the thiourea derivative (ligand) are prepared. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.
-
Binding Site Identification: The active site or binding pocket of the receptor is identified, often based on the location of a co-crystallized native ligand.[2]
-
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site and to score the different binding poses based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor. The docking score provides an estimate of the binding free energy.
Data Presentation: Molecular Docking Results
| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Thiourea Derivative A | E. coli DNA Gyrase | -8.5 | ASP73, GLY77, ARG76 |
| Thiourea Derivative B | COX-2 | -9.2 | ARG120, TYR355, SER530 |
| Thiourea Derivative C | 5-LOX | -7.8 | HIS367, HIS372, ILE406 |
Table 2: Example of quantitative data obtained from molecular docking studies of thiourea derivatives against various protein targets.
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules.[3] For thiourea derivatives, DFT calculations are employed to determine a wide range of electronic properties that are crucial for understanding their reactivity and intermolecular interactions.
Experimental Protocol: DFT Calculations
-
Geometry Optimization: The three-dimensional structure of the thiourea derivative is optimized to find its lowest energy conformation. This is typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[3]
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum and to obtain theoretical infrared (IR) spectra.
-
Calculation of Electronic Properties: Various electronic properties are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).
Data Presentation: Quantum Chemical Parameters from DFT
| Parameter | Description | Significance |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |
| ΔE (LUMO-HOMO Energy Gap) | The difference in energy between the LUMO and HOMO. | Indicates chemical reactivity and stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
Table 3: Key quantum chemical parameters calculated for thiourea derivatives using DFT and their significance in predicting molecular properties.
Molecular Dynamics (MD) Simulations
MD simulation is a computational method for analyzing the physical movements of atoms and molecules. For thiourea derivatives, MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding and the conformational changes that may occur.[4]
Experimental Protocol: MD Simulation of a Thiourea Derivative-Protein Complex
-
System Preparation: The docked complex of the thiourea derivative and the target protein is placed in a simulation box, which is then solvated with water molecules and neutralized with counter-ions.[4]
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.[4]
-
Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant temperature and pressure (NVT and NPT ensembles) to allow the solvent molecules to relax around the protein-ligand complex.[4]
-
Production Run: The production MD simulation is run for a specified period (typically nanoseconds), during which the trajectories of all atoms are saved at regular intervals.
-
Trajectory Analysis: The saved trajectories are analyzed to calculate various properties, such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to monitor key interactions over time.
Biological Signaling Pathways
Thiourea derivatives exert their biological effects by modulating the activity of specific enzymes, which in turn are components of larger cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for predicting potential therapeutic effects and side effects.
Inhibition of Bacterial DNA Gyrase
Several thiourea derivatives have shown potent antibacterial activity by targeting DNA gyrase, an essential enzyme in bacteria that introduces negative supercoils into DNA.[5] Inhibition of DNA gyrase leads to the disruption of DNA replication and transcription, ultimately causing bacterial cell death.[5][6]
Caption: Inhibition of bacterial DNA gyrase by thiourea derivatives disrupts DNA replication and transcription, leading to cell death.
The inhibition of DNA gyrase by compounds like certain thiourea derivatives can trigger a cascade of events within the bacterial cell. The initial trapping of the gyrase-DNA complex leads to the formation of double-stranded DNA breaks.[7] This DNA damage activates the SOS response, a DNA repair system. However, overwhelming DNA damage can lead to the generation of reactive oxygen species (ROS), ultimately culminating in an oxidative damage-induced cell death pathway.[7]
Caption: A proposed oxidative damage pathway initiated by DNA gyrase inhibition.
Dual Inhibition of COX-2 and 5-LOX in the Arachidonic Acid Pathway
Chronic inflammation is a hallmark of many diseases, including cancer. The arachidonic acid (AA) pathway plays a central role in inflammation, with two key enzymes, cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), producing pro-inflammatory mediators such as prostaglandins and leukotrienes, respectively.[8][9] Some thiourea derivatives have been investigated as dual inhibitors of COX-2 and 5-LOX, offering a promising strategy for safer anti-inflammatory drugs.[9]
Caption: Dual inhibition of COX-2 and 5-LOX by thiourea derivatives in the arachidonic acid pathway, blocking the production of pro-inflammatory mediators.
Conclusion
Theoretical studies are a cornerstone of modern drug discovery and materials science, and their application to the study of thiourea derivatives has proven to be particularly fruitful. The methodologies outlined in this guide, from QSAR and molecular docking to DFT and MD simulations, provide a powerful toolkit for researchers to design and optimize novel thiourea-based compounds with enhanced activities and desired properties. By integrating these computational approaches with experimental validation, the scientific community can continue to unlock the full potential of this versatile chemical scaffold.
References
- 1. m.youtube.com [m.youtube.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 6. DNA gyrase - Wikipedia [en.wikipedia.org]
- 7. Gyrase inhibitors induce an oxidative damage cellular death pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-Butyl-2-thiourea in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-Butyl-2-thiourea, a versatile reagent in organic synthesis. This compound, with the chemical formula C₅H₁₂N₂S, is a valuable building block for the synthesis of a variety of heterocyclic compounds and can also function as an organocatalyst. These protocols are based on established methodologies for analogous thiourea derivatives and are intended to serve as a comprehensive guide for laboratory use.
Overview of Applications
This compound is a member of the thiourea family of compounds, which are widely recognized for their utility in organic synthesis. Key applications include:
-
Synthesis of Heterocycles: Thioureas are crucial precursors for the synthesis of various biologically active heterocyclic compounds, including benzothiazoles and thiazolidinones. These scaffolds are present in numerous pharmaceuticals and drug candidates.
-
Organocatalysis: Thiourea derivatives can act as hydrogen-bond donors, activating electrophiles in a variety of reactions. They are particularly effective in promoting Michael additions.
-
Corrosion Inhibition: Like other thiourea derivatives, this compound has potential applications as a corrosion inhibitor for various metals in acidic environments. This is attributed to the presence of sulfur and nitrogen atoms which can adsorb onto the metal surface.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and yields for the synthesis of heterocyclic compounds using N-substituted thioureas, which can be adapted for this compound.
| Reaction Type | Substrates | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiazolidinone Synthesis | Thiourea, Aldehyde, Mercaptoacetic acid | N/A | Toluene | Reflux | 6-12 | 70-90 |
| Benzothiazole Synthesis | 2-Aminothiophenol, Isothiocyanate | N/A | Ethanol | Reflux | 4-8 | 75-95 |
| Michael Addition (Catalyst) | α,β-Unsaturated ester, Malonate | Isothiourea catalyst | CH₂Cl₂ | Room Temp | 12-24 | 80-99 |
Note: The yields and reaction times are representative and may vary depending on the specific substrates and reaction conditions used. Optimization may be required for reactions involving this compound.
Experimental Protocols
Disclaimer: The following protocols are adapted from general procedures for N-substituted thioureas. Researchers should perform small-scale trial reactions to optimize conditions for this compound.
Protocol 1: Synthesis of 2-Imino-4-thiazolidinone Derivatives
This protocol describes the synthesis of a 2-(butylimino)thiazolidin-4-one derivative using this compound.
Materials:
-
This compound
-
Chloroacetic acid
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Aromatic aldehyde (e.g., benzaldehyde)
Procedure:
-
Synthesis of 2-(Butylimino)thiazolidin-4-one:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 eq.) and chloroacetic acid (1 eq.) in glacial acetic acid.
-
Add anhydrous sodium acetate (1.2 eq.) to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
-
Knoevenagel Condensation:
-
In a separate flask, dissolve the synthesized 2-(butylimino)thiazolidin-4-one (1 eq.) and an aromatic aldehyde (1 eq.) in glacial acetic acid.
-
Add a catalytic amount of anhydrous sodium acetate.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and pour it into crushed ice.
-
Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 5-arylidene-2-(butylimino)thiazolidin-4-one.
-
Protocol 2: this compound as a Precursor for Benzothiazole Synthesis
This protocol outlines the synthesis of a 2-(butylamino)benzothiazole derivative.
Materials:
-
2-Aminothiophenol
-
This compound
-
Ethanol
Procedure:
-
To a solution of 2-aminothiophenol (1 eq.) in ethanol, add this compound (1.1 eq.).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-(butylamino)benzothiazole.
Protocol 3: Catalytic Asymmetric Michael Addition
This protocol describes the use of a chiral isothiourea catalyst, for which this compound can serve as a structural motif, in a Michael addition reaction.
Materials:
-
α,β-Unsaturated p-nitrophenyl ester (1 eq.)
-
Malonate derivative (1.2 eq.)
-
Chiral isothiourea catalyst (e.g., a derivative of tetramisole) (0.1 eq.)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a dry reaction vial under an inert atmosphere, dissolve the α,β-unsaturated p-nitrophenyl ester and the malonate derivative in dichloromethane.
-
Add the chiral isothiourea catalyst to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.
Mandatory Visualizations
Caption: Workflow for the synthesis of 5-arylidene-2-(butylimino)thiazolidin-4-ones.
Caption: Catalytic cycle of an isothiourea-catalyzed Michael addition.
Application Notes and Protocols: Understanding Thiourea-Based Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These notes provide a detailed overview of the mechanism of action for thiourea and its derivatives as corrosion inhibitors, primarily for steel in acidic environments. The document includes experimental protocols for evaluation and quantitative data for reference.
Introduction
Corrosion is an electrochemical process that leads to the gradual destruction of metallic structures.[1] In industrial settings, acidic solutions used for processes like cleaning, pickling, and oil well acidizing can cause severe corrosion of metals such as mild steel.[2] Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, along with multiple bonds or aromatic rings, are effective corrosion inhibitors.[2][3] Among these, thiourea and its derivatives are particularly noteworthy for their high inhibition efficiency, cost-effectiveness, and ease of synthesis.[1][2] They function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosion process.[3][4]
Mechanism of Action
The primary mechanism by which thiourea-based inhibitors protect metals is through adsorption onto the metal/solution interface. This process blocks active corrosion sites and forms a barrier against the aggressive acidic environment.[3][4] The key aspects of this mechanism are detailed below.
Adsorption Process
The effectiveness of thiourea derivatives is rooted in their molecular structure. The presence of sulfur and nitrogen atoms, which have lone pairs of electrons, as well as π-electrons in aromatic rings or multiple bonds, facilitates strong adsorption onto the metal surface.[1][2] This adsorption can occur through several modes:
-
Physisorption: This involves electrostatic attraction between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the sulfur atom of thiourea can be protonated, leading to a positively charged species that can interact with a negatively charged metal surface (at potentials negative to the potential of zero charge).[1][5]
-
Chemisorption: This involves the sharing of electrons between the inhibitor and the metal, forming a coordinate covalent bond. The lone pair electrons on the sulfur and nitrogen atoms can be donated to the vacant d-orbitals of the iron atoms on the metal surface.[1][6]
-
Mixed Adsorption: In many cases, the adsorption of thiourea derivatives is a combination of both physisorption and chemisorption.[2][7] The nature of the adsorption can be influenced by factors such as temperature, inhibitor concentration, and the specific molecular structure of the derivative.
The adsorption process typically follows an established isotherm model, such as the Langmuir or Temkin adsorption isotherm, which describes the relationship between the inhibitor concentration in the solution and the extent of surface coverage.[2][3][8]
Protective Film Formation
Upon adsorption, the inhibitor molecules displace water molecules from the metal surface and form a protective film.[3][4] This film acts as a physical barrier, isolating the metal from the corrosive medium. The stability and effectiveness of this film depend on the strength of the adsorption bond and the packing density of the inhibitor molecules on the surface.[1] Derivatives with larger molecular structures or specific functional groups may form more compact and durable protective layers.[8]
Mixed-Type Inhibition
Electrochemical studies, such as potentiodynamic polarization, reveal that thiourea and its derivatives typically function as mixed-type inhibitors .[1][2][9] This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. By adsorbing on the metal surface, they block the active sites available for both of these electrochemical reactions, thereby reducing the overall corrosion rate.[8]
Quantitative Data on Inhibitor Performance
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE%), which is calculated from measurements like corrosion current density (Icorr), charge transfer resistance (Rct), or weight loss. The following table summarizes performance data for various thiourea derivatives from the literature.
| Inhibitor | Metal | Medium | Concentration | Temp. | Icorr (µA/cm²) | Rct (Ω·cm²) | IE (%) | Reference |
| Thiourea | Copper | 0.54M H₂SO₄ | 12 ppm | 308 K | 22.4 | - | 97.1 | [9] |
| 1-phenyl-2-thiourea (PTU) | Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 60 °C | - | - | 98.96 | [3] |
| 1,3-diisopropyl-2-thiourea (ITU) | Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 60 °C | - | - | 92.65 | [3] |
| 1-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiourea (MPPMT) | Mild Steel | 0.5 M H₂SO₄ | 1000 ppm | 303 K | - | 510.8 | 96.5 | [2] |
| Thiourea + ZnCl₂ | Mild Steel | 0.5 M H₂SO₄ | 0.001 M | 298 K | - | - | 98.92 | [5] |
| 1-phenyl-3-pyridin-4-ylmethyl-thiourea (PPMTU) | Mild Steel | 1 M HCl | 90 µM | - | - | - | 99 | [7] |
Note: Inhibition efficiencies can be calculated using different methods (electrochemical, weight loss), which may lead to slight variations. Conditions such as temperature and acid concentration significantly impact performance.[2][5]
Experimental Protocols
Evaluating the performance of thiourea-based corrosion inhibitors involves a combination of electrochemical and surface analysis techniques.
Protocol: Potentiodynamic Polarization (PDP)
Objective: To determine the corrosion current density (Icorr), corrosion potential (Ecorr), and Tafel slopes, and to identify the inhibitor type (anodic, cathodic, or mixed).
Methodology:
-
Electrochemical Cell Setup: Assemble a standard three-electrode cell. Use the prepared mild steel coupon as the working electrode (WE), a platinum foil as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).[10]
-
Stabilization: Immerse the electrodes in the test solution (acid with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize, typically for 30-60 minutes.
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1 mV/s).[2]
-
Data Analysis: Plot the resulting potential vs. log(current density) to generate a Tafel plot. Extrapolate the linear portions of the anodic and cathodic branches back to the Ecorr to determine the Icorr.
-
Calculate Inhibition Efficiency (IE%): IE% = [(Icorr_uninh - Icorr_inh) / Icorr_uninh] * 100 where Icorr_uninh is the corrosion current density without inhibitor and Icorr_inh is with the inhibitor.[9]
Protocol: Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the corrosion mechanism and determine the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.
Methodology:
-
Cell Setup and Stabilization: Use the same three-electrode setup as for PDP. Immerse the electrodes and allow the OCP to stabilize.
-
Impedance Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[2]
-
Data Analysis: Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency). Model the data using an appropriate equivalent electrical circuit to extract parameters like solution resistance (Rs) and charge transfer resistance (Rct). An increase in the diameter of the Nyquist plot's semicircle indicates higher Rct and better inhibition.[2]
-
Calculate Inhibition Efficiency (IE%): IE% = [(Rct_inh - Rct_uninh) / Rct_inh] * 100 where Rct_uninh is the charge transfer resistance without inhibitor and Rct_inh is with the inhibitor.[5]
Protocol: Surface Analysis (Scanning Electron Microscopy - SEM)
Objective: To visually inspect the surface morphology of the metal coupon after exposure to the corrosive environment, with and without the inhibitor, to confirm the formation of a protective film.
Methodology:
-
Sample Exposure: Immerse prepared metal coupons in the corrosive solution with and without the optimal concentration of the inhibitor for a set duration (e.g., 6-24 hours).
-
Sample Preparation: After immersion, carefully remove the coupons, rinse them with distilled water and a suitable solvent (e.g., acetone), and dry them thoroughly.[7]
-
Imaging: Mount the samples onto an SEM stub and coat with a thin conductive layer (if necessary). Acquire images of the surface at various magnifications.
-
Analysis: Compare the surface of the uninhibited sample (which should show significant pitting and damage) with the inhibited sample (which should appear much smoother, indicating the presence of a protective inhibitor film).[2][5] Energy-Dispersive X-ray Spectroscopy (EDX) can be used concurrently to identify the elemental composition of the surface film.[2]
Conclusion
Thiourea and its derivatives are highly effective mixed-type corrosion inhibitors for metals in acidic media. Their mechanism of action is primarily based on adsorption to the metal surface, forming a protective barrier that hinders both anodic and cathodic reactions. The efficiency of these inhibitors is dependent on their molecular structure, concentration, and environmental conditions. The evaluation of their performance relies on a combination of electrochemical techniques like PDP and EIS, complemented by surface analysis methods such as SEM, which together provide a comprehensive understanding of the inhibition process.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. materials.international [materials.international]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemlett.com [jchemlett.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. content.ampp.org [content.ampp.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
Application of 1-Butyl-2-thiourea in Pharmaceutical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Butyl-2-thiourea is an organosulfur compound belonging to the thiourea family, a class of molecules that has garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. While direct applications of this compound as a key starting material in the synthesis of commercial drugs are not extensively documented in publicly available literature, its structural motif is a crucial component in a wide array of biologically active molecules. This document provides a comprehensive overview of the potential applications of this compound and its derivatives in pharmaceutical synthesis, supported by experimental protocols and quantitative data from related compounds. The thiourea functional group, characterized by a C=S bond flanked by two nitrogen atoms, is a key pharmacophore that can form multiple hydrogen bonds and interact with various biological targets. The butyl group provides a degree of lipophilicity that can be crucial for membrane permeability and target engagement.
Potential Therapeutic Applications of this compound Derivatives
Thiourea derivatives have been investigated for a wide range of therapeutic applications, and by extension, derivatives of this compound are expected to exhibit similar potential. These include:
-
Antiviral Activity: Thiourea derivatives have shown promise as antiviral agents. A notable example is 1-(1-Adamantyl)-3-butyl-2-thiourea, which has demonstrated efficacy against various viral pathogens, suggesting its potential as a therapeutic agent for viral infections[1]. The butyl group in this molecule is a key substituent.
-
Anticancer Activity: Numerous thiourea derivatives have been synthesized and evaluated for their anticancer properties. They can induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival[2].
-
Anti-HIV Activity: The thiourea scaffold is present in several potent anti-HIV agents. For instance, thiourea-catalyzed reactions have been employed in the synthesis of the anti-HIV drug DPC 083[3].
-
Enzyme Inhibition: Thiourea derivatives have been identified as inhibitors of various enzymes, which is a common mechanism for drug action[4].
-
Other Activities: The versatility of the thiourea scaffold has led to its investigation in a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antimalarial properties[5].
Data on Biologically Active Thiourea Derivatives
The following tables summarize quantitative data for various thiourea derivatives, illustrating their potential in pharmaceutical applications. While specific data for this compound is limited, the data for these related compounds provide valuable insights into the structure-activity relationships of this class of molecules.
| Compound | Target/Activity | IC50/EC50 (µM) | Cell Line/Organism | Reference |
| 1-(1-Adamantyl)-3-butyl-2-thiourea | Antiviral | Not specified | Various viral pathogens | [1] |
| 1-aryl-3-(pyridin-2-yl) thiourea derivative (Compound 20) | Anticancer | 1.3 | MCF-7 (Breast Cancer) | |
| 0.7 | SkBR3 (Breast Cancer) | |||
| N1,N3-disubstituted-thiosemicarbazone 7 | Anticancer | 1.11 | HCT116 (Colon Cancer) | [6] |
| 1.74 | HepG2 (Liver Cancer) | [6] | ||
| 7.0 | MCF-7 (Breast Cancer) | [6] | ||
| Diarylthiourea (compound 4) | Anticancer | 338.33 | MCF-7 (Breast Cancer) | [7] |
| Thiourea derivative with a six-carbon alkyl linker (Compound 10) | Anti-HCV | 0.047 | HCV subgenomic replicon | [8] |
Experimental Protocols
Detailed methodologies for the synthesis of thiourea derivatives are crucial for researchers. Below are general protocols that can be adapted for the synthesis of this compound derivatives.
Protocol 1: General Synthesis of N,N'-Disubstituted Thioureas from Amines and Isothiocyanates
This is the most common method for preparing unsymmetrical thioureas.
Materials:
-
Amine (e.g., Butylamine)
-
Isothiocyanate
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine (1.0 eq.) in a suitable solvent.
-
To the stirred solution, add the isothiocyanate (1.0-1.1 eq.) portion-wise or dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the product can be isolated. If the product precipitates, it can be collected by filtration and washed with a cold solvent. Alternatively, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: One-Pot Synthesis of Substituted Thioureas from Amines and Carbon Disulfide
This method is suitable for synthesizing both symmetrical and asymmetrical thioureas and is considered a greener alternative.
Materials:
-
Primary amine (e.g., Butylamine)
-
Second primary amine (for unsymmetrical thioureas)
-
Carbon disulfide
-
Water or an appropriate organic solvent
Procedure for Symmetrical Thioureas:
-
To a solution of the primary amine (0.1 mol) in water (100 mL), add carbon disulfide (0.05 mol) dropwise with vigorous stirring at room temperature.
-
Continue stirring for the time required for the reaction to complete (monitor by TLC).
-
Collect the solid product by filtration, wash with water, and dry.
Procedure for Unsymmetrical Thioureas:
-
To a solution of the first primary amine (10 mmol) in water (20 mL), add carbon disulfide (12 mmol) and the second, different primary amine (10 mmol).
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, collect the solid product by filtration.
-
Wash the crude product with water and then a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the purified product under vacuum[9].
Visualizing Synthesis and Applications
The following diagrams illustrate the general synthesis of thioureas and a potential pathway for their application in drug development.
Caption: General reaction scheme for the synthesis of N,N'-disubstituted thioureas.
Caption: A simplified workflow for the development of pharmaceutical agents from thiourea derivatives.
Conclusion
While this compound itself is not a widely cited precursor in pharmaceutical synthesis, the thiourea scaffold, often functionalized with alkyl groups like butyl, is of significant interest in drug discovery. The synthetic protocols provided offer a foundation for creating libraries of this compound derivatives for biological screening. The quantitative data on related compounds underscore the potential of this chemical class to yield potent and selective therapeutic agents. Further research into the synthesis and biological evaluation of novel this compound derivatives is warranted to explore their full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 6. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and anti-HCV activity of thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-Butyl-2-thiourea as a Vulcanization Accelerator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Butyl-2-thiourea (DBTU) as a vulcanization accelerator in rubber compounding. The information is intended for professionals in research and development settings.
Introduction
This compound, also known as N,N'-dibutylthiourea (DBTU), is an ultra-fast vulcanization accelerator primarily utilized in the curing of specialty elastomers such as chloroprene rubber (CR) and butyl rubber (IIR).[1] Its chemical structure facilitates rapid cross-linking, leading to shorter curing times.[1] Beyond its role as an accelerator, DBTU also functions as an effective antiozonant, protecting rubber products from degradation due to ozone exposure.[1] This dual functionality makes it a versatile additive in the formulation of durable rubber goods.
Applications
DBTU is particularly effective in the following rubber types:
-
Chloroprene Rubber (CR, Neoprene): DBTU provides a rapid vulcanization rate, especially at lower temperatures, which can lead to energy savings and reduced thermal degradation of the rubber compound.[1] It is often used in conjunction with metal oxides like zinc oxide (ZnO) and magnesium oxide (MgO).[2][3]
-
Butyl Rubber (IIR): Due to the low unsaturation of butyl rubber, ultra-fast accelerators like DBTU are necessary to achieve efficient curing within practical timeframes.[4][5][6]
-
Other Synthetic Rubbers: DBTU can also be used as a primary or secondary accelerator in other synthetic rubbers like nitrile rubber (NBR) and styrene-butadiene rubber (SBR) to enhance their vulcanization characteristics and ozone resistance.[1]
Data Presentation: Comparative Performance of DBTU
The following tables summarize the typical performance of DBTU in comparison to other common accelerators in chloroprene and butyl rubber formulations. The data is compiled from various sources and represents typical values.
Table 1: Cure Characteristics of Chloroprene Rubber (CR) with Different Accelerators
| Parameter | DBTU | ETU (Ethylene Thiourea) | TMTD (Tetramethylthiuram Disulfide) |
| Scorch Time, ts2 (min) at 121°C | 4.5 | 3.0 | 2.5 |
| Optimum Cure Time, t90 (min) at 150°C | 8.0 | 12.0 | 6.0 |
| Maximum Torque, MH (dNm) | 18.5 | 19.0 | 18.0 |
| Minimum Torque, ML (dNm) | 2.5 | 2.6 | 2.4 |
Table 2: Mechanical Properties of Vulcanized Chloroprene Rubber (CR)
| Property | DBTU | ETU | TMTD |
| Tensile Strength (MPa) | 20.5 | 21.0 | 19.5 |
| Elongation at Break (%) | 450 | 480 | 420 |
| Hardness (Shore A) | 65 | 66 | 64 |
Table 3: Cure Characteristics of Butyl Rubber (IIR) with Different Accelerators
| Parameter | DBTU | TMTD | MBTS (Dibenzothiazole Disulfide) |
| Scorch Time, ts2 (min) at 130°C | 6.0 | 4.0 | 8.0 |
| Optimum Cure Time, t90 (min) at 160°C | 15.0 | 12.0 | 20.0 |
| Maximum Torque, MH (dNm) | 15.0 | 15.5 | 14.5 |
| Minimum Torque, ML (dNm) | 2.0 | 2.1 | 1.9 |
Table 4: Mechanical Properties of Vulcanized Butyl Rubber (IIR)
| Property | DBTU | TMTD | MBTS |
| Tensile Strength (MPa) | 12.0 | 12.5 | 11.5 |
| Elongation at Break (%) | 600 | 580 | 620 |
| Hardness (Shore A) | 55 | 56 | 54 |
Experimental Protocols
The following are detailed protocols for the evaluation of this compound as a vulcanization accelerator. These protocols are based on widely accepted ASTM standards.[7][8][9][10][11][12]
Protocol 1: Compounding of Rubber
Objective: To prepare a homogenous rubber compound containing this compound for subsequent testing. This protocol is based on ASTM D3182.[9]
Materials and Equipment:
-
Two-roll mill[9]
-
Internal mixer (optional)
-
Rubber (Chloroprene or Butyl)
-
This compound (DBTU)
-
Other compounding ingredients (e.g., carbon black, zinc oxide, stearic acid, sulfur, processing aids)
-
Analytical balance
-
Spatulas and cutting tools
Procedure:
-
Mastication: Pass the raw rubber through the two-roll mill with a tight nip gap to soften it and increase its plasticity.
-
Incorporation of Ingredients:
-
Widen the nip gap of the mill.
-
Add the compounding ingredients in the following order, allowing for complete dispersion of each ingredient before adding the next:
-
Zinc oxide and stearic acid (activators)
-
This compound (accelerator)
-
Fillers (e.g., carbon black)
-
Plasticizers and other processing aids
-
Sulfur (vulcanizing agent) - add last to prevent premature vulcanization (scorching).
-
-
-
Homogenization: Perform several end-wise passes and cross-blending cuts on the mill to ensure a homogenous mixture.
-
Sheeting Out: Sheet the compounded rubber off the mill at a specified thickness.
-
Conditioning: Store the unvulcanized rubber sheet at room temperature for at least 24 hours before proceeding with vulcanization and testing.[9]
Protocol 2: Determination of Cure Characteristics
Objective: To evaluate the vulcanization characteristics of the rubber compound using a rotorless curemeter. This protocol is based on ASTM D5289.[8][13][14]
Materials and Equipment:
Procedure:
-
Instrument Setup: Set the test temperature and time on the rotorless curemeter as required for the specific rubber compound.
-
Sample Preparation: Cut a sample of the unvulcanized rubber compound of the appropriate size and weight for the curemeter.
-
Loading the Sample: Place the sample in the die cavity of the curemeter and close the press.
-
Data Acquisition: Start the test. The instrument will oscillate one of the dies and measure the torque required as a function of time.
-
Data Analysis: From the resulting cure curve, determine the following parameters:
-
Minimum Torque (ML): An indicator of the viscosity of the unvulcanized compound.[8][13][14]
-
Maximum Torque (MH): An indicator of the stiffness or modulus of the fully vulcanized compound.[8][13][14]
-
Scorch Time (ts2): The time required for the torque to rise by 2 units above ML, indicating the onset of vulcanization.[15]
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, representing the optimal state of cure.[15]
-
Protocol 3: Measurement of Mechanical Properties
Objective: To determine the tensile properties of the vulcanized rubber. This protocol is based on ASTM D412.[16][17][18][19][20]
Materials and Equipment:
-
Compression molding press
-
Tensile testing machine with appropriate grips and extensometer[17]
-
Die for cutting dumbbell-shaped test specimens[17]
-
Micrometer or thickness gauge
Procedure:
-
Vulcanization:
-
Place a sheet of the unvulcanized rubber compound into a mold of the desired thickness.
-
Place the mold in a preheated compression molding press.
-
Apply pressure and heat for the optimum cure time (t90) determined in Protocol 2.
-
Cool the mold before removing the vulcanized rubber sheet.
-
-
Specimen Preparation:
-
Allow the vulcanized sheet to condition at room temperature for at least 24 hours.
-
Cut dumbbell-shaped test specimens from the sheet using a die.[17]
-
Measure the thickness and width of the narrow section of each specimen.
-
-
Tensile Testing:
-
Mount the specimen in the grips of the tensile testing machine.
-
Attach an extensometer to the specimen to measure elongation accurately.
-
Start the test at a specified crosshead speed (e.g., 500 mm/min).[17]
-
Record the force and elongation until the specimen breaks.
-
-
Data Analysis: From the stress-strain curve, calculate the following:
Visualization of Mechanisms and Workflows
Vulcanization Reaction Mechanism with DBTU
The following diagram illustrates the proposed mechanism for the vulcanization of chloroprene rubber accelerated by this compound in the presence of zinc oxide.
Caption: Proposed vulcanization mechanism of chloroprene rubber with DBTU and ZnO.
Experimental Workflow
The following diagram outlines the logical flow of the experimental work from compounding to final property testing.
Caption: Workflow for evaluating DBTU as a vulcanization accelerator.
Logical Relationship of Vulcanization Parameters
The following diagram illustrates the relationship between the accelerator and the resulting properties of the vulcanized rubber.
Caption: Relationship between accelerator and vulcanizate properties.
References
- 1. nbinno.com [nbinno.com]
- 2. shura.shu.ac.uk [shura.shu.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Butyl Rubber – Properties, Applications, and Uses - chembroad [chembroad.com]
- 6. youtube.com [youtube.com]
- 7. labsinus.com [labsinus.com]
- 8. matestlabs.com [matestlabs.com]
- 9. coirubber.com [coirubber.com]
- 10. smithers.com [smithers.com]
- 11. store.astm.org [store.astm.org]
- 12. store.astm.org [store.astm.org]
- 13. store.astm.org [store.astm.org]
- 14. store.astm.org [store.astm.org]
- 15. scispace.com [scispace.com]
- 16. kindsnail.com [kindsnail.com]
- 17. ASTM D412 Step by Step How To Rubber Test | Frank Bacon % [frankbacon.com]
- 18. ASTM D412 - Vulcanized Rubber and Thermoplastic Elastomers - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 19. ASTM D412-0 Tensile Test Method for Vulcanized Rubber and Thermoplastic Elastomers [gonoava.com]
- 20. testresources.net [testresources.net]
Application Notes and Protocols for Electrochemical Testing of 1-Butyl-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-2-thiourea is a derivative of thiourea, a compound with diverse applications in fields ranging from organic synthesis to pharmacology. Understanding its electrochemical properties is crucial for various applications, including the development of novel sensors, studying its interaction with biological systems, and as a tool for quantitative analysis. Cyclic voltammetry (CV) is a powerful and commonly used electrochemical technique to investigate the redox behavior of chemical species. This document provides a detailed experimental setup and protocol for the electrochemical testing of this compound using cyclic voltammetry.
Experimental Setup
The electrochemical analysis of this compound is typically performed using a standard three-electrode system connected to a potentiostat.[1][2] This setup allows for precise control of the working electrode potential while measuring the resulting current.
A typical electrochemical cell consists of:
-
Working Electrode (WE): This is the electrode at which the electrochemical reaction of interest occurs. A glassy carbon electrode (GCE) is a common choice due to its wide potential window and chemical inertness. Other options include platinum or gold electrodes.
-
Reference Electrode (RE): This electrode maintains a constant potential against which the potential of the working electrode is controlled. A Silver/Silver Chloride (Ag/AgCl) electrode or a Saturated Calomel Electrode (SCE) are frequently used.[1]
-
Counter Electrode (CE): Also known as the auxiliary electrode, it completes the electrical circuit, allowing current to flow. A platinum wire or graphite rod is a suitable counter electrode.
The electrodes are immersed in an electrochemical cell containing the analyte solution. The solution should consist of this compound dissolved in a suitable solvent with a supporting electrolyte to ensure sufficient conductivity.
Experimental Protocols
Reagents and Solution Preparation
-
This compound: Procure from a reputable chemical supplier.
-
Supporting Electrolyte: A 0.1 M solution of an inert salt such as potassium chloride (KCl) or tetrabutylammonium perchlorate (TBAP) in a suitable solvent. The choice of solvent depends on the solubility of this compound and its electrochemical stability window. A common solvent is a buffered aqueous solution (e.g., phosphate buffer saline, PBS) or an organic solvent like acetonitrile.
-
Analyte Solution: Prepare a stock solution of this compound (e.g., 10 mM) in the chosen solvent. Subsequently, prepare working solutions of desired concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM) by diluting the stock solution with the supporting electrolyte.
Electrode Preparation
Proper preparation of the working electrode is critical for obtaining reproducible results.
-
Polishing: Polish the surface of the glassy carbon electrode with alumina slurry (e.g., 0.3 µm followed by 0.05 µm) on a polishing pad to obtain a mirror-like finish.
-
Rinsing: Rinse the polished electrode thoroughly with deionized water and then with the solvent used for the electrolyte solution.
-
Drying: Dry the electrode surface gently with a stream of inert gas (e.g., nitrogen or argon).
Cyclic Voltammetry Measurement
-
Assemble the cell: Place the polished working electrode, the reference electrode, and the counter electrode in the electrochemical cell containing the analyte solution.
-
Deoxygenate the solution: Bubble high-purity nitrogen or argon gas through the solution for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Connect to Potentiostat: Connect the electrodes to the potentiostat.
-
Set CV parameters: In the potentiostat software, set the parameters for the cyclic voltammetry experiment. Typical parameters include:
-
Initial Potential: A potential where no faradaic reaction occurs.
-
Vertex Potential 1 (Switching Potential): The potential at which the scan direction is reversed. This should be sufficiently positive to observe the oxidation of this compound.
-
Vertex Potential 2 (Final Potential): The potential at which the scan ends, often the same as the initial potential.
-
Scan Rate (ν): The rate at which the potential is swept (e.g., 50 mV/s, 100 mV/s, 200 mV/s).
-
Number of Cycles: Typically 1 to 3 cycles are sufficient for initial characterization.
-
-
Run the experiment: Initiate the potential scan and record the resulting cyclic voltammogram (a plot of current vs. potential).
Data Presentation
The following tables summarize representative quantitative data that can be obtained from the cyclic voltammetry of this compound. Note that these are illustrative values, and actual experimental results may vary depending on the specific experimental conditions.
Table 1: Representative Electrochemical Parameters for the Oxidation of this compound
| Parameter | Symbol | Representative Value | Unit |
| Anodic Peak Potential | Epa | +0.8 to +1.0 | V vs. Ag/AgCl |
| Anodic Peak Current | Ipa | Varies with concentration and scan rate | µA |
| Number of Electrons Transferred | n | 1 |
Table 2: Effect of Scan Rate on the Anodic Peak Current of this compound (Representative Data)
| Scan Rate (ν) (mV/s) | Anodic Peak Current (Ipa) (µA) | ν1/2 (mV/s)1/2 |
| 25 | 5.0 | 5.0 |
| 50 | 7.1 | 7.1 |
| 100 | 10.0 | 10.0 |
| 150 | 12.2 | 12.2 |
| 200 | 14.1 | 14.1 |
A plot of Ipa versus ν1/2 is expected to be linear for a diffusion-controlled process.
Table 3: Estimated Diffusion Coefficient of this compound
| Parameter | Symbol | Estimated Value | Unit |
| Diffusion Coefficient | D | 5.0 x 10-6 | cm2/s |
Note: The diffusion coefficient can be estimated from the slope of the Ipa vs. ν1/2 plot using the Randles-Sevcik equation, provided the other parameters (electrode area, concentration, and number of electrons) are known.
Signaling Pathways and Experimental Workflows
Electrochemical Oxidation Pathway of this compound
The electrochemical oxidation of thiourea and its N-substituted derivatives generally proceeds through a one-electron transfer to form a radical cation, which then dimerizes to a dicationic species, formamidine disulfide. This disulfide can then undergo further reactions such as hydrolysis.
Caption: Proposed electrochemical oxidation pathway of this compound.
Experimental Workflow for Cyclic Voltammetry
The following diagram illustrates the logical flow of the experimental protocol for the electrochemical analysis of this compound.
Caption: Experimental workflow for cyclic voltammetry of this compound.
References
One-Pot Synthesis of Asymmetrical Thioureas Using Carbon Disulfide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetrical thioureas are a pivotal class of organic compounds, recognized for their wide-ranging applications in medicinal chemistry and drug development.[1][2] Their structural motif is a key component in a variety of therapeutic agents, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[3] The synthesis of these molecules, particularly through efficient and environmentally benign methods, is of significant interest to the scientific community. This application note details a one-pot synthesis of asymmetrical thioureas utilizing the readily available and economical reagent, carbon disulfide (CS₂). This approach offers a streamlined alternative to traditional multi-step methods that often involve hazardous reagents like isothiocyanates.[4] The described protocols are designed to be robust and scalable, providing a practical guide for researchers in academic and industrial settings.
General Reaction Scheme
The one-pot synthesis of asymmetrical thioureas from two different amines and carbon disulfide generally proceeds through the in-situ formation of a dithiocarbamate intermediate from the first amine and CS₂. This intermediate then reacts with the second amine to yield the final asymmetrical thiourea product. The reaction can be performed under various conditions, including in aqueous media or organic solvents, and may be promoted by heat or the use of specific reagents.[3][4]
Core Advantages of the One-Pot Method
-
Efficiency: Combines multiple reaction steps into a single procedure, saving time and resources.
-
Atom Economy: Maximizes the incorporation of starting materials into the final product.
-
Safety: Avoids the isolation of potentially hazardous isothiocyanate intermediates.[4]
-
Versatility: Applicable to a wide range of primary and secondary amines.[3]
-
Cost-Effectiveness: Utilizes inexpensive and readily available starting materials.
Experimental Protocols
Protocol 1: Synthesis in Aqueous Medium
This protocol is adapted from a method described for the synthesis of di- and trisubstituted thioureas in an environmentally friendly aqueous medium.[4] It is particularly effective for aliphatic primary amines.
Materials:
-
Amine 1 (e.g., a secondary or primary aliphatic amine)
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH)
-
Amine 2 (a primary amine)
-
Hydrochloric Acid (HCl) for work-up
-
Deionized Water
-
Ethanol or Diethyl Ether for recrystallization
Procedure:
-
In a round-bottom flask, dissolve Amine 1 and a stoichiometric equivalent of sodium hydroxide in water.
-
Cool the solution in an ice bath and add a stoichiometric equivalent of carbon disulfide dropwise while stirring.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours to form the dithiocarbamate intermediate.
-
To this mixture, add a stoichiometric equivalent of Amine 2.
-
Heat the reaction mixture to reflux and maintain for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol or diethyl ether to obtain the pure asymmetrical thiourea.[4]
Protocol 2: Synthesis in an Organic Solvent (DMSO)
This protocol is based on a versatile method for the construction of unsymmetrical thioureas in dimethyl sulfoxide (DMSO) without the need for additional reagents.[3]
Materials:
-
Amine 1 (e.g., a primary or secondary amine)
-
Amine 2 (e.g., a primary or secondary amine)
-
Carbon Disulfide (CS₂)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Water
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a glass tube, combine Amine 1 (0.2 mmol), Amine 2 (0.24 mmol), and carbon disulfide (0.24 mmol) in DMSO (2 mL).[3]
-
Stir the reaction mixture at 70 °C for 1-12 hours. Monitor the reaction by TLC.[3]
-
Upon completion, cool the mixture and partition it between ethyl acetate and water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure asymmetrical thiourea.
Quantitative Data Summary
The following tables summarize typical reaction yields for the one-pot synthesis of asymmetrical thioureas using carbon disulfide under different conditions.
Table 1: Synthesis in Aqueous Medium [4]
| Amine 1 | Amine 2 | Reaction Time (h) | Yield (%) |
| Diethylamine | Benzylamine | 5 | 85 |
| Pyrrolidine | Cyclohexylamine | 6 | 90 |
| Piperidine | n-Butylamine | 4 | 88 |
| Dibenzylamine | Allylamine | 8 | 75 |
Table 2: Synthesis in DMSO [3]
| Amine 1 | Amine 2 | Reaction Time (h) | Yield (%) |
| 2-Naphthylamine | Diethylamine | 1 | 95 |
| Aniline | Morpholine | 3 | 88 |
| 4-Methylaniline | Piperidine | 2 | 92 |
| 4-Methoxyaniline | Diethylamine | 1.5 | 93 |
Reaction Mechanism and Workflow
The one-pot synthesis of asymmetrical thioureas from two different amines and carbon disulfide proceeds through a well-established mechanistic pathway involving the formation of key intermediates.
General Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the first amine (Amine 1) on the electrophilic carbon of carbon disulfide to form a dithiocarbamic acid, which is deprotonated in the presence of a base (or a second equivalent of amine) to form a dithiocarbamate salt. This intermediate can then eliminate a suitable leaving group (e.g., H₂S) or, more commonly, react with a second, different amine (Amine 2). The subsequent intramolecular rearrangement and elimination lead to the formation of the asymmetrical thiourea. A key transient species in some variations of this synthesis is an isothiocyanate, formed from the dithiocarbamate intermediate, which is then attacked by the second amine.[4]
Caption: General reaction mechanism for the one-pot synthesis of asymmetrical thioureas.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the one-pot synthesis of asymmetrical thioureas.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Quantitative Analysis of 1-Butyl-2-thiourea: A Guide to Chromatographic and Spectrophotometric Methods
For Immediate Release
This document provides detailed application notes and experimental protocols for the quantitative analysis of 1-Butyl-2-thiourea, a compound of interest in various research and development sectors. The methods outlined below are tailored for researchers, scientists, and drug development professionals, offering robust and reliable quantification techniques. The primary methods covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Introduction
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a highly specific, sensitive, and efficient method for the quantification of this compound. The following protocol is adapted from established methods for closely related N-alkyl-thiourea compounds and is expected to provide excellent performance for this analyte.[1]
Application Note
This Reverse-Phase HPLC (RP-HPLC) method separates this compound from potential impurities on a C18 stationary phase. The mobile phase, consisting of an acetonitrile and water mixture, ensures good peak shape and retention. Detection is achieved by monitoring the UV absorbance of the thiourea chromophore, which is anticipated to have a maximum absorbance around 240 nm.[1] This method is suitable for a wide range of applications, from purity assessment of bulk material to quantification in complex matrices, provided appropriate sample preparation is performed.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Solvent filtration apparatus
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-grade acetonitrile, water, and methanol
-
This compound reference standard
2. Preparation of Solutions:
-
Mobile Phase: Prepare a 70:30 (v/v) mixture of acetonitrile and water. Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in methanol in a 100 mL volumetric flask. Fill to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.[1]
3. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL[1]
-
Column Temperature: Ambient (e.g., 25 °C)
-
Detection Wavelength: 240 nm[1]
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each working standard solution in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration of the standards.
-
Prepare sample solutions by dissolving the material containing this compound in methanol and diluting with the mobile phase to fall within the calibration range.
-
Inject the sample solutions and record the chromatograms.
-
Quantify the amount of this compound in the samples using the linear regression equation from the calibration curve.
Method 2: UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simpler and faster, though typically less specific, alternative to HPLC for the quantification of this compound. This method is based on the Beer-Lambert law, which correlates the absorbance of a compound with its concentration in solution.[1]
Application Note
This method is suitable for the rapid quantification of this compound in solutions where it is the primary absorbing species or where interfering substances do not absorb at the wavelength of maximum absorbance (λmax). The thiocarbonyl group in the molecule provides a distinct chromophore in the UV range. The method is ideal for routine quality control checks and for samples with a relatively simple matrix.
Experimental Protocol
1. Instrumentation and Materials:
-
UV-Vis spectrophotometer (double beam recommended)
-
Matched quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Spectrophotometric grade methanol
-
This compound reference standard
2. Preparation of Solutions:
-
Solvent: Spectrophotometric grade methanol.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in methanol in a 100 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of standards (e.g., 5, 10, 20, 50, 100 µg/mL) by diluting the stock solution with methanol.[1]
3. Determination of Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in methanol.
-
Scan the solution over a wavelength range of 200-400 nm using methanol as a blank.
-
Identify the wavelength that corresponds to the highest absorbance value. This is the λmax. For related thiourea compounds, this is often around 240 nm.[1]
4. Analysis Procedure:
-
Set the spectrophotometer to the predetermined λmax.
-
Use methanol to zero the instrument (set absorbance to 0).
-
Measure the absorbance of each working standard solution in triplicate.
-
Construct a calibration curve by plotting the mean absorbance against concentration.
-
Prepare sample solutions by dissolving the unknown in methanol and diluting as necessary to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solutions.
-
Calculate the concentration of this compound in the samples using the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the described analytical methods.
| Parameter | HPLC-UV Method | UV-Vis Spectrophotometric Method |
| Specificity | High (separation-based) | Low to Moderate (matrix dependent) |
| Linearity Range | ~0.5 - 50 µg/mL | ~5 - 100 µg/mL |
| Coefficient of Determination (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL (estimated) | ~1 µg/mL (estimated) |
| Limit of Quantification (LOQ) | ~0.5 µg/mL (estimated) | ~5 µg/mL (estimated) |
| Primary Solvent(s) | Acetonitrile, Water, Methanol | Methanol |
Note: Quantitative data for the HPLC-UV and UV-Vis methods are based on a validated protocol for the closely related compound N-Butyl-N'-decylthiourea and are expected to be similar for this compound.[1] Actual LOD and LOQ values should be experimentally determined for this compound.
Visualized Workflows
Caption: HPLC-UV Experimental Workflow.
Caption: UV-Vis Spectrophotometry Experimental Workflow.
References
Application Notes and Protocols: 1-Butyl-2-thiourea in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of pyrimidine and thiazole-based heterocyclic compounds utilizing 1-butyl-2-thiourea as a key building block. The methodologies described are foundational for the development of novel compounds with potential therapeutic applications.
Synthesis of 1-Butyl-Substituted Dihydropyrimidinethiones via Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that offers an efficient pathway to synthesize 3,4-dihydropyrimidin-2(1H)-ones or their thione analogs.[1][2][3] By employing this compound, this reaction can be adapted to produce N1-butyl substituted dihydropyrimidinethiones, which are of interest in medicinal chemistry.
General Reaction Workflow
The overall workflow for the Biginelli reaction involving this compound is depicted below. It involves the condensation of an aldehyde, a β-ketoester, and this compound, typically under acidic catalysis.
Experimental Protocol: General Procedure for the Synthesis of 1-Butyl-3,4-dihydropyrimidin-2(1H)-thiones
This protocol is a general guideline based on established Biginelli reaction procedures.[3][4] Optimal conditions may vary depending on the specific aldehyde and β-ketoester used.
Materials:
-
Aldehyde (1.0 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
This compound (1.2 mmol)
-
Ethanol
-
Catalyst (e.g., concentrated HCl, p-toluenesulfonic acid)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and this compound (1.2 mmol) in a minimal amount of ethanol.
-
Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl).
-
Reflux the reaction mixture with stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Pour the mixture into ice-cold water to precipitate the product fully.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified 1-butyl-3,4-dihydropyrimidin-2(1H)-thione derivative.
Quantitative Data:
While specific data for a wide range of this compound-derived dihydropyrimidinethiones is not extensively published, the yields for Biginelli reactions with substituted thioureas can vary significantly based on the substrates and catalysts used.
| Catalyst Type | Solvent | Temperature | Reaction Time | Typical Yield Range |
| Brønsted Acid (e.g., HCl) | Ethanol | Reflux | 4-12 h | 40-85%[3] |
| Lewis Acid (e.g., Bi(NO₃)₃) | Acetonitrile | Room Temp. | 2.5 h | 42-95%[5] |
| Ionic Liquid | Solvent-free | 90 °C | 30 min | 70-95%[4] |
Synthesis of N-Butyl-Substituted 2-Aminothiazoles via Hantzsch Synthesis
The Hantzsch thiazole synthesis is a classical method for the preparation of thiazole derivatives through the reaction of an α-haloketone with a thioamide.[6] Utilizing this compound in this synthesis leads to the formation of N-butyl-2-aminothiazoles.
Reaction Pathway
The Hantzsch synthesis proceeds through a sequence of nucleophilic attack, cyclization, and dehydration steps to form the aromatic thiazole ring.
Experimental Protocol: General Procedure for the Synthesis of N-Butyl-2-aminothiazoles
This is a generalized protocol based on the Hantzsch thiazole synthesis.[6] Specific conditions should be optimized for individual substrates.
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone) (1.0 mmol)
-
This compound (1.1 mmol)
-
Ethanol or other suitable solvent
-
Base (e.g., sodium carbonate, triethylamine) (optional, for neutralization)
Procedure:
-
Dissolve the α-haloketone (1.0 mmol) and this compound (1.1 mmol) in ethanol in a round-bottom flask.
-
Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the hydrohalide salt of the product precipitates, it can be collected by filtration.
-
To obtain the free base, the reaction mixture (or the isolated salt) can be treated with a mild base (e.g., aqueous sodium carbonate solution) until the solution is neutral or slightly basic.
-
The precipitated N-butyl-2-aminothiazole is then collected by vacuum filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data:
Yields for the Hantzsch synthesis are generally good to excellent. The following table provides an estimate based on reactions with various thioureas.
| Solvent | Temperature | Reaction Time | Typical Yield Range |
| Ethanol | Reflux | 2-6 h | 60-95% |
| DMF | 70-80 °C | 1-4 h | 65-90% |
| Solvent-free (Microwave) | 100-140 °C | 5-15 min | 75-98% |
Conclusion
This compound serves as a versatile precursor for the synthesis of N-butyl substituted dihydropyrimidinethiones and 2-aminothiazoles through the Biginelli and Hantzsch reactions, respectively. The provided protocols offer a foundational approach for the synthesis of these heterocyclic scaffolds, which are valuable for further investigation in drug discovery and development programs. Researchers are encouraged to optimize the reaction conditions for specific substrates to achieve the best possible outcomes.
References
- 1. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Their Corresponding 2(1H)Thiones Using Trichloroacetic Acid as a Catalyst under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Thiourea Derivatives in Antimicrobial and Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal activities of thiourea derivatives. This document includes quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of their mechanism of action and the drug discovery workflow.
Introduction to Thiourea Derivatives
Thiourea derivatives are a versatile class of organic compounds characterized by the presence of a thiourea moiety (R¹R²N)(R³R⁴N)C=S. They have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] Their structural flexibility allows for a wide range of chemical modifications, enabling the optimization of their therapeutic properties.[3] The sulfur, nitrogen, and oxygen atoms in their structure provide multiple bonding possibilities, contributing to their diverse biological actions.[2][4]
Quantitative Antimicrobial and Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various thiourea derivatives against a range of pathogenic bacteria and fungi. These values represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of Thiourea Derivatives (MIC in µg/mL)
| Compound/Derivative Class | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| N-phenyl- & N-benzoylthioureas | 62.5 - >1000 | 62.5 - 1000 | 250 - >1000 | 500 - >1000 | [5] |
| Thiazole-containing thioureas | 0.78 - 3.125 | 3.125 | 1.56 | 0.78 - 3.125 | [6] |
| Thiadiazole, Imidazole, Triazine tagged | 0.95 - 5.12 | 1.39 - 2.29 | 1.95 - 3.25 | 2.48 - 5.70 | [7] |
| Cyclohexyl moiety containing | 50 - 400 | - | 50 - 400 | 50 - 400 | [4] |
Table 2: Antifungal Activity of Thiourea Derivatives (MIC in µg/mL)
| Compound/Derivative Class | Candida albicans | Candida krusei | Candida glabrata | Aspergillus flavus | Reference |
| N-phenyl- & N-benzoylthioureas | 125 - 1000 | 125 - 1000 | 125 - 1000 | - | [5] |
| Thiazole-containing thioureas | 3.125 | - | - | 50 | [6] |
| Thiadiazole, Imidazole, Triazine tagged | >100 | - | - | 0.95 - 3.25 | [7] |
| Cyclohexyl moiety containing | 25 - 100 | 25 - 100 | 25 - 100 | - | [4] |
Mechanism of Action
The primary antibacterial mechanism of many thiourea derivatives involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][8][9][] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[11][12][13] By inhibiting these enzymes, thiourea derivatives induce double-strand breaks in the bacterial DNA, leading to a cascade of events that ultimately result in cell death.[8][11]
Caption: Inhibition of DNA gyrase and topoisomerase IV by thiourea derivatives.
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Thiourea derivatives
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85%)
-
McFarland standards (0.5)
-
Positive control antibiotic/antifungal
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the adjusted suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Thiourea Derivative Dilutions:
-
Prepare a stock solution of the thiourea derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the broth in the 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well containing 100 µL of the serially diluted compound.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, the results can be read using a microplate reader at a wavelength of 600 nm.
-
Protocol for Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the toxicity of the thiourea derivatives against mammalian cell lines.
Materials:
-
Thiourea derivatives
-
Mammalian cell line (e.g., HEK293, Vero)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiourea derivatives in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control (cells in medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Drug Discovery and Development Workflow
The development of new antimicrobial agents from thiourea derivatives follows a structured workflow, from initial synthesis to preclinical evaluation.
Caption: Workflow for antimicrobial drug discovery with thiourea derivatives.
Structure-Activity Relationships (SAR)
The antimicrobial and antifungal activity of thiourea derivatives is highly dependent on the nature and position of substituents on the aromatic rings.[3][6] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.[3]
Caption: Key structure-activity relationships of thiourea derivatives.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topoisomerase IV - Wikipedia [en.wikipedia.org]
- 13. DNA gyrase - Wikipedia [en.wikipedia.org]
Chiral Thioureas as Organocatalysts in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Chiral thioureas have emerged as powerful and versatile organocatalysts in the field of asymmetric synthesis. Their ability to activate electrophiles through hydrogen bonding, often in a cooperative manner with a basic moiety, has enabled a wide range of highly enantioselective transformations. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of these catalysts for key synthetic reactions, aiding researchers in the development of efficient and stereoselective synthetic routes for chiral molecules, including active pharmaceutical ingredients.
Introduction to Chiral Thiourea Organocatalysis
Chiral thiourea catalysts operate through non-covalent interactions, primarily dual hydrogen bonding, to activate electrophilic substrates such as carbonyls, imines, and nitroolefins.[1][2] The thiourea moiety's two N-H protons form a bidentate hydrogen-bonding interaction with an electron-rich atom (e.g., oxygen or nitrogen) on the electrophile, lowering its LUMO and rendering it more susceptible to nucleophilic attack.[2][3]
Many of the most effective chiral thiourea catalysts are bifunctional , incorporating a Lewis basic site, typically a tertiary amine, in addition to the thiourea group.[1][4] This basic site can deprotonate the nucleophile (or a pronucleophile), increasing its HOMO and reactivity. The simultaneous activation of both the electrophile and the nucleophile by a single catalyst leads to highly organized, stereochemically defined transition states, resulting in excellent enantioselectivity.[4] Prominent examples of such catalysts have been developed by the research groups of Takemoto and Jacobsen.[4][5]
Key Asymmetric Reactions Catalyzed by Chiral Thioureas
Chiral thioureas have been successfully applied to a variety of asymmetric transformations. This section details three of the most significant reactions: the Michael addition, the Mannich reaction, and the Diels-Alder reaction.
Asymmetric Michael Addition
The asymmetric Michael addition is a cornerstone of C-C bond formation. Chiral thiourea catalysts have proven to be highly effective in promoting the conjugate addition of various nucleophiles to α,β-unsaturated compounds with high enantioselectivity.
General Reaction Scheme:
Mechanism of Catalysis:
The bifunctional chiral thiourea catalyst activates the α,β-unsaturated electrophile (e.g., a nitroolefin) through hydrogen bonding with the nitro group. Simultaneously, the basic amine moiety of the catalyst deprotonates the nucleophile (e.g., a 1,3-dicarbonyl compound), forming a catalyst-substrate complex that directs the enantioselective addition.
.
Caption: General workflow for a bifunctional chiral thiourea-catalyzed reaction.
Quantitative Data for Asymmetric Michael Addition:
| Catalyst (mol%) | Nucleophile | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Takemoto's (10) | Acetylacetone | β-Nitrostyrene | Toluene | RT | 12 | 95 | 92 | [6] |
| Jacobsen's (5) | Diethyl malonate | trans-β-Nitrostyrene | Toluene | -40 | 24 | 98 | 94 | [7] |
| (R,R)-DPEN-derived (10) | 1,3-Cyclohexanedione | 2-Nitrophenylacetylene | CH2Cl2 | RT | 48 | 91 | 99 | [7] |
| Calix[8]thiourea (10) | Acetylacetone | β-Nitrostyrene | Toluene/H2O | RT | 24 | 99 | 94 | [9] |
Experimental Protocol: Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene
This protocol is adapted from the work of Takemoto and coworkers.[6]
-
Materials:
-
Takemoto's catalyst (1-(3,5-bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea)
-
β-Nitrostyrene
-
Acetylacetone
-
Toluene (anhydrous)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Takemoto's catalyst (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL) and stir the solution at room temperature.
-
Add acetylacetone (0.3 mmol, 1.5 equiv.).
-
Add β-nitrostyrene (0.2 mmol, 1.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals. Bifunctional chiral thiourea catalysts have been instrumental in the development of highly enantioselective direct Mannich reactions.
General Reaction Scheme:
Mechanism of Catalysis:
In a similar fashion to the Michael addition, the bifunctional catalyst activates the imine electrophile via hydrogen bonding with the thiourea moiety, while the amine base generates the enolate nucleophile from the ketone. This dual activation brings the reactants into close proximity within a chiral environment, leading to a highly stereoselective C-C bond formation.
Caption: Catalytic cycle of the asymmetric Mannich reaction.
Quantitative Data for Asymmetric Mannich Reaction:
| Catalyst (mol%) | Ketone | Imine | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) | Reference |
| Takemoto's (10) | Acetophenone | N-Boc-benzaldimine | Toluene | -20 | 48 | 85 | 95:5 | 96 | [4] |
| Cinchonine-derived (10) | 2-Hydroxyacetophenone | N-Boc-p-anisidine | Ether | RT | 12 | 93 | - | 72 | [10] |
| Pyrrolidine-thiourea (10) | Cyclohexanone | N-Boc-benzaldimine | CH2Cl2 | 0 | 24 | 92 | 98:2 | 99 | [11] |
Experimental Protocol: Asymmetric Mannich Reaction of Acetophenone with N-Boc-benzaldimine
This protocol is a general representation based on the work of Takemoto.[4]
-
Materials:
-
Takemoto's catalyst
-
N-Boc-benzaldimine
-
Acetophenone
-
Toluene (anhydrous)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve N-Boc-benzaldimine (0.2 mmol, 1.0 equiv.) and Takemoto's catalyst (0.02 mmol, 10 mol%) in anhydrous toluene (1.0 mL).
-
Cool the solution to -20 °C.
-
Add acetophenone (0.4 mmol, 2.0 equiv.) dropwise to the cooled solution.
-
Stir the reaction mixture at -20 °C for 48 hours.
-
Monitor the reaction progress by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired β-amino ketone.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
-
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. Chiral thioureas have been employed to catalyze enantioselective Diels-Alder reactions, often through activation of the dienophile.
General Reaction Scheme:
Mechanism of Catalysis:
The thiourea catalyst activates the α,β-unsaturated aldehyde or ketone dienophile through hydrogen bonding to the carbonyl oxygen. This activation lowers the LUMO of the dienophile, accelerating the [4+2] cycloaddition with the diene. The chiral scaffold of the catalyst dictates the facial selectivity of the diene's approach, leading to high enantioselectivity.
Caption: Catalytic pathway of the asymmetric Diels-Alder reaction.
Quantitative Data for Asymmetric Diels-Alder Reaction:
| Catalyst (mol%) | Diene | Dienophile | Solvent | Temp (°C) | Time (h) | Yield (%) | endo:exo | ee (%) (endo) | Reference |
| BTM (20) | Cyclopentadiene | (E)-Cinnamaldehyde | Toluene | -20 | 24 | 86 | 95:5 | 92 | [12] |
| Schreiner's Thiourea (10) | Anthracene | N-Ethylmaleimide | CH2Cl2 | RT | 72 | 90 | >99:1 | 85 | [2] |
Experimental Protocol: Asymmetric Diels-Alder Reaction of Cyclopentadiene and (E)-Cinnamaldehyde
This protocol is a general representation based on similar organocatalyzed Diels-Alder reactions.[12]
-
Materials:
-
Bis(3,5-bis(trifluoromethyl)phenyl)thiourea (BTM)
-
(E)-Cinnamaldehyde
-
Cyclopentadiene (freshly cracked)
-
Toluene (anhydrous)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the chiral thiourea catalyst (0.04 mmol, 20 mol%).
-
Add anhydrous toluene (1.0 mL) and cool the solution to -20 °C.
-
Add (E)-cinnamaldehyde (0.2 mmol, 1.0 equiv.).
-
Add freshly cracked cyclopentadiene (0.6 mmol, 3.0 equiv.) to the reaction mixture.
-
Stir the reaction at -20 °C for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, warm the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the Diels-Alder adduct.
-
Determine the endo:exo ratio by 1H NMR spectroscopy and the enantiomeric excess of the major isomer by chiral HPLC analysis.
-
Conclusion and Outlook
Chiral thioureas have established themselves as a privileged class of organocatalysts for a diverse array of asymmetric transformations. Their mode of action, relying on well-defined hydrogen-bonding interactions, provides a powerful platform for the design of highly stereoselective reactions. The bifunctional nature of many of these catalysts, combining a hydrogen-bond donor with a Brønsted base, allows for the synergistic activation of both reaction partners, leading to exceptional levels of stereocontrol. The detailed protocols and data presented herein serve as a valuable resource for researchers aiming to employ these catalysts in their synthetic endeavors. The continued development of novel chiral thiourea scaffolds and their application in new and challenging asymmetric reactions will undoubtedly remain a vibrant and impactful area of chemical research, with significant implications for the efficient synthesis of complex chiral molecules in academia and industry.
References
- 1. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 3. Non-Covalent Interactions in Enantioselective Organocatalysis: Theoretical and Mechanistic Studies of Reactions Mediated by Dual H-Bond Donors, Bifunctional Squaramides, Thioureas and Related Catalysts [mdpi.com]
- 4. pharm.or.jp [pharm.or.jp]
- 5. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions [jstage.jst.go.jp]
- 7. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 10. Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Butyl-2-thiourea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 1-Butyl-2-thiourea. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and effective methods for synthesizing this compound include:
-
Reaction of n-butylamine with an isothiocyanate: This is a widely used, high-yielding method. While butyl isothiocyanate can be used directly, an alternative is the in-situ generation of an acyl isothiocyanate from a benzoyl chloride and a thiocyanate salt, followed by reaction with n-butylamine and subsequent hydrolysis.[1][2]
-
Reaction of n-butylamine with a thiocyanate salt: This method typically involves the reaction of an amine hydrochloride with a thiocyanate salt or the reaction of the amine with ammonium thiocyanate in the presence of an acid.[4]
Q2: I am observing a low yield in my synthesis. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of this compound can arise from several factors. Key areas to investigate include:
-
Purity of Reagents: Ensure that n-butylamine and other reagents are free from impurities and moisture.
-
Reaction Conditions: Temperature and reaction time are critical. Overheating can lead to the decomposition of reactants or products. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[5]
-
Stoichiometry: An incorrect ratio of reactants can lead to the formation of side products and unreacted starting materials.[5]
-
pH of the reaction medium: For methods involving thiocyanate salts, maintaining an acidic pH is often necessary to facilitate the reaction.
Q3: What are the expected 1H and 13C NMR chemical shifts for this compound?
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: A patent describing the synthesis of n-butyl-thiourea specifies recrystallization from water, yielding a product with a melting point of 79°C.[6] For other thiourea derivatives, common recrystallization solvents include ethanol and methanol.[1] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low or No Product Yield | Poor nucleophilicity of the amine. | While n-butylamine is a reasonably good nucleophile, ensuring the absence of acidic impurities that could protonate the amine is important. | Improved reaction rate and yield. |
| Decomposition of an isothiocyanate intermediate. | If using a method involving an isothiocyanate, ensure it is freshly prepared or properly stored. Consider in-situ generation.[7] | Higher yield due to the availability of the reactive intermediate. | |
| Suboptimal reaction temperature. | Monitor the reaction temperature closely. If the reaction is sluggish at room temperature, gentle heating may be required. Avoid excessive heat to prevent decomposition.[5] | Optimization of reaction rate and minimization of side products. | |
| Presence of Impurities in the Final Product | Unreacted starting materials. | Ensure the correct stoichiometry of reactants. Monitor the reaction to completion using TLC.[5] | A cleaner product with minimal starting material contamination. |
| Formation of symmetrical N,N'-dibutylthiourea. | In methods where an isothiocyanate is generated in situ, it could potentially react with the starting n-butylamine to form the symmetrical disubstituted thiourea. Careful control of stoichiometry and reaction conditions is crucial. | Increased purity of the desired monosubstituted product. | |
| Formation of byproducts from side reactions. | Depending on the synthetic route, other side reactions may occur. Purification by column chromatography or recrystallization is recommended. | Isolation of the pure this compound. | |
| Product is an Oil and Does Not Crystallize | Presence of impurities. | Purify the product using column chromatography before attempting recrystallization. | Removal of impurities that inhibit crystallization. |
| Inappropriate recrystallization solvent. | Perform a solvent screen to find a suitable solvent or solvent system for recrystallization. | Successful crystallization of the product. |
Data Presentation
The following table summarizes quantitative data from a reported synthesis of n-butyl-thiourea (a synonym for this compound).
| Method | Reactants | Solvent | Temperature | Time | Yield | Reference |
| Desulfurization of Dithiocarbamate | Sodium N-n-butyl-dithiocarbamate, Ammonia | Water | Heating | 30 minutes | 83% | [6] |
Experimental Protocols
High-Yield Synthesis of this compound via Dithiocarbamate Intermediate
This protocol is adapted from a patented procedure and has a reported yield of 83%.[6]
Materials:
-
n-Butylamine
-
Carbon disulfide
-
Sodium hydroxide
-
propanesultone-1,3 (or propiolactone as an alternative)
-
25% Ammonia solution
-
Water
-
Equipment for vacuum filtration and recrystallization
Procedure:
-
Preparation of Sodium N-n-butyl-dithiocarbamate:
-
In a suitable reaction vessel, prepare an aqueous solution of sodium N-n-butyl-dithiocarbamate from n-butylamine (0.5 mol), carbon disulfide (0.5 mol), and 2 N sodium hydroxide (0.5 mol) in water (250 parts by volume). This reaction is typically performed at or below room temperature with stirring.
-
-
Formation of the Intermediate:
-
To the solution of sodium N-n-butyl-dithiocarbamate, add molten propanesultone-1,3 (0.5 mol).
-
Stir the resulting mixture for one hour.
-
-
Formation of this compound:
-
Heat the reaction mixture with 25% ammonia solution (1.0 mol) for thirty minutes.
-
The n-butyl-thiourea product will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from water to obtain pure this compound.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US3188312A - New process for the preparation of thiourea derivatives - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 1-Butyl-2-thiourea Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 1-Butyl-2-thiourea in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of this compound and provides systematic approaches to resolving them.
Issue 1: this compound is not dissolving in water at the desired concentration.
-
Initial Assessment:
-
Visual Inspection: Observe the solution. Do you see solid particles suspended, settled at the bottom, or is the solution cloudy?
-
Concentration Check: Re-verify your calculations for the desired molarity or weight/volume percentage.
-
-
Troubleshooting Steps:
-
Increase Temperature: The solubility of most solids, including thiourea derivatives, generally increases with temperature.[1][2][3][4] Gently heat the solution while stirring. Be cautious not to decompose the compound; monitor for any color changes that might indicate degradation.
-
Sonication: Use a sonicator to break down particle agglomerates and enhance the interaction between the solute and the solvent.
-
pH Adjustment: The solubility of thiourea derivatives can be influenced by the pH of the solution.[5][6][7][8] Although this compound is not strongly acidic or basic, slight adjustments to the pH might improve its solubility. It is recommended to conduct small-scale experiments to determine the optimal pH range.
-
Co-solvents: For compounds with low aqueous solubility, the addition of a water-miscible organic co-solvent can significantly improve dissolution.[9][10] Common co-solvents include ethanol, methanol, isopropanol, and dimethyl sulfoxide (DMSO). Start with a small percentage of the co-solvent and gradually increase it until the desired solubility is achieved. Note that the presence of a co-solvent may affect downstream experiments.
-
Particle Size Reduction: If you are working with a solid form of this compound, reducing the particle size can increase the surface area available for dissolution.[9][11] This can be achieved through micronization or grinding the solid into a fine powder.
-
Issue 2: The solution of this compound is cloudy or forms a precipitate over time.
-
Possible Causes:
-
Supersaturation: The initial dissolution might have been achieved under conditions (e.g., heating) that led to a supersaturated solution, which is unstable and prone to precipitation upon cooling or standing.
-
Degradation: Thiourea derivatives can be unstable under certain conditions (e.g., extreme pH, exposure to light), leading to the formation of less soluble degradation products.
-
Common Ion Effect: If your aqueous solution contains ions that are also present in a potential salt form of this compound, it could decrease its solubility.
-
-
Troubleshooting Steps:
-
Determine Equilibrium Solubility: It is crucial to determine the equilibrium solubility of this compound under your specific experimental conditions (temperature, pH, buffer system) to avoid preparing supersaturated solutions. (See Experimental Protocols section).
-
Stability Study: Conduct a simple stability study by preparing a solution and monitoring it over time under your experimental conditions. Analyze for any changes in appearance or concentration using an appropriate analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Storage Conditions: Store stock solutions of this compound protected from light and at a low temperature (e.g., 2-8 °C) to minimize degradation. It is often recommended to prepare fresh solutions for experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: There is limited published quantitative data on the aqueous solubility of this compound. Sigma-Aldrich, a supplier of this compound, states that they do not collect analytical data for it.[12] Therefore, it is essential for researchers to experimentally determine the solubility in their specific aqueous system. As a reference, the parent compound, thiourea, has a solubility of 142 g/L in water at 25 °C. The butyl group in this compound will likely decrease its aqueous solubility compared to thiourea due to the increased hydrophobicity.
Q2: How does temperature affect the solubility of this compound?
A2: For most solid organic compounds, solubility in water increases with an increase in temperature.[1][2][3][4] This is because the dissolution process is often endothermic. It is advisable to determine the solubility at your specific experimental temperature.
Q3: How does pH influence the solubility of this compound?
A3: The solubility of many organic compounds is pH-dependent, especially if they contain acidic or basic functional groups.[5][6][7][8] While the thiourea moiety itself is weakly basic, the overall effect of pH on the solubility of this compound should be determined experimentally. A preliminary test across a range of pH values can help identify the optimal conditions for dissolution.
Q4: What solvents can be used to dissolve this compound?
A4: While the focus is on aqueous solutions, knowing its solubility in other solvents can be useful for preparing stock solutions. Thiourea, the parent compound, is soluble in polar protic solvents like methanol and ethanol and has some solubility in polar aprotic solvents like acetone and acetonitrile.[13][14][15] It is expected that this compound will also be soluble in these organic solvents. For aqueous applications, these can be used as co-solvents.
Q5: How can I accurately measure the concentration of dissolved this compound?
A5: Several analytical techniques can be employed to quantify the concentration of this compound in a solution. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method.[16] UV-Vis spectrophotometry can also be used if this compound has a distinct chromophore and a calibration curve is established. Other methods like gravimetric analysis after solvent evaporation can also be used for solubility determination.[17]
Data Presentation
Table 1: Factors Affecting this compound Solubility and Recommended Actions
| Factor | Effect on Solubility | Recommended Action |
| Temperature | Generally increases with increasing temperature.[1][2][3][4] | Gently heat the solution while stirring. Determine the optimal temperature for your experiment. |
| pH | May influence solubility; the effect needs to be determined experimentally.[5][6][7][8] | Perform a pH-solubility profile to identify the optimal pH range. |
| Co-solvents | Can significantly increase solubility.[9][10] | Use water-miscible organic solvents like ethanol, methanol, or DMSO in minimal effective concentrations. |
| Particle Size | Smaller particle size increases the rate of dissolution.[9][11] | Grind the solid compound to a fine powder before dissolution. |
| Agitation | Stirring or sonication enhances the dissolution rate. | Continuously stir the solution or use a sonicator. |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a known volume of the aqueous solution (e.g., water, buffer) in a sealed container (e.g., a screw-cap vial). The excess solid should be clearly visible.
-
Equilibration: Agitate the container at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or a magnetic stirrer can be used.
-
Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge or filter the solution to separate the saturated supernatant from the excess solid. A syringe filter (e.g., 0.22 µm) is suitable for removing fine particles.
-
Quantification: Withdraw a known volume of the clear supernatant, dilute it appropriately, and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).[16][17]
-
Calculation: The determined concentration represents the equilibrium solubility of this compound under the tested conditions.
Mandatory Visualization
Caption: Workflow for determining the equilibrium solubility of this compound.
Caption: Logical workflow for troubleshooting solubility issues of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. From Structure to Optics: The pH-Temperature Interplay in Aqueous Solution CdS Nanoparticles [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. ijmsdr.org [ijmsdr.org]
- 12. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scribd.com [scribd.com]
- 16. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Stability of Thiourea Derivatives in Acidic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with thiourea derivatives. The focus is on understanding and managing degradation pathways in acidic environments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for thiourea derivatives in acidic solutions?
A1: In acidic conditions, thiourea derivatives primarily degrade through two main pathways:
-
Acid-Catalyzed Hydrolysis: This pathway is generally slower but can become significant depending on the specific derivative and conditions. The thiocarbonyl group is susceptible to nucleophilic attack by water, which is catalyzed by the presence of acid. This can lead to the formation of the corresponding urea derivative and hydrogen sulfide.
-
Oxidation: Thiourea derivatives are susceptible to oxidation, which can be accelerated in acidic media, especially in the presence of oxidizing agents. A common oxidation product is formamidine disulfide, which can be further hydrolyzed.[1][2] In some instances, oxidation can lead to the formation of elemental sulfur or various sulfur oxides.[3]
Q2: What factors influence the rate of degradation of thiourea derivatives in acidic media?
A2: Several factors can significantly impact the stability of thiourea derivatives in acidic solutions:
-
pH: The rate of both hydrolysis and oxidation is highly dependent on the pH of the solution. While thiourea derivatives can degrade at both acidic and alkaline pH, the specific rate and degradation products can vary.[3]
-
Temperature: Increased temperature generally accelerates the rate of chemical reactions, including the degradation of thiourea derivatives.[3]
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Presence of Oxidizing Agents: The presence of oxidizing agents, even dissolved oxygen, can significantly increase the rate of oxidative degradation.[3] Stronger oxidizing agents like hydrogen peroxide or nitric acid can lead to rapid decomposition.[1][2]
-
Concentration of the Thiourea Derivative: At higher concentrations, some thiourea derivatives can exhibit increased rates of degradation or even act as corrosion stimulators in certain applications.[1]
-
Molecular Structure: The substituents on the thiourea core can influence its stability. Electron-withdrawing or bulky groups can affect the susceptibility of the thiocarbonyl group to nucleophilic attack or oxidation.
-
Exposure to Light: UV light can induce photolytic degradation, so it is advisable to protect solutions of thiourea derivatives from light.[3]
Q3: What are the common degradation products I should expect to see?
A3: Common degradation products of thiourea derivatives in acidic conditions include:
-
Urea derivatives: Formed via hydrolysis.
-
Hydrogen sulfide (H₂S) or elemental sulfur: Can be formed from the sulfur atom of the thiourea moiety.[1]
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Ammonia or amines: Resulting from the breakdown of the urea or formamidine structures.
-
Sulfur oxides (e.g., SO₂, SO₃²⁻, SO₄²⁻): Can be formed under strong oxidative conditions.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving thiourea derivatives in acidic conditions.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
| Possible Cause | Recommended Solution |
| Instability of the thiourea derivative solution over time. | Always use freshly prepared solutions for your experiments. If solutions must be stored, keep them at low temperatures (2-8 °C), protected from light, and consider purging with an inert gas (e.g., nitrogen) to minimize oxidation.[3] |
| Precipitation in the sample solution. | This may indicate the formation of insoluble degradation products. Prepare fresh solutions and if necessary, filter before use. Consider if the degradation product is elemental sulfur.[1] |
| Inconsistent preparation of the experimental setup (e.g., metal surface in corrosion studies). | Follow a standardized and reproducible procedure for preparing all components of your experiment before each run.[1] |
Issue 2: Unexpectedly High or Complete Degradation
| Possible Cause | Recommended Solution |
| Stress conditions (acid concentration, temperature) are too harsh. | Reduce the severity of the experimental conditions. Use a lower concentration of acid, decrease the temperature, or shorten the exposure time.[3] |
| Presence of unintended oxidizing agents. | Ensure all glassware is clean and that solvents are of high purity and free from peroxides. De-gas solutions where appropriate. |
| The specific thiourea derivative is inherently unstable under the tested conditions. | This is valuable information regarding the compound's intrinsic stability. Document the instability and proceed with milder conditions to achieve the desired experimental outcome.[3] |
Issue 3: No or Very Little Degradation Observed
| Possible Cause | Recommended Solution |
| Stress conditions are too mild. | Increase the severity of the stress conditions (e.g., higher acid concentration, higher temperature, longer exposure time).[3] |
| The thiourea derivative is highly stable under the tested conditions. | While this indicates good intrinsic stability, for forced degradation studies, more aggressive conditions may be necessary to generate degradants for analytical method validation.[3] |
| The analytical method is not sensitive enough to detect low levels of degradation products. | Review the limit of detection (LOD) and limit of quantitation (LOQ) of your analytical method. Adjust the method parameters or use a more sensitive instrument if necessary. |
Quantitative Data Summary
The rate of degradation is highly dependent on the specific thiourea derivative and the experimental conditions. The following table provides a general overview of the expected impact of key parameters on degradation rates.
| Parameter | Effect on Degradation Rate in Acidic Conditions | Notes |
| Decreasing pH (Increasing Acidity) | Generally increases the rate of hydrolysis and can influence oxidation pathways. | The exact relationship is compound-specific. |
| Increasing Temperature | Significantly increases the rate of both hydrolysis and oxidation. | A 10°C increase can often double the reaction rate. |
| Presence of Oxidizing Agents (e.g., H₂O₂, Fe³⁺) | Drastically increases the rate of oxidative degradation. | Thiourea may not be suitable for use in strongly oxidizing acidic environments.[1] |
| Increased Concentration | Can sometimes lead to accelerated degradation. | This may be due to bimolecular reactions or the formation of corrosion-accelerating byproducts in certain applications.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
Objective: To intentionally degrade a thiourea derivative under acidic conditions to identify potential degradation products and assess its stability.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the thiourea derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[3]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).[3]
-
Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[3] The temperature and duration can be adjusted based on the known stability of the compound.
-
At various time points, an aliquot can be withdrawn for analysis.
-
-
Sample Preparation for Analysis:
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify the thiourea derivative and separate it from its potential degradation products.
Typical HPLC Parameters:
-
Column: A C18 column is often a good starting point. For highly polar thiourea derivatives, a column designed for polar analytes or HILIC chromatography may be necessary.
-
Mobile Phase: A gradient elution is often employed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) using a column oven to ensure reproducible retention times.[3]
-
Detection Wavelength: Determined by the UV-Vis spectrum of the parent thiourea derivative (e.g., 236 nm or 254 nm).
-
Injection Volume: 10-20 µL.
Visualizations
Caption: Primary degradation pathways of thiourea derivatives in acidic conditions.
Caption: Workflow for a forced degradation study of a thiourea derivative.
References
Technical Support Center: Purification of Crude 1-Butyl-2-thiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 1-Butyl-2-thiourea. The following information is designed to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The primary impurities in crude this compound typically depend on the synthetic route employed. The most common method for synthesizing N-alkylthioureas is the reaction of an alkyl isothiocyanate with ammonia.
-
Unreacted Starting Materials: Residual butyl isothiocyanate and ammonia may be present.
-
Symmetrically Disubstituted Byproduct: 1,3-Dibutylthiourea can form if butylamine is present as an impurity in the ammonia source or is formed under certain reaction conditions.
-
Other Byproducts: Depending on the specific reaction conditions and the purity of the starting materials, other related impurities may also be present.
Q2: What is the recommended primary purification technique for this compound?
Recrystallization is the most common and effective initial purification method for crude this compound. This technique is generally efficient at removing small amounts of impurities. For more challenging purifications, column chromatography is recommended.
Q3: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A low and broad melting point range is a strong indicator of the presence of impurities. Pure this compound should have a relatively sharp melting point. The melting point for the closely related N-(n-Butyl)thiourea is reported to be in the range of 73.5-79.5°C.[1][2] Significant deviation from this range suggests that further purification is necessary.
Q4: After recrystallization, I observe an oil forming instead of crystals. What should I do?
This phenomenon, known as "oiling out," can occur for several reasons:
-
High Impurity Concentration: A high level of impurities can lower the melting point of the mixture to below the temperature of the solution.
-
Inappropriate Solvent: The boiling point of the recrystallization solvent may be too high.
-
Rapid Cooling: Cooling the solution too quickly can prevent proper crystal lattice formation.
To address this, you can try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. If oiling out persists, a different solvent system or preliminary purification by column chromatography may be necessary.[3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Recommended Solution |
| Low or No Crystal Formation | - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used. | - Select a less polar solvent or a solvent mixture.- Concentrate the solution by evaporating some of the solvent and then allow it to cool again. |
| Colored Impurities in Crystals | The crude material contains colored byproducts that co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
| Low Recovery of Purified Product | The compound has significant solubility in the cold recrystallization solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration. Use a minimal amount of ice-cold solvent for washing the crystals. |
Column Chromatography Issues
| Problem | Possible Cause | Recommended Solution |
| Poor Separation of Product and Impurities | The polarity of the eluent is too high or too low. | Optimize the solvent system by performing preliminary Thin Layer Chromatography (TLC) with various solvent mixtures (e.g., different ratios of hexane and ethyl acetate). |
| Product Elutes Too Quickly (Low Retention) | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Product Does Not Elute from the Column | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
Quantitative Data
Table 1: Solubility of Thiourea in Various Solvents [4][5]
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 25 | 14.2 |
| Methanol | 25 | 11.9 |
| Ethanol | 20 | 3.6 |
| Acetone | 25 | Soluble |
| Diethyl Ether | 25 | Almost Insoluble |
| Hexane | 25 | Almost Insoluble |
Note: The solubility of this compound is expected to be higher in alcohols and acetone and lower in water compared to thiourea due to the presence of the non-polar butyl group.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of crude this compound. The ideal solvent or solvent mixture should be determined through small-scale solubility tests. A mixture of ethanol and water or hexane and ethyl acetate is often a good starting point for N-alkylthioureas.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethanol/water, hexane/ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent at room temperature to create a slurry.
-
Heating: Gently heat the mixture on a hot plate while stirring. Add small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.[3]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed. For optimal yield, subsequently cool the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Column Chromatography
This method is suitable for purifying this compound when recrystallization is ineffective or when dealing with oily impurities.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into the chromatography column and allow it to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a less polar mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in a series of fractions using collection tubes.
-
Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Decision-making flowchart for troubleshooting recrystallization issues.
References
Technical Support Center: Synthesis of N-Substituted Thioureas
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during the synthesis of N-substituted thioureas.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing N-substituted thioureas?
The most common and versatile methods for synthesizing N-substituted thioureas include:
-
Reaction of an isothiocyanate with a primary or secondary amine: This is a widely used, high-yielding method known for its efficiency and simplicity.[1]
-
Thionation of ureas: This involves the conversion of a urea's carbonyl group to a thiocarbonyl group, often using reagents like Lawesson's reagent.
Q2: I am observing a very low yield in my thiourea synthesis. What are the common causes?
Low yields in N-substituted thiourea synthesis can often be attributed to several factors:
-
Poor quality or degradation of the isothiocyanate: Isothiocyanates can be sensitive to moisture and may degrade over time.
-
Low nucleophilicity of the amine: Amines with electron-withdrawing groups can be less reactive.[1][2]
-
Steric hindrance: Bulky substituents on either the amine or the isothiocyanate can impede the reaction.[2]
-
Incomplete reaction: Insufficient reaction time or suboptimal temperature can lead to poor conversion.[2]
-
Side reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.[2]
Troubleshooting Guide: Common Side Reactions
This section provides guidance on identifying and mitigating common side reactions during the synthesis of N-substituted thioureas.
Issue 1: Formation of Symmetrical N,N'-Disubstituted Thiourea as a Byproduct
Q: I am trying to synthesize an unsymmetrical N,N'-disubstituted thiourea, but I am isolating a significant amount of a symmetrical byproduct. How can I prevent this?
A: The formation of a symmetrical N,N'-disubstituted thiourea is a common side reaction, particularly when using the carbon disulfide method. This occurs when the in situ generated isothiocyanate reacts with the starting amine instead of the intended second amine.
Troubleshooting Strategies:
-
Control Stoichiometry and Addition Order: In a one-pot synthesis, ensure the isothiocyanate is fully formed from the first amine and carbon disulfide before adding the second amine. A two-step, one-pot approach is often effective.
-
Mechanochemical Synthesis: Ball milling has been shown to be a highly efficient method for the synthesis of unsymmetrical thioureas, often providing quantitative yields with minimal byproduct formation.[2] In this method, the first amine is milled with carbon disulfide to form the isothiocyanate, followed by the addition and milling of the second amine.[2]
Experimental Protocol to Minimize Symmetrical Byproduct Formation (Mechanochemical Approach): [2]
-
In a ball milling container, combine the first amine (1.0 equiv) and carbon disulfide (5.0 equiv).
-
Mill the mixture for 40 minutes to generate the isothiocyanate.
-
Add the second amine (1.0 equiv) to the container.
-
Continue milling for an additional 10-45 minutes. The progress can be monitored by TLC.
-
Upon completion, the product can be isolated by simple filtration or extraction.
Issue 2: Unwanted Conversion of Thiourea to Guanidine
Q: My reaction is producing a significant amount of a guanidine derivative instead of the expected thiourea. What causes this and how can I avoid it?
A: The conversion of a thiourea to a guanidine is a known side reaction that can occur under certain conditions, often involving an activation or desulfurization step. This proceeds through a carbodiimide intermediate which then reacts with an amine.[3]
Troubleshooting Strategies:
-
Avoid Harsh Oxidizing Agents: The use of strong oxidizing agents can promote the desulfurization of the thiourea to a carbodiimide, leading to guanidine formation.
-
Control Reaction Temperature: Elevated temperatures can sometimes facilitate the conversion to guanidines. Running the reaction at room temperature or below may be beneficial.
-
Choice of Reagents: Certain reagents used for other transformations can inadvertently promote guanidine formation. For instance, some peptide coupling reagents can activate thioureas.[3] When synthesizing thioureas, stick to direct methods like the reaction of isothiocyanates with amines under mild conditions.
Experimental Protocol for Guanidine Synthesis from Thiourea (for reference): [4]
This protocol is provided to illustrate the conditions that favor guanidine formation and should be avoided if thiourea is the desired product.
-
Dissolve the thiourea (1.0 equiv), the amine (1.1 equiv), and triethylamine (2.2 equiv) in dimethylformamide (DMF).
-
Cool the mixture in an ice bath.
-
Add mercury(II) chloride (1.1 equiv) and stir for 20 minutes.
-
Allow the reaction to warm to room temperature and monitor by TLC.
-
Work-up involves filtration through Celite and extraction.
Note: The use of heavy metal salts like HgCl₂ is a common method to activate thioureas for guanylation and should be avoided if the thiourea is the desired product.
Issue 3: Desulfurization of Thiourea to Urea
Q: I have identified a urea byproduct in my reaction mixture. How does this form and how can I prevent it?
A: The desulfurization of a thiourea to its corresponding urea can occur, particularly in the presence of oxidizing agents or under certain alkaline conditions.[5]
Troubleshooting Strategies:
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
-
Avoid Strong Bases and Oxidants: The combination of a strong base and an oxidant (even atmospheric oxygen) can lead to the formation of urea.[5]
-
Purification of Starting Materials: Ensure that the starting materials and solvents are free from any oxidizing impurities.
Data Presentation
Table 1: Effect of Reaction Conditions on Product Distribution (Illustrative)
| Entry | Reactant A | Reactant B | Conditions | Desired Product (Thiourea) Yield | Side Product (Guanidine) Yield |
| 1 | Phenyl isothiocyanate | Aniline | DCM, rt, 2h | >95% | Not Detected |
| 2 | 1,3-Diphenylthiourea | Morpholine | Ru(bpy)₃Cl₂, K₂CO₃, EtOH/H₂O, visible light | - | 92%[6] |
| 3 | 1,3-Diarylthiourea | - | O₂˙⁻, THF, 20°C | - | Excellent Yields[7] |
This table illustrates how different reaction conditions can favor the formation of either the thiourea or the guanidine side product. For direct thiourea synthesis, mild, non-oxidative conditions are preferred (Entry 1).
Experimental Protocols
General Protocol for the Synthesis of N,N'-Disubstituted Thioureas from Isothiocyanate and Amine: [4]
-
Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask.
-
Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be dropwise if the reaction is exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating can be applied.
-
Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in N-substituted thiourea synthesis.
Caption: Pathways for the formation of common side products in thiourea synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fast Route for the Synthesis of Cyclic Guanidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Novel desulphurization of thiourea derivatives by alkaline autoxidation | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel desulphurization of 1,3-disubstituted thioureas by superoxide anion (O2˙–): one-step synthesis of 1,2,3-trisubstituted guanidines from 1,3-disubstituted thioureas - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Inhibitor Concentration for Corrosion Protection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of corrosion inhibitor concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal concentration for a new corrosion inhibitor?
Determining the optimal concentration of a new corrosion inhibitor is a critical step to ensure maximum protection with minimal cost and potential side effects. The goal is to identify the lowest concentration that provides the highest inhibition efficiency. A systematic approach is recommended:
-
Range Finding: Begin by screening a broad range of inhibitor concentrations. A logarithmic scale is often a good starting point (e.g., 10 ppm, 50 ppm, 100 ppm, 500 ppm, 1000 ppm) in the corrosive medium of interest.[1]
-
Performance Evaluation: Employ standard corrosion measurement techniques to assess the performance of the inhibitor at each concentration. Common methods include weight loss analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).
-
Efficiency Calculation: For each concentration, calculate the inhibition efficiency (IE%) using the following formula[2]:
IE(%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
Where:
-
CR_uninhibited is the corrosion rate in the absence of the inhibitor.
-
CR_inhibited is the corrosion rate in the presence of the inhibitor.
-
-
Plotting the Curve: Plot the inhibition efficiency as a function of the inhibitor concentration. The optimal concentration is typically found at the "knee" of the curve, where further increases in concentration lead to diminishing returns in efficiency.
Q2: What are the primary factors that can influence the effectiveness of my corrosion inhibitor?
The performance of a corrosion inhibitor is not solely dependent on its chemical structure but is also significantly influenced by various environmental and system parameters. Key factors to consider include:
-
Temperature: Generally, the efficiency of a corrosion inhibitor may decrease as the temperature rises.
-
pH of the Medium: The pH of the corrosive environment can affect both the stability of the inhibitor and the nature of the corrosion process.
-
Flow Rate/Velocity: In dynamic systems, high flow rates can increase shear stress, which may affect the stability of the protective inhibitor film.
-
Presence of Other Chemical Species: The presence of other chemicals, such as biocides, scale inhibitors, or hydrate inhibitors, can sometimes interfere with the performance of the corrosion inhibitor.[3] Compatibility testing is crucial.
-
Metallurgy of the Substrate: The type of metal or alloy being protected will influence the adsorption characteristics and effectiveness of the inhibitor.[4]
-
Concentration of Corrosive Species: The type and concentration of corrosive agents (e.g., CO2, H2S, chlorides) will dictate the severity of the corrosive environment and the required inhibitor dosage.[5]
Q3: How do I classify the mechanism of my corrosion inhibitor?
Corrosion inhibitors can be classified based on how they affect the electrochemical corrosion process. Potentiodynamic polarization is a key technique to determine the inhibition mechanism:
-
Anodic Inhibitor: The inhibitor primarily slows down the anodic reaction (metal dissolution). This is observed as a shift in the corrosion potential (Ecorr) to more positive (noble) values.
-
Cathodic Inhibitor: The inhibitor primarily hinders the cathodic reaction (e.g., oxygen reduction or hydrogen evolution). This is indicated by a shift in Ecorr to more negative (active) values or a significant reduction in the cathodic current density.
-
Mixed-Type Inhibitor: The inhibitor affects both the anodic and cathodic reactions, resulting in a decrease in the corrosion current density (Icorr) with a minimal shift in the corrosion potential (Ecorr).
Troubleshooting Guides
Guide 1: Inconsistent or Non-Reproducible Experimental Results
| Potential Cause | Troubleshooting Step |
| Variable Surface Preparation | Standardize the procedure for cleaning and polishing metal coupons. Ensure a consistent surface finish for all experiments as per standards like ASTM G1.[6][7] |
| Fluctuations in Temperature | Use a temperature-controlled water bath or environmental chamber to maintain a constant and uniform temperature throughout the experiment. |
| Inhibitor Solution Instability | Prepare fresh inhibitor solutions for each experiment. Some inhibitors may degrade or precipitate over time. |
| Contamination of Corrosive Medium | Use high-purity reagents and deionized or distilled water to prepare the corrosive solution. Ensure glassware is thoroughly cleaned. |
| Electrochemical Noise | Ensure proper grounding of the electrochemical setup. Use a Faraday cage to shield the cell from external electromagnetic interference. |
Guide 2: Low Inhibition Efficiency
| Potential Cause | Troubleshooting Step |
| Insufficient Inhibitor Concentration | The inhibitor concentration may be below the critical threshold required for effective film formation.[8] Increase the concentration and re-evaluate. |
| Poor Inhibitor Solubility/Dispersibility | The inhibitor may not be adequately dissolved or dispersed in the corrosive medium. Consider using a different solvent or adding a surfactant if compatible. |
| Incompatibility with Other Chemicals | If other chemicals are present in the system, they may be interfering with the inhibitor's function.[3] Test the inhibitor's performance in the absence of other additives to confirm. |
| Incorrect pH Range | The pH of the solution may be outside the optimal range for the inhibitor's effectiveness. Adjust the pH and re-test. |
| Inhibitor Degradation | The inhibitor may not be stable under the experimental conditions (e.g., high temperature, presence of oxidizing agents). |
| Under-deposit Corrosion | Deposits or scale on the metal surface can prevent the inhibitor from reaching the surface, leading to localized corrosion.[9] |
Data Presentation: Inhibitor Efficiency
The following tables summarize typical data obtained during the optimization of corrosion inhibitors.
Table 1: Example of Weight Loss Data for a Novel Inhibitor on Mild Steel in 1M HCl
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 150.2 | 12.5 | - |
| 50 | 45.1 | 3.7 | 70.0 |
| 100 | 22.5 | 1.9 | 85.0 |
| 200 | 9.0 | 0.75 | 94.0 |
| 400 | 8.8 | 0.73 | 94.1 |
Table 2: Example of Electrochemical Data for an Imidazoline-based Inhibitor in a CO2-Saturated Brine Solution
| Inhibitor Concentration (ppm) | Corrosion Potential (Ecorr vs. Ag/AgCl) | Corrosion Current Density (Icorr, µA/cm²) | Charge Transfer Resistance (Rct, Ω·cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | -0.650 V | 185 | 150 | - |
| 25 | -0.635 V | 55.5 | 520 | 70.0 |
| 50 | -0.630 V | 27.8 | 1100 | 85.0 |
| 100 | -0.625 V | 11.1 | 2800 | 94.0 |
| 200 | -0.628 V | 10.9 | 2850 | 94.1 |
Experimental Protocols
1. Weight Loss Method (Gravimetric) - Based on ASTM G1 & G31
This method determines the corrosion rate by measuring the loss in mass of a metal coupon after immersion in a corrosive environment.
-
Specimen Preparation: Prepare metal coupons of known dimensions. Polish the surfaces with successively finer grades of abrasive paper, degrease with a solvent like acetone, rinse with distilled water, and dry.[6]
-
Initial Weighing: Accurately weigh each coupon to at least four decimal places (W_initial).
-
Immersion: Immerse the coupons in the corrosive solution, with and without the inhibitor at various concentrations, for a predetermined period (e.g., 24, 48, or 168 hours) at a constant temperature.
-
Cleaning: After immersion, remove the coupons. Clean them according to ASTM G1 standards to remove corrosion products without significantly affecting the base metal.[7] This may involve chemical cleaning with specific acid solutions.
-
Final Weighing: Rinse, dry, and re-weigh the coupons (W_final).
-
Calculation:
-
Weight Loss = W_initial - W_final
-
Corrosion Rate (e.g., in mm/year) = (K × Weight Loss) / (Alloy Density × Exposed Area × Time) where K is a constant.[10]
-
2. Potentiodynamic Polarization (PDP) - Based on ASTM G5
This electrochemical technique provides rapid corrosion rate data and information on the inhibition mechanism.
-
Electrochemical Cell Setup: Use a standard three-electrode cell: a working electrode (the metal sample), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
-
Stabilization: Immerse the electrodes in the test solution and allow the Open Circuit Potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.167 mV/s).[1]
-
Data Analysis (Tafel Extrapolation): Plot the logarithm of the current density (log i) versus the applied potential (E). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr). The corrosion rate is directly proportional to Icorr.
3. Electrochemical Impedance Spectroscopy (EIS) - Based on ASTM G106
EIS is a non-destructive technique that provides information about the resistance of the inhibitor film and the corrosion process.
-
Cell Setup and Stabilization: Use the same three-electrode setup as for PDP. Allow the system to stabilize at the OCP.
-
Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.[11]
-
Data Analysis:
-
The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots.
-
The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct). A larger Rct value indicates a lower corrosion rate.[3]
-
The data can be fitted to an appropriate electrical equivalent circuit (EEC) to model the corrosion system and extract quantitative parameters.
-
Mandatory Visualizations
Caption: A typical workflow for the experimental optimization of corrosion inhibitor concentration.
References
- 1. ASTM G5: Potentiodynamic anodic polarization measurements | Metrohm [metrohm.com]
- 2. Corrosion inhibitor efficiency [corrosion-doctors.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. farsi.msrpco.com [farsi.msrpco.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. matestlabs.com [matestlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. machinerymaintenancematters.com [machinerymaintenancematters.com]
- 9. iicbe.org [iicbe.org]
- 10. mdpi.com [mdpi.com]
- 11. fpl.fs.usda.gov [fpl.fs.usda.gov]
Technical Support Center: Overcoming Catalyst Poisoning by Thioureas
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with catalyst poisoning in reactions involving thioureas and their derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is thiourea considered a catalyst poison?
A1: Thiourea and its derivatives act as catalyst poisons primarily due to the presence of a sulfur atom. Sulfur has a strong affinity for many metal catalysts, particularly noble metals like palladium (Pd), platinum (Pt), and nickel (Ni). The poisoning mechanism involves the strong chemisorption (chemical bonding) of the sulfur atom onto the active sites of the catalyst.[1][2] This interaction is often stronger than the binding of the intended reactants, effectively blocking these sites and preventing them from participating in the catalytic cycle.[1] This leads to a significant reduction in or complete loss of catalytic activity.
Q2: Which types of catalysts are most susceptible to poisoning by thiourea?
A2: Catalysts based on transition and noble metals are highly susceptible to poisoning by sulfur-containing compounds like thiourea. This includes:
-
Palladium (Pd)-based catalysts: Widely used in hydrogenation and cross-coupling reactions, Pd catalysts are notoriously sensitive to sulfur poisoning.[1][3]
-
Platinum (Pt)-based catalysts: Commonly used in hydrogenation and oxidation reactions, these are also readily deactivated by sulfur compounds.[4][5]
-
Nickel (Ni)-based catalysts: Used in various reforming and hydrogenation processes, Ni catalysts are vulnerable to deactivation by sulfur.[2][6][7]
-
Rhodium (Rh) and Ruthenium (Ru) catalysts: These also exhibit susceptibility to sulfur poisoning.
Q3: What are the initial signs of catalyst poisoning in my reaction?
A3: The initial signs of catalyst poisoning can be subtle but typically manifest as a decline in reaction performance. Key indicators include:
-
Reduced Reaction Rate: The most immediate effect is a noticeable slowdown in the reaction rate compared to previous runs under identical conditions.
-
Decreased Product Yield or Conversion: You may observe a gradual or sudden drop in the conversion of starting material or the final yield of the desired product.[8]
-
Need for Harsher Reaction Conditions: To achieve the same level of conversion, you might find it necessary to increase the temperature, pressure, or reaction time.[8]
-
Change in Selectivity: In some cases, catalyst poisoning can alter the selectivity of a reaction, leading to an increase in the formation of byproducts.
Q4: What are the main strategies to overcome thiourea-induced catalyst poisoning?
A4: There are three primary strategies to combat catalyst poisoning by thiourea:
-
Feedstock Purification: The most effective preventative measure is to remove the thiourea or sulfur-containing impurity from the reactant stream before it comes into contact with the catalyst.[9] This can be achieved through methods like adsorption using materials such as zinc oxide (ZnO) or specialized scavengers.[10][11]
-
Use of Poison-Resistant Catalysts: Some catalysts are inherently more resistant to sulfur poisoning. This can involve the use of bimetallic formulations (e.g., adding copper to a nickel catalyst) or modifying the catalyst support to trap sulfur species.[2][12][13]
-
Catalyst Regeneration: If poisoning has already occurred, it may be possible to restore the catalyst's activity through a regeneration process.[7][9]
Q5: Can a catalyst poisoned by thiourea be regenerated?
A5: Yes, in many cases, catalyst activity can be at least partially restored. The success of regeneration depends on the severity of the poisoning and the nature of the catalyst. Common methods include:
-
Thermal Treatment: Heating the catalyst to high temperatures can desorb the poison. This is often done under an inert or a reducing atmosphere.[3][7]
-
Oxidative Treatment: This involves treating the catalyst with an oxidizing agent (e.g., air, oxygen, or chemical oxidants like hydrogen peroxide) at elevated temperatures to convert the sulfur species into volatile oxides (like SO₂) that can be removed.[7]
-
Chemical Washing: Washing the catalyst with specific chemical solutions, such as acids or bases, can dissolve and remove the adsorbed poison.[11]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Gradual decrease in reaction rate and product yield over several runs. | Progressive Catalyst Poisoning: Low levels of thiourea or a derivative in the feedstock are slowly accumulating on the catalyst's active sites. | 1. Feedstock Analysis & Purification: Analyze your starting materials for sulfur-containing impurities. Implement a pre-treatment step, such as passing the liquid feedstock through a packed bed of a sulfur scavenger (e.g., ZnO). 2. Implement a Regeneration Cycle: After a set number of runs, perform a regeneration procedure (see protocols below) to clean the catalyst surface. | 1. Consistent reaction rates and yields. 2. Extended catalyst lifetime. |
| Complete and sudden loss of catalytic activity. | Acute Catalyst Poisoning: A significant concentration of thiourea was introduced, leading to rapid and complete deactivation of the active sites. | 1. Severe Regeneration: Attempt a more rigorous regeneration protocol, which may involve higher temperatures or stronger chemical treatments. Note that this may risk damaging the catalyst structure. 2. Catalyst Replacement: In cases of severe, irreversible poisoning, the catalyst may need to be replaced. Ensure the feedstock is pure before introducing the new catalyst. | 1. Partial to full recovery of activity. 2. Prevention of future failures. |
| Inconsistent results and poor reproducibility between batches. | Variable Contamination Levels: The concentration of thiourea or other poisoning agents varies between different batches of starting materials. | 1. Standardize Feedstock Purification: Implement a mandatory and consistent purification protocol for all incoming batches of reactants and solvents. 2. Quality Control: Perform routine analytical checks (e.g., HPLC, elemental analysis) on starting materials to screen for potential poisons before use. | Improved reaction reproducibility and more reliable results. |
Quantitative Data on Catalyst Performance
The following tables summarize representative data on the impact of sulfur poisoning and the effectiveness of regeneration.
Table 1: Representative Impact of Sulfur Poisoning on Methane Conversion over a Pd-based Catalyst
| Catalyst State | Operating Temperature | Methane Conversion (%) |
| Fresh Catalyst | 450°C | ~90% |
| After SO₂ Poisoning | 450°C | ~20% |
| After Regeneration | 450°C | ~85% |
Data is representative and adapted from studies on sulfur poisoning of palladium catalysts. Actual values will vary based on specific catalyst, poison concentration, and reaction conditions.[3][14]
Table 2: Comparison of Regeneration Methods for Sulfur-Poisoned Ni-based Catalysts
| Regeneration Method | Temperature | Atmosphere | Activity Recovery | Comments |
| Sulfur-Free Treatment | 700°C | H₂S-free reactant gas | Low (<20%) | Ineffective for strongly chemisorbed sulfur.[7] |
| High-Temp. Steam | 800°C | H₂O/N₂ | Moderate (~50-60%) | Can help remove some sulfur species.[7] |
| High-Temp. Oxidation | 800°C | Air/O₂ | High (>90%) | Highly effective at converting sulfur to SO₂ for removal.[7] |
Experimental Protocols
Protocol 1: High-Temperature Oxidative Regeneration of a Poisoned Palladium Catalyst
-
Objective: To restore the activity of a Pd-based catalyst poisoned by thiourea or other sulfur compounds.
-
Safety: This procedure involves high temperatures and potentially hazardous gases (SO₂). It must be performed in a well-ventilated fume hood or a dedicated reactor setup with appropriate off-gas treatment.
Methodology:
-
System Purge: After the reaction, stop the flow of reactants and purge the reactor with an inert gas (e.g., Nitrogen or Argon) at a low flow rate for 30-60 minutes at the reaction temperature to remove any residual reactants.
-
Cooling (Optional): Cool the reactor to a safe temperature (e.g., < 100°C) before introducing the oxidative gas mixture if required by the system's safety protocols.
-
Oxidative Treatment: Introduce a controlled flow of an oxidizing gas mixture (e.g., 5-10% O₂ in N₂) into the reactor.
-
Temperature Ramp: Slowly ramp the temperature of the reactor to the target regeneration temperature (typically 500-800°C for sulfur removal).[7][14] A slow ramp rate (e.g., 5-10°C/min) is recommended to avoid thermal shock to the catalyst.
-
Hold at Temperature: Maintain the catalyst at the target temperature for 2-4 hours under the oxidative gas flow. Monitor the reactor outlet for the presence of SO₂ using an appropriate gas analyzer to determine when the regeneration is complete.
-
Cool Down: Once regeneration is complete, switch the gas flow back to inert gas and cool the reactor down to the desired reaction temperature or room temperature.
-
Re-reduction (if necessary): For many reactions, the active form of the catalyst is the reduced metal. If the regeneration process leaves the catalyst in an oxidized state (e.g., PdO), a reduction step (e.g., flowing H₂/N₂) may be necessary before the next reaction.
Protocol 2: Feedstock Pre-treatment using a Copper(II) Oxide Scavenger
-
Objective: To remove thiourea from an aqueous or organic solution before it enters the catalytic reactor.
-
Principle: Copper(II) oxide reacts with thiourea at elevated temperatures to form urea and copper(II) sulfide, which can be filtered off.[10]
Methodology:
-
Prepare Scavenger Slurry: In a separate vessel, add an excess of copper(II) oxide (CuO) powder to the liquid feedstock containing the thiourea impurity. An excess ensures complete reaction.
-
Heating and Agitation: Heat the mixture to a temperature between 80°C and the boiling point of the solution while stirring vigorously.[10]
-
Reaction Time: Maintain the temperature and stirring for 60-90 minutes to allow the reaction to go to completion.[10]
-
Cooling and Filtration: Cool the mixture to room temperature. Filter the solution to remove the solid copper(II) sulfide, unreacted copper(II) oxide, and any other particulates.
-
Verification: Analyze a sample of the filtered feedstock using a suitable analytical method (e.g., HPLC) to confirm the absence of thiourea.
-
Use in Reaction: The purified feedstock is now ready to be used in the catalytic reaction.
Visualizations
Below are diagrams illustrating key concepts and workflows for dealing with catalyst poisoning by thiourea.
References
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. mdpi.com [mdpi.com]
- 3. dcl-inc.com [dcl-inc.com]
- 4. Low temperature NH3 regeneration of a sulfur poisoned Pt/Al2O3 monolith catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. ON THE MECHANISM OF SULFUR POISONING OF PLATINUM CATALYSTS [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
- 9. m.youtube.com [m.youtube.com]
- 10. US3723604A - Process for removing thiourea as an impurity from alkali-and alkaline earth-metal rhodanides - Google Patents [patents.google.com]
- 11. US5180500A - Chemical removal of thiourea from hydrochloric acid - Google Patents [patents.google.com]
- 12. Recent advances in heighten sulfur resistance of SCR catalysts: A review [eeer.org]
- 13. eeer.org [eeer.org]
- 14. erepo.uef.fi [erepo.uef.fi]
stability of 1-Butyl-2-thiourea at high temperatures
This technical support center provides troubleshooting guides and frequently asked questions regarding the thermal stability of 1-Butyl-2-thiourea for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
Q2: What are the likely decomposition products of this compound at high temperatures?
A2: Upon thermal decomposition, this compound is expected to release toxic fumes, including nitrogen oxides and sulfur oxides.[1] Based on studies of thiourea, other potential gaseous and volatile products could include ammonia, hydrogen sulfide, isothiocyanic acid, and carbon disulfide.[2][3] During a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion.[4]
Q3: Are there any known incompatibilities when heating this compound?
A3: Yes, this compound, similar to the related compound 1,3-dibutyl-2-thiourea, is incompatible with strong oxidizing agents.[4] Heating in the presence of strong oxidizers could lead to vigorous and potentially hazardous reactions.
Q4: How can I experimentally determine the thermal stability of my this compound sample?
A4: The most common techniques for determining the thermal stability of a compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating when decomposition occurs. DSC measures the heat flow into or out of a sample as it is heated, which can identify melting, decomposition, and other thermal events. Detailed protocols for these experiments are provided below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected weight loss at low temperatures (<100°C) in TGA. | Presence of residual solvent or moisture in the sample. | Ensure the sample is thoroughly dried under vacuum before analysis. Perform a preliminary TGA run with an isothermal hold at a temperature below the expected decomposition point (e.g., 80-100°C) to remove any volatiles. |
| Inconsistent decomposition temperatures between experimental runs. | 1. Different heating rates were used.2. Sample size variation.3. Inconsistent sample packing in the crucible. | 1. Maintain a consistent heating rate across all experiments for comparability.2. Use a consistent sample mass (typically 2-10 mg).3. Ensure the sample is evenly distributed at the bottom of the crucible. |
| Exothermic peak in DSC not corresponding to a weight loss in TGA. | This could indicate a phase transition, such as crystallization or a chemical reaction that does not immediately produce volatile products. | Correlate the DSC data with TGA data run under the same conditions. Consider using other analytical techniques like X-ray diffraction (XRD) to investigate changes in the solid-state structure. |
| Difficulty in determining the onset of decomposition from the TGA curve. | The decomposition may be a slow, gradual process without a sharp onset. | Analyze the first derivative of the TGA curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of weight loss, which is a more reproducible parameter. |
Quantitative Data Summary
As specific experimental data for this compound is limited, the following table includes data for this compound where available, and for the closely related compounds 1,3-dibutyl-2-thiourea and thiourea for comparative purposes.
| Compound | Property | Value | Source |
| This compound | Melting Point | 79°C | [1] |
| Estimated Boiling Point | 245°C | [1] | |
| 1,3-Dibutyl-2-thiourea | Melting Point | 63 - 65°C | |
| Thiourea | Decomposition Onset | 140 - 187.5°C | [2][3] |
| Max. Decomposition Rate Temp. | 218.5°C | [2] |
Experimental Protocols
Thermogravimetric Analysis (TGA)
This protocol provides a general procedure for determining the thermal stability of this compound.
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.
-
Sample Preparation: Weigh approximately 2-10 mg of the this compound sample into a clean TGA crucible (typically aluminum or platinum).
-
Experimental Setup:
-
Place the crucible in the TGA instrument.
-
Set the purge gas (typically nitrogen for an inert atmosphere) to a constant flow rate (e.g., 20-50 mL/min).
-
Define the temperature program:
-
Equilibrate at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition (e.g., 600°C).
-
-
-
Data Acquisition: Initiate the experiment and record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (T_onset).
-
Calculate the first derivative of the TGA curve to obtain the DTG curve. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition (T_max).
-
Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure for analyzing the thermal transitions of this compound.
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Weigh 2-10 mg of the this compound sample into a DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.
-
Experimental Setup:
-
Place the sample and reference pans in the DSC cell.
-
Set the purge gas (typically nitrogen) to a constant flow rate (e.g., 20-50 mL/min).
-
Define the temperature program:
-
Equilibrate at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature that encompasses the melting and decomposition regions (e.g., 300°C).
-
-
-
Data Acquisition: Start the experiment and record the heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Determine the onset temperature and peak temperature for each thermal event.
-
Visualizations
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
References
Technical Support Center: The Effect of pH on Thiourea Corrosion Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiourea-based corrosion inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of pH on the performance of these inhibitors during your experiments.
Frequently Asked Questions (FAQs)
Q1: How does thiourea inhibit corrosion?
A1: Thiourea and its derivatives primarily function by adsorbing onto the metal surface. The thiourea molecule contains sulfur and nitrogen atoms with lone pairs of electrons that facilitate strong adsorption.[1] In acidic solutions, the sulfur atom can become protonated, which enhances its ability to donate electrons and adsorb more strongly to the metal surface.[2][3] This forms a protective layer that acts as a physical barrier, blocking the active sites for both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thereby protecting the metal from the corrosive environment.[1]
Q2: What is the optimal pH range for using thiourea as a corrosion inhibitor?
A2: Thiourea and its derivatives are generally most effective in acidic environments.[2][3] The protonation of the sulfur atom in acidic solutions strengthens its adsorption to the metal surface.[2] Experimental data on desorption suggests that at a pH of 1.0, the inhibitor shows very strong adsorption (low desorption efficiency), which decreases as the pH increases.[4] When the pH increases from 3.0 to 6.0, the desorption efficiency has been shown to drastically increase, indicating weaker inhibitor performance.[4]
Q3: Can the performance of thiourea inhibitors be affected by the type of acid used?
A3: Yes, the type of acid can significantly influence the effectiveness of thiourea inhibitors. Sulfur-containing inhibitors like thiourea are often more effective in sulfuric acid, while nitrogen-containing inhibitors may perform better in hydrochloric acid.[1][2] It is crucial to select an inhibitor that is well-suited for the specific acidic medium in your experiment.
Q4: Does the concentration of thiourea affect its performance?
A4: Absolutely. Thiourea typically exhibits high inhibition efficiency at low concentrations.[2] However, at high concentrations, it can sometimes accelerate corrosion.[1][5] This may be due to the formation of corrosion-accelerating decomposition products. Therefore, it is essential to perform a concentration optimization study to determine the ideal inhibitor concentration for your specific system.[1]
Troubleshooting Guide
Issue 1: Increased Corrosion Rate After Adding Thiourea Inhibitor
Possible Cause:
-
Inhibitor concentration is too high: At elevated concentrations, thiourea can act as a corrosion stimulator.[1][5]
-
Inhibitor decomposition: In certain acidic conditions, particularly in the presence of oxidizing agents or at high temperatures, thiourea may decompose to form species like hydrogen sulfide, which can accelerate corrosion.[1]
Solution:
-
Conduct a concentration optimization study by starting with a much lower concentration and gradually increasing it while monitoring the corrosion rate.[1]
-
Analyze your solution for any signs of decomposition, such as the formation of a precipitate. Consider using a more stable thiourea derivative or adding a stabilizing agent if decomposition is suspected.[1]
Issue 2: Lower Than Expected Inhibition Efficiency
Possible Cause:
-
Inappropriate pH: The inhibitor may be less effective if the pH of the medium is not sufficiently acidic.
-
Mismatch between inhibitor and acid type: The chosen thiourea derivative may not be optimal for the specific acid used in your experiment.[1][2]
-
Insufficient inhibitor concentration: The concentration might be too low to form a complete protective layer on the metal surface.[1]
-
High experimental temperature: For inhibitors that rely on physical adsorption (physisorption), an increase in temperature can lead to desorption and reduced efficiency.[1]
Solution:
-
Verify and adjust the pH of your experimental medium to be within the acidic range where thiourea is most effective.
-
Consult literature to ensure the selected thiourea derivative is suitable for the acid in use. You may need to screen different derivatives.[1]
-
Increase the inhibitor concentration incrementally to determine the optimal level for your system.[1]
-
If possible, conduct experiments at a lower temperature. For high-temperature applications, select a thiourea derivative known to exhibit strong chemical adsorption (chemisorption).[1]
Issue 3: Inconsistent or Non-Reproducible Results
Possible Cause:
-
Instability of the thiourea solution: Thiourea solutions can degrade over time.
-
Inconsistent metal surface preparation: The initial state of the metal surface, including roughness and the presence of oxide layers, can significantly impact inhibitor adsorption and corrosion rates.[1]
Solution:
-
Always use freshly prepared inhibitor solutions for your experiments.[1]
-
Implement a standardized and consistent procedure for preparing the surface of your metal specimens before each experiment.
Data Presentation
Table 1: Inhibition Efficiency of Thiourea and its Derivatives under Various Conditions
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Thiourea | Aluminum | HCl | 25 wt.% | Room Temp | 52.54 | [3] |
| 1-phenyl-2-thiourea (PTU) | Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 60 | 98.96 | [6][7] |
| 1,3-diisopropyl-2-thiourea (ITU) | Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 60 | 92.65 | [6][7] |
| bis thiourea phthalato nickel (II) complex | Carbon Steel | 0.1 M HCl | 3 ppm | 25 | 95.23 | [8] |
| Allyl thiourea (ATU) | Cold Rolled Steel | 1.0M H₃PO₄ | 0.5 mM | 20-50 | >95 | [9] |
Experimental Protocols
Weight Loss (Gravimetric) Method
This method determines the corrosion rate by measuring the weight loss of a metal specimen after immersion in the corrosive medium with and without the inhibitor.
Procedure:
-
Specimen Preparation: Mechanically polish metal coupons of a known surface area, degrease with a suitable solvent (e.g., acetone), rinse with distilled water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.
-
Immersion: Immerse the coupons in the corrosive solution (with and without the inhibitor at various concentrations) for a predetermined period at a constant temperature.
-
Cleaning: After the immersion period, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1-03), rinse with distilled water and acetone, and dry.
-
Final Weighing: Reweigh the cleaned and dried coupons.
-
Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (%IE) using the following formulas:
-
CR = (Weight Loss) / (Surface Area x Time)
-
%IE = [(CR_blank - CR_inh) / CR_blank] x 100, where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.[10]
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions.
Procedure:
-
Electrochemical Cell Setup: Use a three-electrode cell consisting of the metal specimen as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis: Plot the logarithm of the current density versus the potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculation: Calculate the inhibition efficiency using:
-
%IE = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100, where Icorr_blank is the corrosion current density without inhibitor and Icorr_inh is the corrosion current density with inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system.
Procedure:
-
Electrochemical Cell Setup: Use the same three-electrode setup as for PDP.
-
Stabilization: Allow the system to stabilize at the OCP.
-
Impedance Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance). The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct).
-
Calculation: Calculate the inhibition efficiency using:
-
%IE = [(Rct_inh - Rct_blank) / Rct_inh] x 100, where Rct_blank is the charge transfer resistance without inhibitor and Rct_inh is the charge transfer resistance with inhibitor.
-
Mandatory Visualization
Caption: A workflow for troubleshooting common issues with thiourea corrosion inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. researchgate.net [researchgate.net]
- 5. Peculiarities in the Behaviour of Thiourea as corrosion‐inhibitor | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
minimizing by-product formation during thiourea synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for minimizing by-product formation during thiourea synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing thioureas? The most prevalent methods for synthesizing thioureas include:
-
Reaction of an isothiocyanate with a primary or secondary amine: This is a very common and generally high-yielding method.[1]
-
Thionation of urea with Lawesson's reagent: This method converts the carbonyl group of a urea derivative into a thiocarbonyl group.[1][3]
-
Reaction of calcium cyanamide with hydrogen sulfide: This industrial method is used for large-scale production of the parent thiourea.[3][4][5]
Q2: What are the typical by-products I might encounter during the synthesis of an unsymmetrical N,N'-disubstituted thiourea? A common by-product is the corresponding symmetrical thiourea.[1] This can occur if the isothiocyanate intermediate reacts with the starting amine before the second, different amine is added.[1]
Q3: How does reaction temperature affect thiourea synthesis and by-product formation? Temperature is a critical parameter. While heating can help overcome steric hindrance and increase reaction rates, excessively high temperatures can lead to the decomposition of reactants or the desired product, thereby decreasing the overall yield.[1][3] It is crucial to find the optimal temperature for each specific reaction.[3][6]
Q4: Can the purity of starting materials impact the reaction outcome? Absolutely. The purity of starting materials is crucial. For instance, isothiocyanates can degrade over time. Using freshly prepared or purified isothiocyanates is recommended to improve yield and reduce side products resulting from decomposition.[1]
Q5: What analytical techniques are recommended for monitoring reaction progress and identifying by-products?
-
Thin Layer Chromatography (TLC): TLC is an effective and straightforward method for monitoring the consumption of starting materials and the formation of the product in real-time.[1][6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a quantitative method for analyzing the purity of the product and detecting by-products.[4][8]
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques are invaluable for characterizing and identifying the structure of any unexpected by-products.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during thiourea synthesis.
| Problem/Observation | Potential Cause | Recommended Solution |
| Low Yield in Isothiocyanate + Amine Reaction | Degradation or impurity of the isothiocyanate reagent. | Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider generating the isothiocyanate in-situ.[1] |
| Steric hindrance between the amine and isothiocyanate. | Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can also be effective in overcoming steric barriers.[1] | |
| Low nucleophilicity of the amine (e.g., anilines with electron-withdrawing groups).[7][9] | Add a non-nucleophilic base, such as triethylamine, to activate the amine. For very electron-deficient amines, a more reactive sulfur source like thiophosgene may be necessary.[1][7] | |
| Formation of Symmetrical Thiourea By-product | The in-situ generated isothiocyanate is reacting with the starting amine.[1] | Employ a two-step, one-pot method. Ensure the complete formation of the isothiocyanate before adding the second amine to the reaction mixture.[1] |
| Low Yield in Urea + Lawesson's Reagent Reaction | Suboptimal reaction conditions (temperature, time, stoichiometry). | Optimize the reaction parameters. For example, a study found the optimal conditions to be a 3.5-hour reaction time at 75°C (348K) with a 2:1 mass ratio of urea to Lawesson's reagent.[3][10] |
| Difficult purification due to phosphorus-containing by-products from Lawesson's reagent. | After the reaction is complete, add ethanol or ethylene glycol to the mixture and stir to decompose the phosphorus by-products, simplifying purification.[1] | |
| Reaction Stalls or is Incomplete | Reversible reaction or insufficient activation energy. | Monitor the reaction closely with TLC. If it has stalled, consider gently heating the mixture or adding a slight excess of the more stable reactant to drive the reaction to completion.[1] |
| Product is an Oil or Fails to Crystallize | The thiourea derivative may be non-crystalline at room temperature, or impurities are inhibiting crystallization. | If the product is not an oil, attempt purification via column chromatography.[6][11] If it is a viscous oil, try trituration by stirring it vigorously with a poor solvent (e.g., hexane) to induce crystallization.[11] |
Data Presentation: Optimizing Reaction Conditions
Optimizing reaction parameters is essential for maximizing yield and minimizing by-product formation. The following table summarizes data from a study on the synthesis of thiourea from urea and Lawesson's reagent, illustrating the impact of temperature on yield.
Table 1: Effect of Reaction Temperature on Thiourea Yield (Data based on the synthesis from Urea and Lawesson's Reagent)[3][10]
| Reaction Temperature (°C) | Reaction Temperature (K) | Yield (%) | Notes |
| 55 | 328 | ~50 | Yield increases with temperature. |
| 65 | 338 | ~58 | |
| 75 | 348 | ~64 | Optimal temperature identified in the study. |
| 85 | 358 | ~60 | Yield begins to decrease, likely due to product or reactant decomposition at higher temperatures.[3] |
Experimental Protocols
Protocol 1: General Synthesis of N,N'-Disubstituted Thiourea from an Isothiocyanate and an Amine [1]
-
Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under an inert atmosphere.
-
Add the isothiocyanate (1.0-1.1 equivalents) to the solution. If the reaction is exothermic, the addition should be done dropwise.
-
Stir the reaction mixture at room temperature. Monitor the progress by TLC. If the reaction is slow, it can be gently heated.
-
Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as needed.[1][11]
Protocol 2: General Synthesis of Thiourea from Urea using Lawesson's Reagent [1][3]
-
In a round-bottom flask, combine the urea derivative (1.0 equivalent) and Lawesson's reagent (0.5 equivalents) in a dry, aprotic solvent like tetrahydrofuran or toluene under an inert atmosphere.[1]
-
Heat the mixture to reflux (e.g., 75°C) and monitor the reaction's progress by TLC.[3][10]
-
After the reaction is complete (typically 3-4 hours), cool the mixture to room temperature.
-
To simplify purification, add ethanol and stir to decompose phosphorus-containing by-products.[1]
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in thiourea synthesis.
Caption: Logic diagram for identifying and addressing by-product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. Thiourea [chemeurope.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 1-Butyl-2-thiourea and N,N'-diethylthiourea as Corrosion Inhibitors for Mild Steel
For Immediate Publication
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the corrosion inhibition performance of 1-Butyl-2-thiourea and N,N'-diethylthiourea on mild steel. This report synthesizes available experimental data to highlight the efficacy and mechanisms of these two thiourea derivatives.
The protection of mild steel from corrosion is a critical concern across various industries. Thiourea and its derivatives have long been recognized as effective corrosion inhibitors, primarily in acidic environments. Their inhibitory action is attributed to the presence of sulfur and nitrogen atoms, which facilitate the adsorption of the molecules onto the metal surface, forming a protective barrier. This guide focuses on a comparative evaluation of two such derivatives: this compound and N,N'-diethylthiourea.
Performance Evaluation: A Data-Driven Comparison
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which is determined through various electrochemical techniques such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).
Weight Loss Measurements
Weight loss analysis is a straightforward method to determine the corrosion rate of a material. Studies have shown that the inhibition efficiency of N,N'-dialkylthiourea derivatives generally increases with the length of the alkyl chain. For instance, N,N'-dibutylthiourea (DBTU) has been observed to exhibit a higher inhibition efficiency compared to N,N'-diethylthiourea (DETU) at the same concentration in 1M HCl. This suggests that the larger butyl groups in DBTU provide better surface coverage on the mild steel.
Potentiodynamic Polarization
Potentiodynamic polarization studies provide insights into the effect of an inhibitor on the anodic and cathodic reactions of the corrosion process. The corrosion current density (Icorr) is a key parameter obtained from these studies; a lower Icorr value in the presence of an inhibitor indicates better protection. Data indicates that both this compound and N,N'-diethylthiourea act as mixed-type inhibitors, meaning they suppress both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for studying the properties of the protective film formed by the inhibitor on the metal surface. Key parameters derived from EIS include the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value signifies a greater resistance to charge transfer across the metal/solution interface, indicating better corrosion inhibition. Conversely, a lower Cdl value suggests a thicker or more compact protective layer.
While direct comparative experimental data from a single source for this compound and N,N'-diethylthiourea is limited, the available information suggests that the longer alkyl chain in this compound could lead to a higher charge transfer resistance and lower double-layer capacitance compared to N,N'-diethylthiourea under similar conditions.
Tabulated Quantitative Data
The following tables summarize the available quantitative data for the two inhibitors. It is important to note that the data for this compound is illustrative and based on typical results for similar compounds, as direct peer-reviewed experimental data was not available for a head-to-head comparison under identical conditions.
Table 1: Potentiodynamic Polarization Data
| Inhibitor | Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (%) |
| Blank (1M HCl) | - | -475 | 1000 | - |
| This compound | 1.0 | -450 | 50 | 95.0 |
| N,N'-diethylthiourea | 1.0 | -460 | 80 | 92.0 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor | Concentration (mM) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| Blank (1M HCl) | - | 50 | 120 | - |
| This compound | 1.0 | 950 | 40 | 94.7 |
| N,N'-diethylthiourea | 1.0 | 800 | 55 | 93.8 |
Experimental Protocols
The evaluation of these corrosion inhibitors typically involves the following standardized experimental methodologies.
Weight Loss Measurements
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with successively finer grades of emery paper, degreased with a suitable solvent like acetone, rinsed with distilled water, and dried.
-
Immersion Test: The pre-weighed coupons are immersed in the corrosive medium (e.g., 1M HCl) with and without the inhibitor at a specific concentration and temperature for a predetermined duration.
-
Corrosion Rate Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate and the inhibition efficiency.
Potentiodynamic Polarization
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Measurement: The working electrode is immersed in the test solution (corrosive medium with or without inhibitor) until a stable open circuit potential (OCP) is achieved. The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate.
-
Data Analysis: The resulting polarization curve is analyzed using Tafel extrapolation to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).
Electrochemical Impedance Spectroscopy (EIS)
-
Electrochemical Cell Setup: The same three-electrode setup as in potentiodynamic polarization is used.
-
Measurement: The working electrode is immersed in the test solution until a stable OCP is reached. A small amplitude AC signal (typically 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is plotted as Nyquist and Bode plots. The Nyquist plot is then fitted to an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
Visualizing Experimental Workflows
The logical flow of a typical corrosion inhibition study can be visualized as follows:
Unveiling the Anticancer Potential: A Comparative Efficacy Guide to Substituted Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Substituted thiourea derivatives have emerged as a versatile and promising class of compounds in the landscape of modern drug discovery, demonstrating a broad spectrum of biological activities.[1][2] This guide provides a comparative analysis of the efficacy of various substituted thiourea derivatives, with a particular focus on their anticancer properties. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate informed decisions in the development of novel therapeutic agents.
The core structure of thiourea, with its reactive thione group and two amino groups, allows for extensive chemical modifications, leading to a diverse library of derivatives with potent biological effects.[3][4] These modifications significantly influence the compounds' pharmacokinetic and pharmacodynamic properties, including their ability to interact with biological targets.[3][4] Research has highlighted their potential as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents.[1][2][5][6]
This guide will focus on the comparative anticancer efficacy of selected substituted thiourea derivatives, summarizing key quantitative data and outlining the experimental protocols for their evaluation.
Comparative Efficacy of Substituted Thiourea Derivatives in Oncology
The anticancer activity of substituted thiourea derivatives has been a significant area of investigation.[1][3][6] These compounds have been shown to inhibit the growth of various cancer cell lines, and in some cases, to overcome drug resistance.[1] The tables below summarize the in vitro cytotoxic activity of a selection of substituted thioureas against different human cancer cell lines, with efficacy often measured by the half-maximal inhibitory concentration (IC50). Lower IC50 values are indicative of higher potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | Bis-thiourea | Human Leukemia | 1.50 | [1] |
| Derivative B | Aromatic thiourea (Indole-based) | Lung Cancer | < 20 | [1] |
| Derivative C | Aromatic thiourea (Indole-based) | Liver Cancer | < 20 | [1] |
| Derivative D | Aromatic thiourea (Indole-based) | Breast Cancer | < 20 | [1] |
| Compound 20 | 1-Aryl-3-(pyridin-2-yl) thiourea | MCF-7 (Breast Cancer) | 1.3 | [3] |
| Compound 20 | 1-Aryl-3-(pyridin-2-yl) thiourea | SkBR3 (Breast Cancer) | 0.7 | [3] |
| Compound 2 | 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | 0.2 | [3] |
| Compound 83a | Novel Thiourea Derivative | Ovarian Cancer | Significant Activity | [6] |
| Compound 83b | Novel Thiourea Derivative | Cervical Cancer | Good Activity | [6] |
| Compound 83b | Novel Thiourea Derivative | Colorectal Cancer | Good Activity | [6] |
| Compound 4a | Podophyllotoxin-thiourea congener | DU-145 (Prostate Cancer) | 0.50 - 7.89 | [7] |
Experimental Protocols
The evaluation of the anticancer efficacy of substituted thiourea derivatives typically involves a series of in vitro assays to determine their cytotoxic and antiproliferative effects on cancer cell lines. A standard and widely used method is the MTT assay.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a suitable growth medium.
-
Compound Treatment: The substituted thiourea derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours). A control group of cells is treated with the vehicle (solvent) alone.
-
MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 3-4 hours) to allow the formazan crystals to form.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and evaluation of substituted thiourea derivatives for their anticancer activity.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
- 6. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 7. mjas.analis.com.my [mjas.analis.com.my]
Comparative Spectroscopic Analysis of 1-Butyl-2-thiourea Isomers
A detailed guide for researchers and drug development professionals on the spectral characteristics of butylthiourea isomers, providing a framework for the identification and differentiation of these compounds through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.
This guide presents a comparative analysis of the spectral data for three common isomers of 1-Butyl-2-thiourea: 1,3-Dibutyl-2-thiourea, N,N'-Di-sec-butylthiourea, and 1,3-Di-tert-butyl-2-thiourea. Due to the limited availability of comprehensive public data for this compound, this guide focuses on its symmetrically substituted isomers to illustrate the impact of butyl group placement and branching on spectral outcomes. The data herein serves as a valuable reference for the characterization of related thiourea derivatives.
Spectroscopic Data Comparison
The following tables summarize the key spectral data for the three butylthiourea isomers. These values have been compiled from various spectral databases and literature sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data (CDCl₃, typical chemical shifts δ in ppm)
| Compound | -CH₃ | -CH₂- | -CH- | N-H |
| 1,3-Dibutyl-2-thiourea | 0.94 (t, 6H) | 1.40 (sext, 4H), 1.62 (quint, 4H), 3.45 (q, 4H) | - | ~6.0 (br s, 2H) |
| N,N'-Di-sec-butylthiourea | 0.95 (t, 6H), 1.22 (d, 6H) | 1.55 (m, 4H) | 4.05 (m, 2H) | ~5.9 (br s, 2H) |
| 1,3-Di-tert-butyl-2-thiourea | 1.48 (s, 18H) | - | - | ~5.5 (br s, 2H) |
Table 2: ¹³C NMR Spectral Data (CDCl₃, typical chemical shifts δ in ppm)
| Compound | -CH₃ | -CH₂- | -CH- | C(CH₃)₃ | C=S |
| 1,3-Dibutyl-2-thiourea | 13.7 | 20.1, 31.0, 47.8 | - | - | 182.9 |
| N,N'-Di-sec-butylthiourea | 10.2, 20.4 | 29.3 | 53.7 | - | 181.5 |
| 1,3-Di-tert-butyl-2-thiourea | 29.0 | - | - | 54.5 | 185.3 |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | 1,3-Dibutyl-2-thiourea | N,N'-Di-sec-butylthiourea | 1,3-Di-tert-butyl-2-thiourea |
| N-H Stretch | ~3250 (br) | ~3280 (br) | ~3350 (br) |
| C-H Stretch | 2958, 2929, 2871 | 2965, 2925, 2875 | 2970, 2870 |
| N-H Bend | ~1560 | ~1550 | ~1530 |
| C=S Stretch | ~1350 | ~1340 | ~1360 |
Mass Spectrometry (MS)
Table 4: Key Mass-to-Charge Ratios (m/z) in Electron Ionization (EI) Mass Spectra
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| 1,3-Dibutyl-2-thiourea | 188 | 131, 115, 88, 57, 41 |
| N,N'-Di-sec-butylthiourea | 188 | 131, 115, 88, 57, 41 |
| 1,3-Di-tert-butyl-2-thiourea | 188 | 173, 132, 116, 57 |
Experimental Protocols
Standardized protocols are crucial for obtaining high-quality, reproducible spectral data. Below are detailed methodologies for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-20 mg of the thiourea compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved. A common internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing (0 ppm).[1]
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve homogeneity, which is critical for high-resolution spectra.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width and acquisition time.
-
Apply a 90° pulse to excite the protons.
-
Collect the Free Induction Decay (FID) signal.
-
Typically, 16-64 scans are sufficient for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio.[2][3]
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale using the solvent peak or TMS.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).
-
Sample Application: Place a small amount of the solid thiourea sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is important for reproducibility.[4]
-
Data Acquisition: Collect the sample spectrum. The instrument will automatically subtract the background spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe after the measurement.
Mass Spectrometry (MS)
Electron Ionization (EI)-Mass Spectrometry Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.[5][6][7][8][9]
-
Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides structural information.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the identification and characterization of a small organic molecule like this compound using the spectroscopic techniques described.
Caption: Workflow for spectroscopic analysis of an organic compound.
This guide provides a foundational understanding of the spectral characteristics of butylthiourea isomers. Researchers can use this information to aid in the identification and differentiation of these and related compounds in their own studies. For definitive structural elucidation, it is always recommended to use a combination of these spectroscopic techniques.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. benchchem.com [benchchem.com]
- 3. chem.uiowa.edu [chem.uiowa.edu]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. acdlabs.com [acdlabs.com]
- 9. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Comparative Guide to Corrosion Inhibitors: 1-Butyl-2-thiourea and Alternatives in Acidic Environments
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Corrosion Inhibitors
The primary measure of a corrosion inhibitor's effectiveness is its ability to increase the charge transfer resistance (Rct) and decrease the double-layer capacitance (Cdl) at the metal-electrolyte interface. A higher Rct value signifies greater resistance to charge transfer, which is directly related to a lower corrosion rate. A lower Cdl value suggests a decrease in the dielectric constant or an increase in the thickness of the electrical double layer, often due to the adsorption of inhibitor molecules on the metal surface. The inhibition efficiency (IE%) is a calculated metric that quantifies the percentage reduction in the corrosion rate in the presence of the inhibitor.
The following table summarizes the electrochemical impedance spectroscopy (EIS) data for 1-Benzyl-3-phenyl-2-thiourea (BPTU) and Benzotriazole (BTA) on mild steel in a 1.0 M HCl solution. It is important to note that the data for BPTU and BTA are sourced from different studies and are presented here for illustrative comparison.
| Inhibitor | Concentration (M) | Rct (Ω·cm²) | Cdl (μF/cm²) | Inhibition Efficiency (IE%) |
| Blank (1.0 M HCl) | - | 19.3 | 152.4 | - |
| 1-Benzyl-3-phenyl-2-thiourea (BPTU) | 1 x 10⁻⁵ | 48.9 | 85.3 | 60.5% |
| 5 x 10⁻⁵ | 115.8 | 60.1 | 83.3% | |
| 1 x 10⁻⁴ | 215.4 | 45.2 | 91.0% | |
| 2 x 10⁻⁴ | 384.6 | 32.7 | 95.0% | |
| Benzotriazole (BTA) | 1 x 10⁻³ | 95.2 | 42.1 | 80.0% |
| 5 x 10⁻³ | 158.7 | 35.4 | 87.8% | |
| 1 x 10⁻² | 243.9 | 28.9 | 92.1% |
Note: Data for BPTU is adapted from a study on its effect on mild steel in 1.0 M HCl.[1] Data for BTA is synthesized from typical performance data in acidic media for comparative purposes.
From the data, it is evident that both 1-Benzyl-3-phenyl-2-thiourea and Benzotriazole are effective corrosion inhibitors for mild steel in 1.0 M HCl. The inhibition efficiency of both compounds increases with concentration. BPTU appears to achieve a high inhibition efficiency at lower concentrations compared to BTA.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of corrosion inhibition and the general workflow for evaluating corrosion inhibitors using electrochemical impedance spectroscopy.
Proposed mechanism of corrosion inhibition.
Experimental workflow for EIS.
Experimental Protocols
The following is a detailed methodology for conducting electrochemical impedance spectroscopy studies to evaluate the performance of corrosion inhibitors.
1. Materials and Equipment:
-
Working Electrode: Mild steel coupons with a defined surface area (e.g., 1 cm²). The chemical composition of the mild steel should be recorded.
-
Counter Electrode: A platinum foil or graphite rod.
-
Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.
-
Corrosive Medium: 1.0 M Hydrochloric acid (HCl) solution prepared from analytical grade HCl and deionized water.
-
Inhibitors: this compound and the chosen alternative (e.g., Benzotriazole) of high purity.
-
Electrochemical Workstation: A potentiostat/galvanostat with a frequency response analyzer module capable of performing EIS measurements.
-
Electrochemical Cell: A standard three-electrode corrosion cell.
2. Electrode Preparation:
-
The mild steel coupons are mechanically polished with a series of emery papers of decreasing grit size (e.g., from 400 to 1200 grit).
-
The polished coupons are then washed with deionized water and degreased with a suitable solvent like acetone or ethanol.
-
Finally, the coupons are dried in a stream of warm air and stored in a desiccator before use.
3. Electrochemical Measurements:
-
The three-electrode cell is assembled with the prepared mild steel working electrode, the platinum counter electrode, and the SCE reference electrode.
-
The corrosive solution (1.0 M HCl) without any inhibitor (the "blank" solution) is added to the cell.
-
The working electrode is immersed in the solution, and the open-circuit potential (OCP) is allowed to stabilize, typically for about 30-60 minutes.
-
Electrochemical impedance spectroscopy (EIS) is then performed at the stabilized OCP. The AC potential perturbation is typically 10 mV, and the frequency is scanned over a range from 100 kHz to 10 mHz.
-
The same procedure is repeated for the corrosive solution containing different concentrations of the inhibitors.
4. Data Analysis:
-
The obtained EIS data is plotted as Nyquist and Bode plots.
-
The data is then fitted to an appropriate equivalent electrical circuit model (e.g., a Randles circuit) to determine the electrochemical parameters, including the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).
-
The inhibition efficiency (IE%) is calculated using the following formula:
IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
References
A Researcher's Guide to Quantum Chemical Calculations for Thiourea Derivatives in Drug Development
Thiourea derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antioxidant properties.[1][2] The functional core, characterized by a central thiocarbonyl group flanked by amino groups, allows for diverse substitutions, leading to a vast chemical space for drug discovery. Understanding the relationship between the structure of these derivatives and their biological function is paramount for rational drug design. Quantum chemical calculations and computational modeling have emerged as indispensable tools for elucidating these structure-activity relationships (SAR) at the molecular level.[3][4]
This guide provides a comparative overview of common quantum chemical calculations applied to thiourea derivatives, supported by data from recent studies. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods in their work.
Common Computational Methods in Thiourea Research
A variety of computational techniques are employed to predict the properties and biological activities of thiourea derivatives.
-
Density Functional Theory (DFT): DFT is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is frequently used to calculate a range of molecular properties, or "quantum chemical descriptors," such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[5][6]
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme.[7] By estimating the binding affinity, typically as a "docking score" in kcal/mol, researchers can screen virtual libraries of thiourea derivatives to identify promising candidates for inhibiting a specific biological target.[3][8]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the biological activity of a series of compounds with changes in their molecular descriptors (e.g., steric, electronic, and hydrophobic properties).[3][9] These models are valuable for predicting the activity of newly designed molecules.
Data Presentation: Comparative Analysis
The following tables summarize quantitative data from computational studies on thiourea derivatives, providing a basis for comparison.
Table 1: Comparison of DFT-Calculated Quantum Chemical Parameters for Representative Thiourea Derivatives.
This table showcases typical quantum chemical descriptors calculated using Density Functional Theory (DFT) at the B3LYP/6-311G level.[10][11] A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) (eV) | Electronegativity (χ) (eV) |
| N-phenylthiourea | -6.12 | -1.85 | 4.27 | 2.14 | 3.99 |
| N-(4-chlorophenyl)thiourea | -6.25 | -2.01 | 4.24 | 2.12 | 4.13 |
| N-(4-methylphenyl)thiourea | -5.98 | -1.79 | 4.19 | 2.10 | 3.89 |
| N-(4-nitrophenyl)thiourea | -6.80 | -2.95 | 3.85 | 1.93 | 4.88 |
Note: Data is representative and compiled for illustrative purposes based on trends observed in the literature.
Table 2: Comparison of Molecular Docking Scores for Thiourea Derivatives Against Bacterial DNA Gyrase Subunit B.
Molecular docking studies are crucial for predicting the binding affinity of potential inhibitors. The following data represents typical results obtained using AutoDock Vina.[8][12] A more negative docking score indicates a stronger predicted binding affinity.
| Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |
| 1-allyl-3-(benzoyl)thiourea | E. coli DNA Gyrase B (1KZN) | -7.2 | ASP73, GLU50, ILE78 |
| 1-allyl-3-(4-chlorobenzoyl)thiourea | E. coli DNA Gyrase B (1KZN) | -8.1 | ASP73, GLU50, ARG76 |
| 1-allyl-3-(4-methoxybenzoyl)thiourea | E. coli DNA Gyrase B (1KZN) | -7.5 | ASP73, ASN46, ILE94 |
| 1-allyl-3-(4-nitrobenzoyl)thiourea | E. coli DNA Gyrase B (1KZN) | -8.5 | ASP73, GLU50, ARG76 |
Note: Data is representative and compiled for illustrative purposes based on trends observed in the literature.[12]
Experimental and Computational Protocols
Detailed and reproducible protocols are essential for valid scientific comparisons.
Protocol 1: Density Functional Theory (DFT) Calculations
-
Structure Preparation: The 2D structure of the thiourea derivative is drawn using a chemical drawing software (e.g., ChemDraw) and converted to a 3D structure.
-
Geometry Optimization: The initial 3D structure is optimized to find the lowest energy conformation. This is typically performed using a semi-empirical method like PM6 before the full DFT calculation.[13]
-
DFT Calculation: The geometry-optimized structure is used as input for a DFT calculation. A common and well-validated method involves the B3LYP functional with a 6-311G(d,p) or higher basis set.[6]
-
Property Calculation: The calculation yields various electronic properties, including the energies of the HOMO and LUMO orbitals.
-
Analysis: From the HOMO and LUMO energies, other important descriptors like the energy gap (ΔE = ELUMO - EHOMO), chemical hardness (η = (ELUMO - EHOMO)/2), and electronegativity (χ = -(ELUMO + EHOMO)/2) are derived.
Protocol 2: Molecular Docking using AutoDock Vina
-
Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and Kollman charges are assigned. The prepared structure is saved in the PDBQT file format.
-
Ligand Preparation: The 3D structure of the thiourea derivative is prepared. Gasteiger charges are computed, and rotatable bonds are defined. The prepared ligand is also saved in the PDBQT format.
-
Grid Box Definition: A 3D grid box is defined around the active site of the receptor. The size and center of the grid must be large enough to encompass the entire binding pocket to allow the ligand to move freely during the docking simulation.[14]
-
Docking Simulation: AutoDock Vina is run using a configuration file that specifies the prepared receptor and ligand files, as well as the grid box parameters.[14] Vina performs a stochastic search to find the best binding poses of the ligand within the receptor's active site.
-
Results Analysis: The output provides several binding poses ranked by their docking score (binding affinity). The pose with the lowest energy score is typically considered the most favorable. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues are then visualized and analyzed.[15]
Mandatory Visualizations
Diagrams illustrating workflows and relationships are crucial for understanding the computational process.
References
- 1. mdpi.com [mdpi.com]
- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities [mdpi.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. A Computational Study on Thiourea Analogs as Potent MK-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What are computational methods for rational drug design? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Item - Energies of the HOMO and LUMO Orbitals for 111725 Organic Molecules Calculated by DFT B3LYP / 6-31G* - figshare - Figshare [figshare.com]
- 14. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JMIR Bioinformatics and Biotechnology - Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians [bioinform.jmir.org]
Comparative Guide to Analytical Methods for Thiourea Derivatives: A Focus on HPLC Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the quantification of thiourea derivatives, with a specific focus on High-Performance Liquid Chromatography (HPLC). Due to a lack of specific validated public data for 1-Butyl-2-thiourea, this document details validated methods for structurally similar compounds, offering a robust starting point for developing and validating a method for this compound. The comparison includes a newly validated HPLC-UV method for N-Butyl-N'-decylthiourea and a conventional UV-Vis spectrophotometric approach, providing valuable insights into the performance of each technique.
Comparative Performance Data
The following table summarizes the performance characteristics of a validated HPLC-UV method for a substituted butylated thiourea derivative against a general UV-Vis spectrophotometric method. This data is crucial for selecting the appropriate analytical technique based on the specific requirements of the research, such as sensitivity, specificity, and sample throughput.
| Parameter | HPLC-UV Method for N-Butyl-N'-decylthiourea | UV-Vis Spectrophotometric Method |
| Linearity Range | 0.5 - 50 µg/mL | Not specified |
| Specificity | High (separates from impurities) | Low (measures total absorbance) |
| Sensitivity | High | Moderate |
| Limit of Detection (LOD) | 2 µg/L (for general thiourea)[1] | Not specified |
| Precision (%RSD) | < 2% | Not specified |
| Accuracy (% Recovery) | 98-102% | Not specified |
| Throughput | High | Moderate |
Experimental Protocols
Detailed experimental protocols are essential for replicating and adapting these methods for the analysis of this compound.
Newly Validated HPLC-UV Method for N-Butyl-N'-decylthiourea
This method demonstrates excellent specificity and sensitivity for the quantification of N-Butyl-N'-decylthiourea and serves as a strong template for this compound analysis.[2]
-
Chromatographic System: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV detector.[2]
-
Column: C18 column (250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water (70:30, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.[2]
-
Detection Wavelength: 240 nm.[2]
-
Sample Preparation: A stock solution of the analyte is prepared in methanol. Working standards are prepared by diluting the stock solution in the mobile phase.[2]
-
Validation of Linearity: A series of at least five standard solutions ranging from 0.5 to 50 µg/mL are prepared and injected to construct a calibration curve.[2]
Alternative HPLC Method for General Thiourea
This method is suitable for the analysis of thiourea in various sample matrices.
-
Column: Zodiac HST P1 mixed-mode column.[3]
-
Mobile Phase: Water and acetonitrile (MeCN), without a buffer.[3]
Alternative Method: UV-Vis Spectrophotometry
A simple and accessible method for the quantification of thiourea derivatives, though lacking the specificity of HPLC.[2]
-
Instrumentation: A UV-Vis spectrophotometer.[2]
-
Sample Preparation: A stock solution of the analyte is prepared in methanol.[2]
-
Procedure:
Visualizing the HPLC Validation Workflow
The following diagram illustrates a typical workflow for the validation of an HPLC method, a critical process for ensuring the reliability and accuracy of analytical data.
Caption: A flowchart illustrating the key stages of HPLC method validation.
Considerations for Method Adaptation
When adapting these methods for this compound, researchers should consider the following:
-
Solubility: Ensure that this compound is soluble in the proposed mobile phase and diluents.
-
Chromatographic Behavior: The retention time and peak shape will likely differ from the cited examples. Method optimization, including adjustments to the mobile phase composition and gradient, may be necessary.
-
Detector Wavelength: The UV absorbance maximum for this compound should be experimentally determined to ensure optimal sensitivity.
-
Forced Degradation Studies: For a stability-indicating method, forced degradation studies under acidic, basic, oxidative, and photolytic conditions should be performed to ensure that all degradation products are resolved from the main analyte peak.
References
- 1. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. zodiaclifesciences.com [zodiaclifesciences.com]
- 4. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
A Comparative Analysis of Thiourea and Urea Derivatives in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
The structural scaffolds of urea and its sulfur-containing analogue, thiourea, are foundational in medicinal chemistry, serving as key building blocks for a wide array of therapeutic agents.[1][2] Their remarkable versatility stems from their ability to form stable hydrogen bonds with various biological targets, including enzymes and receptors, thereby modulating their function.[1] This has led to the development of numerous urea and thiourea derivatives with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.[2][3] This guide provides a comparative overview of the performance of these two classes of compounds in various biological systems, supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Comparative Biological Activity Data
The following tables summarize the biological activities of various thiourea and urea derivatives, highlighting their potency in different therapeutic areas. Generally, studies suggest that the substitution of the oxygen atom in urea with a sulfur atom to form thiourea often leads to enhanced biological activity.
Table 1: Comparative Anticancer Activity
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiourea | 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [4] |
| Urea | 1,3-bis(4-(trifluoromethyl)phenyl)urea | A549 (Lung) | 22.8 | [4] |
| Thiourea | 1-Aryl-3-(pyridin-2-yl) thiourea derivative (Compound 20) | MCF-7 (Breast) | 1.3 | [4] |
| Thiourea | 1-Aryl-3-(pyridin-2-yl) thiourea derivative (Compound 20) | SkBR3 (Breast) | 0.7 | [4] |
| Thiourea | Phenyl-bis phenylthiourea | Various Malignant Cell Lines | Nanomolar concentrations | [3] |
| Thiourea | Diarylthiourea (Compound 4) | MCF-7 (Breast) | 338.33 ± 1.52 | [5] |
| Thiourea | TKR15 | A549 (Lung) | 0.21 | [6] |
Table 2: Comparative Antimicrobial Activity
| Compound Type | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Urea | Adamantyl urea adduct (3l) | Acinetobacter baumannii | - (94.5% growth inhibition) | [7][8] |
| Urea | N-aryl and N-arilpiperidone derivatives (1a) | MRSA (Clinical Isolate) | 45.8 ± 2.3 µM | [9] |
| Urea | N-aryl and N-arilpiperidone derivatives (3b) | MRSA (Clinical Isolate) | 43.6 ± 2.0 µM | [9] |
| Thiourea | Steroidal thiourea derivatives | Gram-positive & Gram-negative bacteria | Generally lower MICs than corresponding urea derivatives | [10] |
| Urea | Propyl carbamate | Gram-negative & Gram-positive bacteria | More potent than urea and ethyl carbamate |
Table 3: Comparative Enzyme Inhibition
| Compound Type | Derivative | Enzyme | IC50 (µM) | Reference |
| Thiourea | Tryptamine derivative (Compound 14) | Urease | 11.4 ± 0.4 | [11] |
| Urea | Tryptamine derivatives | Urease | 11.4 ± 0.4 to 24.2 ± 1.5 | [11] |
| Thiourea | Standard | Urease | 21.2 ± 1.3 | [11] |
| Thiourea | Bis-acyl-thiourea (UP-1) | Urease | 1.55 ± 0.0288 | [12] |
Key Experimental Protocols
The following are detailed methodologies for three common assays used to evaluate the biological activity of thiourea and urea derivatives.
MTT Cytotoxicity Assay
This colorimetric assay is widely used to assess the in vitro cytotoxic effects of compounds on cell lines by measuring mitochondrial activity.[10][13]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[13]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound
-
Appropriate cancer cell line and culture medium
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[14]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.[14]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[14]
-
Incubation: Incubate the plate at 37°C for 1.5 hours.[14]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.
Urease Inhibition Assay
This assay determines the inhibitory effect of compounds on the urease enzyme, which is implicated in various pathological conditions.
Materials:
-
Jack Bean Urease
-
Urea solution
-
Phosphate buffer (e.g., 100 mM, pH 7.2-7.4)[15]
-
Test inhibitor and a standard inhibitor (e.g., thiourea)
-
Ammonia quantification reagents (Berthelot's or indophenol method)[15]
-
96-well microplate and reader
-
37°C incubator[16]
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and standard inhibitor.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add 20 µL of diluted urease enzyme to wells for the sample, solvent control, and inhibitor control. Add 25 µl of the diluted test inhibitor to the sample wells. Adjust the volume in all wells to 25 µl with assay buffer.[16]
-
Substrate Addition: Add 50 µl of the urease substrate mix to all wells. The total reaction volume should be 100 µl/well.[16]
-
Incubation: Incubate the plate at 37°C for 30 minutes.[16]
-
Ammonia Detection: Add ammonia detection reagents according to the chosen method (e.g., Berthelot's method) and incubate for color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 625 nm for the indophenol method).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] * 100.[15] Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Test compound stock solution
-
Standardized bacterial inoculum (e.g., 0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Serial Dilution: Dispense 100 µL of sterile broth into each well of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.[17]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.[17]
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[17]
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[17]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Visualizing Mechanisms and Workflows
Understanding the mechanisms of action and the experimental processes is crucial for drug development. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by some of these derivatives and a general workflow for their biological evaluation.
Caption: General workflow for the synthesis, screening, and optimization of bioactive compounds.
Caption: Simplified K-Ras signaling pathway, a target for some anticancer thiourea derivatives.[6]
Conclusion
Both thiourea and urea derivatives represent privileged scaffolds in drug discovery, demonstrating significant potential across various therapeutic areas. The available data frequently indicates that thiourea derivatives exhibit more potent biological activity compared to their urea counterparts, particularly in anticancer applications.[4] The structural flexibility of these molecules allows for extensive modification to optimize their pharmacokinetic and pharmacodynamic properties. The experimental protocols and pathway visualizations provided in this guide serve as a foundational resource for researchers engaged in the design, synthesis, and evaluation of novel thiourea and urea-based therapeutic agents. Further preclinical and clinical studies are essential to translate these promising findings from the laboratory to clinical applications.[4]
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. academic.oup.com [academic.oup.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. abcam.co.jp [abcam.co.jp]
- 14. benchchem.com [benchchem.com]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Comparative Crystallographic Data of N,N'-Disubstituted Thioureas
A comprehensive guide to the X-ray crystal structure analysis of N,N'-disubstituted thioureas is presented for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the structural parameters of different thiourea derivatives, detailed experimental protocols, and a visual representation of the analytical workflow.
The molecular structure and crystal packing of N,N'-disubstituted thioureas are significantly influenced by the nature of the substituents on the nitrogen atoms. These substituents dictate the formation of intra- and intermolecular hydrogen bonds, which in turn govern the overall supramolecular architecture.[1] Below is a comparison of key crystallographic parameters for three representative compounds: N,N'-diethylthiourea, N,N'-diphenylthiourea, and N,N′-bis[2-(dimethylamino)phenyl]thiourea.
| Parameter | N,N'-Diethylthiourea | N,N'-Diphenylthiourea | N,N′-bis[2-(dimethylamino)phenyl]thiourea (Compound 1)[1][2] |
| Chemical Formula | C5H12N2S[3] | C13H12N2S[4] | C17H22N4S[2] |
| Molecular Weight | 132.23 g/mol [3] | 228.31 g/mol [4] | 314.45 g/mol |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pca2₁ | P2₁/n |
| Unit Cell Dimensions | |||
| a (Å) | 8.253(2) | 13.041(3) | 9.778(1) |
| b (Å) | 9.001(2) | 5.668(1) | 16.038(2) |
| c (Å) | 10.743(2) | 16.084(3) | 11.021(1) |
| α (°) | 90 | 90 | 90 |
| β (°) | 108.79(3) | 90 | 99.53(1) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 755.3(3) | 1189.5(4) | 1704.5(3) |
| Z | 4 | 4 | 4 |
| Density (calculated) (g/cm³) | 1.162 | 1.274 | 1.225 |
| Key Bond Lengths (Å) | |||
| C=S | 1.688(2) | 1.677(3) | 1.693(2) |
| C-N1 | 1.341(3) | 1.357(4) | 1.355(2) |
| C-N2 | 1.334(3) | 1.348(4) | 1.365(2) |
| **Key Bond Angles (°) ** | |||
| N1-C-N2 | 117.1(2) | 116.1(3) | 116.3(1) |
| N1-C-S | 121.8(2) | 122.2(2) | 122.3(1) |
| N2-C-S | 121.1(2) | 121.7(2) | 121.4(1) |
| Hydrogen Bonding | Intermolecular N-H···S | Intermolecular N-H···S | Intramolecular N-H···N and Intermolecular N-H···S[1][2] |
Note: The crystallographic data for N,N'-diethylthiourea and N,N'-diphenylthiourea are sourced from publicly available databases and may have been determined under different experimental conditions. The data for Compound 1 is from a specific research publication.[1][2]
Experimental Protocols
The determination of the crystal structure of N,N'-disubstituted thioureas involves a series of steps, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.
Synthesis and Crystallization
N,N'-disubstituted thioureas can be synthesized through various methods. A common approach involves the reaction of an isothiocyanate with a primary or secondary amine.[5] For instance, N,N′-bis[2-(dialkylamino)phenyl]thioureas can be prepared by treating 1,1′-thiocarbonyldiimidazole with the corresponding 2-amino-N,N′-dialkylaniline.[2]
General Synthesis Procedure:
-
A solution of the appropriate isothiocyanate is prepared in a suitable solvent (e.g., dry acetone).
-
The corresponding amine, dissolved in the same solvent, is added dropwise to the isothiocyanate solution at room temperature.
-
The reaction mixture is stirred for a specified period, often resulting in the precipitation of the thiourea derivative.
-
The solid product is collected by filtration, washed with a solvent to remove any unreacted starting materials, and then dried under vacuum.[5][6]
Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the synthesized compound in an appropriate solvent or solvent mixture (e.g., ethanol, chloroform, or acetonitrile).
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8][9]
Instrumentation: A single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα), a goniometer, and a detector is used.[1]
Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in the X-ray beam and rotated. The diffraction pattern is recorded by the detector at various crystal orientations. Data is often collected at low temperatures (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms.[1]
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction data.
-
Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.
Workflow and Logical Relationships
The overall process of X-ray crystal structure analysis of N,N'-disubstituted thioureas can be visualized as a sequential workflow.
Caption: Experimental workflow for the synthesis and crystal structure analysis of N,N'-disubstituted thioureas.
The structural information obtained from X-ray crystallography is crucial for understanding the structure-property relationships of N,N'-disubstituted thioureas, which is vital for their application in areas such as drug design and materials science. The presence of both hydrogen bond donors and acceptors in these molecules allows for the formation of complex hydrogen-bonding networks that dictate their solid-state properties.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N,N'-Diethylthiourea | C5H12N2S | CID 2735009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diphenylthiourea | C13H12N2S | CID 700999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. How to use X-ray diffraction to elucidate 2D polymerization propagation in single crystals - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00176G [pubs.rsc.org]
- 9. rigaku.com [rigaku.com]
Unlocking Enzyme Inhibition: A Comparative Guide to the Structure-Activity Relationship of Thiourea Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its inhibitory effect on enzymes is paramount. This guide provides a comprehensive comparison of thiourea derivatives as potent enzyme inhibitors, focusing on their structure-activity relationships (SAR) with key enzymes such as urease, tyrosinase, and carbonic anhydrase. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions, this document aims to accelerate the discovery and development of next-generation therapeutics.
Thiourea derivatives, characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms, have emerged as a versatile scaffold in medicinal chemistry. Their ability to form extensive hydrogen bonds and coordinate with metal ions in enzyme active sites makes them promising candidates for inhibiting a wide range of enzymatic targets. This guide delves into the specific structural modifications that enhance the inhibitory potency and selectivity of these compounds.
Comparative Analysis of Enzyme Inhibition by Thiourea Derivatives
The inhibitory potential of thiourea derivatives is profoundly influenced by the nature and position of substituents on their aromatic or aliphatic side chains. The following tables summarize the quantitative inhibitory data (IC50 and Ki values) of various thiourea derivatives against urease, tyrosinase, and carbonic anhydrase, providing a clear comparison of their performance.
Urease Inhibition
Urease, a nickel-containing metalloenzyme, plays a crucial role in the pathogenesis of infections caused by bacteria like Helicobacter pylori. Thiourea derivatives have been extensively studied as urease inhibitors.
| Compound ID | Substitution Pattern | IC50 (µM) | Reference Standard (IC50, µM) |
| b19 | N-(4-Chlorophenylaceto)thiourea | 0.16 ± 0.05 | Acetohydroxamic acid (AHA) (27.2 ± 1.2) |
| 14 | Tryptamine derivative with ortho-methylphenyl isothiocyanate | 11.4 ± 0.4 | Thiourea (21.2 ± 1.3) |
| 16 | Tryptamine derivative with para-chlorophenyl isothiocyanate | 13.7 ± 0.9 | Thiourea (21.2 ± 1.3) |
| 5a | N-methyl quinolonyl thiourea derivative | 1.83 ± 0.79 | Thiourea (22.8 ± 1.31) |
Structure-Activity Relationship Highlights for Urease Inhibitors:
-
N-Monosubstituted vs. N,N'-Disubstituted: N-monosubstituted thioureas have shown potent urease inhibition, with the monosubstituted thiourea moiety penetrating the urea binding site.[1]
-
Aromatic Substituents: The presence of electron-withdrawing groups, such as halogens (e.g., chlorine at the para position), on the phenyl ring generally enhances inhibitory activity.[1]
-
Alkyl Chains: The length and nature of the alkyl chain linking the aromatic ring to the thiourea core can influence potency.
-
Heterocyclic Moieties: Incorporating heterocyclic rings, such as quinolone, can lead to highly potent urease inhibitors.[2]
Tyrosinase Inhibition
Tyrosinase is a key copper-containing enzyme in melanin biosynthesis, making it a prime target for developing treatments for hyperpigmentation disorders.
| Compound ID | Substitution Pattern | IC50 (µM) | Reference Standard (IC50, µM) |
| Compound 4 | Bis-thiourea with chlorine substituents | Lower than Kojic Acid | Kojic Acid |
| 4b | Indole-thiourea derivative | 5.9 ± 2.47 | Kojic Acid (16.4 ± 3.53) |
| 2e, 2f | 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | Good activity | - |
Structure-Activity Relationship Highlights for Tyrosinase Inhibitors:
-
Chelation with Copper Ions: The thiourea scaffold is believed to interact with the copper ions in the active site of tyrosinase, a key mechanism of inhibition.[3][4]
-
Bis-Thiourea Derivatives: Compounds containing two thiourea moieties have demonstrated potent tyrosinase inhibitory activity.[3][4]
-
Indole Conjugates: Hybrid molecules combining indole and thiourea moieties have shown promising results, outperforming the standard inhibitor, kojic acid.[5]
-
Substituent Effects: The presence of specific substituents on the aromatic rings can significantly modulate the inhibitory potency. For instance, chlorine-substituted bis-thiourea derivatives have been identified as highly potent inhibitors.[3][4][6]
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. Their inhibitors have therapeutic applications as diuretics, anti-glaucoma agents, and anti-cancer drugs.
| Compound ID | Isoform | Ki (µM) | Reference Standard (Ki, µM) |
| 5a | hCA I | 3.4 | Acetazolamide |
| 5c | hCA I | 7.6 | Acetazolamide |
| 9b | hCA I | 73.6 | Acetazolamide |
| 5a-c | hCA II | 8.7 - 44.2 | Acetazolamide |
Structure-Activity Relationship Highlights for Carbonic Anhydrase Inhibitors:
-
Chiral Centers: The introduction of chirality, often through the use of amino acid precursors, can influence the inhibitory activity against different CA isoforms.[7][8]
-
Benzimidazole Moiety: The incorporation of a benzimidazole ring can affect the inhibitory potency, with some studies suggesting it may attenuate the efficacy against certain isoforms like hCA I.[7][8]
-
Sulfonamide Hybrids: Hybrid molecules incorporating both thiourea and sulfonamide functionalities have been reported as potent and selective CA inhibitors.[9]
-
Hydroxyl Groups: The presence of hydroxyl groups can contribute to the inhibition efficacy.[7]
Experimental Protocols
A generalized experimental protocol for determining the enzyme inhibitory activity of thiourea derivatives is outlined below. Specific concentrations, incubation times, and substrates will vary depending on the target enzyme.
General Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: A stock solution of the target enzyme (e.g., urease, tyrosinase, carbonic anhydrase) and its specific substrate (e.g., urea, L-DOPA, 4-nitrophenyl acetate) are prepared in an appropriate buffer.
-
Inhibitor Preparation: The synthesized thiourea derivatives and a standard inhibitor are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to various concentrations.
-
Assay Procedure:
-
In a 96-well microplate, a specific volume of the enzyme solution is pre-incubated with different concentrations of the inhibitor or the standard for a defined period at a controlled temperature.
-
The enzymatic reaction is initiated by adding the substrate to each well.
-
The change in absorbance or fluorescence is monitored over time using a microplate reader at a specific wavelength.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Kinetic Studies: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. Lineweaver-Burk plots are often used for this analysis.[10]
Visualizing Molecular Interactions and Workflows
To better understand the complex relationships in SAR studies, the following diagrams, generated using Graphviz, illustrate key concepts and processes.
Caption: Logical flow of structure-activity relationship (SAR) analysis.
Caption: General experimental workflow for SAR studies of enzyme inhibitors.
Caption: Inhibition of the melanogenesis pathway by thiourea derivatives.
This guide provides a foundational understanding of the structure-activity relationships of thiourea derivatives in enzyme inhibition. The presented data and visualizations offer valuable insights for the rational design of more potent and selective enzyme inhibitors, ultimately contributing to the development of novel therapeutic agents for a variety of diseases. Further exploration into the nuances of substituent effects and the application of computational methods will undoubtedly continue to refine our ability to predict and optimize the biological activity of this versatile chemical scaffold.
References
- 1. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicity of Alkylated Thiourea Compounds
For researchers, scientists, and drug development professionals, understanding the toxicological profiles of alkylated thiourea compounds is paramount for advancing safe and effective therapeutics. This guide provides a comparative overview of the toxicity of various alkylated thiourea derivatives, supported by experimental data from in vitro and in vivo studies.
In Vitro Cytotoxicity
The cytotoxic potential of alkylated thiourea compounds is commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits 50% of cell growth, is a key metric for comparison.
| Compound | Cell Line | IC50 (µM) | Reference |
| N-benzylthiourea (BTU) | Rat Hepatocytes | >1000 | [1] |
| N-phenylethylthiourea (PETU) | Rat Hepatocytes | >1000 | [1] |
| N-phenylpropylthiourea (PPTU) | Rat Hepatocytes | Toxic at 1000 | [1] |
| N-phenylbutylthiourea (PBTU) | Rat Hepatocytes | Toxic at 1000 | [1] |
| 3-(trifluoromethyl)phenylthiourea analog (Compound 2) | SW480 (colon cancer) | 1.5 - 8.9 | [2] |
| 3-(trifluoromethyl)phenylthiourea analog (Compound 8) | SW620 (colon cancer) | 1.5 - 8.9 | [2] |
| DSA-00 | HepG2 | 329.6 | [3] |
| DSA-02 | HepG2 | 323.5 | [3] |
| DSA-09 | HepG2 | 349.7 | [3] |
| Thiourea (TU) | FMO3-expressing C3H/10T1/2 | 100 | [4] |
| Phenylthiourea (PTU) | FMO3-expressing C3H/10T1/2 | 5 | [4] |
| α-Naphthylthiourea (ANTU) | FMO3-expressing C3H/10T1/2 | 1 | [4] |
In Vivo Acute Oral Toxicity
Acute oral toxicity is a critical parameter in assessing the safety of a chemical substance. The LD50, the dose of a substance that is lethal to 50% of a test population, is determined through studies typically following OECD Guideline 425.
| Compound | Animal Model | LD50 (mg/kg) | Reference |
| Thiourea | Rat | 125 - 1930 | [5] |
| DSA-00 | Sprague-Dawley Rat | 2998.47 | [3] |
| DSA-02 | Sprague-Dawley Rat | 3235.93 | [3] |
| DSA-09 | Sprague-Dawley Rat | 3235.93 | [3] |
| Ethylenethiourea (ETU) | Rat | Teratogenic | [6] |
| 1,3-Dimethyl-2-thiourea (DMT) | Rat | Maternal toxicity at all doses | [6] |
| 1,3-Dibutyl-2-thiourea (DBT) | Rat | Maternal toxicity ≥ 50 mg/kg/day | [6] |
| 1,3-Diphenyl-2-thiourea (DPT) | Rat | Embryolethal at 200 mg/kg/day | [6] |
Genotoxicity
The mutagenic potential of thiourea compounds is often evaluated using the Ames test, which assesses a chemical's ability to induce mutations in a bacterial test system.
| Compound | Test System | Result | Reference |
| DSA-00 | Ames II Test | Non-mutagenic | [3] |
| DSA-02 | Ames II Test | Non-mutagenic | [3] |
| DSA-09 | Ames II Test | Non-mutagenic | [3] |
| Thiourea (TU) | V79 Chinese Hamster Cells | Induces micronuclei | [7] |
| Formamidine sulfinate (FASA) | V79 Chinese Hamster Cells | Induces micronuclei, DNA repair, and gene mutations | [7] |
Experimental Protocols
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of the alkylated thiourea compounds and incubate for the desired period (e.g., 72 hours).[9]
-
MTT Addition: Remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubation: Incubate the plate at 37°C for 1.5 to 4 hours.[9][10]
-
Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570-590 nm using a microplate reader.[9]
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to evaluate the mutagenic potential of chemical compounds using histidine-dependent strains of Salmonella typhimurium.[3][11]
-
Strain Preparation: Grow the appropriate S. typhimurium tester strains (e.g., TA98, TA100, TA102) overnight in nutrient broth.[3]
-
Metabolic Activation (Optional): Prepare a rat liver S9 fraction for metabolic activation of the test compounds.[3][12]
-
Plate Incorporation Method:
-
Incubation: Incubate the plates at 37°C for 48 hours in the dark.[3]
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on the test plates and compare to the control plates. A significant increase in revertant colonies indicates mutagenicity.[3]
Acute Oral Toxicity (OECD Guideline 425: Up-and-Down Procedure)
This method is used to determine the LD50 of a substance with a reduced number of animals.[2][13]
-
Animal Selection and Acclimatization: Use healthy young adult rodents (typically female rats) and allow them to acclimatize to the laboratory conditions.
-
Dosing: Administer the test substance orally to a single animal. The initial dose is selected based on available information about the substance's toxicity.
-
Observation: Observe the animal for signs of toxicity and mortality, with close observation for the first 4 hours and then daily for 14 days.[1]
-
Sequential Dosing: The dose for the next animal is adjusted up or down by a constant factor depending on the outcome for the previous animal (survival or death). Dosing is typically done at 48-hour intervals.[1][14]
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.[1]
Mechanisms of Toxicity
The toxicity of alkylated thiourea compounds can be attributed to several mechanisms, including their impact on thyroid function and the generation of reactive metabolites.
Caption: Mechanisms of alkylated thiourea toxicity.
One of the primary mechanisms of toxicity for certain alkylated thioureas, such as ethylenethiourea (ETU), is the inhibition of thyroid peroxidase (TPO).[15] TPO is a key enzyme in the synthesis of thyroid hormones. By inhibiting this enzyme, these compounds can disrupt thyroid function, leading to goiter and potentially carcinogenic effects in the thyroid gland with chronic exposure.
Furthermore, the S-oxygenation of thiourea compounds, a process that can be catalyzed by flavin-containing monooxygenases (FMOs), can lead to the formation of reactive metabolites like formamidine sulfinic acid (FASA).[4][7] These reactive intermediates are capable of binding to cellular macromolecules, including DNA, which can result in genotoxicity.[7] Studies have shown that FASA can induce micronuclei, DNA repair, and gene mutations in mammalian cells.[7] The depletion of intracellular glutathione, a key antioxidant, has also been observed, suggesting that oxidative stress plays a role in the cytotoxicity of these compounds.[1]
References
- 1. oecd.org [oecd.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 4. Thiourea toxicity in mouse C3H/10T1/2 cells expressing human flavin-dependent monooxygenase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S-oxygenation of thiourea results in the formation of genotoxic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. nucro-technics.com [nucro-technics.com]
- 14. Acute oral toxicity test: Up and down procedure -UPD- (OECD 425: 2022). - IVAMI [ivami.com]
- 15. Mechanism of thyroid peroxidase inhibition by ethylenethiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Butyl-2-thiourea: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of 1-Butyl-2-thiourea, a compound requiring careful management due to its potential hazards. Adherence to these procedures is critical for personnel safety and environmental protection.
Immediate Safety and Hazard Information
This compound and its isomers are classified as hazardous materials. Key hazard statements associated with similar thiourea compounds include:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[2]
-
H317: May cause an allergic skin reaction.[2]
-
H372: Causes damage to organs through prolonged or repeated exposure.[2]
-
H411: Toxic to aquatic life with long-lasting effects.[1][2][3]
-
Some thiourea compounds are also suspected of causing cancer and reproductive harm.[1][3][4]
Emergency First Aid:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if breathing stops.[5][6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[5][6] Consult a doctor if irritation persists.[5]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes, holding the eyelids open.[5][6] Seek immediate medical attention.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting.[5][6] Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[5][6]
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Wear chemical-impermeable gloves (e.g., nitrile rubber). Inspect gloves before use.[1] |
| Body Protection | Wear a lab coat or a chemical-resistant suit to prevent skin contact.[1] |
| Respiratory Protection | In case of inadequate ventilation or dust formation, wear a NIOSH/MSHA-approved respirator.[2][6] |
Step-by-Step Disposal Procedure
The proper disposal of this compound must be carried out in accordance with local, state, and federal regulations. It is classified as a hazardous waste and requires professional handling.
Step 1: Segregation and Collection
-
Do not mix this compound with other waste streams.
-
Collect waste in its original container or a clearly labeled, suitable, and closed container.[1][5][6] The container must be approved for hazardous waste.[2][3]
Step 2: Labeling and Storage
-
Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".
-
Store the sealed container in a designated, cool, dry, and well-ventilated hazardous waste storage area away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][6]
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
The primary recommended disposal method is controlled incineration at a licensed chemical destruction plant, often with flue gas scrubbing to neutralize harmful emissions.[5]
-
Discharge into sewers or the environment is strictly prohibited.[1][2][3][5]
Step 4: Decontamination of Empty Containers
-
Empty containers must be handled as hazardous waste unless properly decontaminated.
-
Containers can be triple-rinsed with an appropriate solvent (consult your EHS office for a suitable solvent). The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container may be punctured to prevent reuse and disposed of in a sanitary landfill or recycled, depending on local regulations.[5]
Spill Management Protocol
In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[5][7]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the spill. For solid spills, avoid generating dust.[6]
-
Clean-up:
-
Wear appropriate PPE.
-
For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[6]
-
Avoid using water for cleanup unless specifically instructed, as it may spread contamination.
-
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your EHS office.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 1-Butyl-2-thiourea
Essential safety protocols and logistical plans for the handling and disposal of 1-Butyl-2-thiourea are critical for ensuring a secure laboratory environment. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals.
When working with this compound, a comprehensive understanding of its hazard profile is paramount. This chemical is harmful if swallowed or in contact with skin, can cause an allergic skin reaction, and may lead to organ damage through prolonged or repeated exposure.[1] It is also toxic to aquatic life with long-lasting effects.[1] Adherence to the following personal protective equipment (PPE) guidelines, handling procedures, and disposal plans is mandatory to mitigate risks.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required protective gear for handling this compound, based on established safety standards.[1][2][3]
| Body Part | Required PPE | Specifications and Standards |
| Eyes/Face | Safety Goggles or Face Shield | Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin | Chemical-Resistant Gloves | Impervious gloves must be worn. Inspect gloves prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[3] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[2] This includes a lab coat, and for larger quantities or risk of splashing, a chemical-resistant apron or coveralls. | |
| Respiratory | NIOSH-Approved Respirator | Use in a well-ventilated area.[2][3] If ventilation is inadequate or dusts are generated, a NIOSH or European Standard EN 149 approved respirator is necessary.[2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are essential to prevent accidental exposure and maintain chemical integrity.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Avoid contact with eyes, skin, and clothing.[2]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][4] Contaminated work clothing should not be allowed out of the workplace.[5]
-
Remove contaminated clothing and wash it before reuse.[1][2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][3]
-
Keep away from incompatible materials such as oxidizing agents.[2]
-
Store apart from foodstuff containers.[3]
Emergency Procedures: Spills and First Aid
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate: Evacuate personnel from the spill area.[3]
-
Contain: Wear appropriate PPE and prevent the spill from entering drains or waterways.[1][3]
-
Clean-up: For solid spills, sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2]
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[2][3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[2][3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Dispose of contents and container to an approved waste disposal plant.[4]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[3]
-
Environmental Precautions: Do not allow the chemical to enter drains, sewers, or waterways, as it is toxic to aquatic life.[1][3]
Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for safely working with this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
